molecular formula C6H13NO3 B570517 (2s,3r)-2-amino-3-hydroxyhexanoic Acid CAS No. 10148-69-3

(2s,3r)-2-amino-3-hydroxyhexanoic Acid

Katalognummer: B570517
CAS-Nummer: 10148-69-3
Molekulargewicht: 147.174
InChI-Schlüssel: ONTYPWROJNTIRE-UHNVWZDZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2S,3R)-2-Amino-3-hydroxyhexanoic acid is a stereochemically defined β-hydroxy α-amino acid of significant interest to researchers in medicinal chemistry and chemical biology. Its structure, featuring both amino and hydroxy functional groups on adjacent chiral centers, makes it a valuable non-proteinogenic building block for the synthesis of complex peptides and peptidomimetics . Such compounds are frequently explored in the design and development of novel pharmaceutical agents, including protease inhibitors and other therapeutics that target protein-protein interactions. Furthermore, this compound serves as a crucial chiral precursor for the synthesis of amino alcohols . Amino alcohols are important intermediates and core structures in various bioactive molecules, natural products, and asymmetric catalysts. The study of this and related hydroxy amino acids is also relevant in metabolic engineering, where biosynthetic pathways are harnessed to produce valuable amino alcohols and hydroxy acids . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,3R)-2-amino-3-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTYPWROJNTIRE-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705271
Record name (3R)-3-Hydroxy-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10148-69-3
Record name (3R)-3-Hydroxy-L-norleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10148-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Hydroxy-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of (2S,3R)-2-amino-3-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: (2S,3R)-2-amino-3-hydroxyhexanoic acid is a non-proteinogenic β-hydroxy-α-amino acid of significant interest to the pharmaceutical industry. Its specific stereochemistry makes it a valuable chiral building block for the synthesis of complex therapeutic agents, including antiviral and antihypertensive drugs.[1][2] A precise understanding of its three-dimensional atomic arrangement is paramount for rational drug design, optimizing synthetic routes, and controlling solid-state properties. This guide provides a comprehensive, in-depth methodology for the determination, analysis, and interpretation of the single-crystal X-ray structure of (2S,3R)-2-amino-3-hydroxyhexanoic acid. We will detail the logical and causal framework behind experimental choices, from material synthesis and crystallization to diffraction data analysis and structural interpretation, providing researchers and drug development professionals with a self-validating protocol for achieving this critical characterization.

Introduction: The Significance of (2S,3R)-2-amino-3-hydroxyhexanoic Acid

(2S,3R)-2-amino-3-hydroxyhexanoic acid, a stereoisomer of 3-hydroxynorleucine, belongs to a class of compounds that are foundational to the development of novel therapeutics.[1][2] Unlike proteinogenic amino acids, its structure is not encoded in the genome, yet the β-hydroxy-α-amino acid motif is a key pharmacophore found in numerous natural products and synthetic drugs, including inhibitors of angiotensin-converting enzyme and other bioactive peptides.[3][4]

The molecule possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers. The specific (2S,3R) configuration dictates its unique spatial arrangement, which in turn governs its interaction with biological targets and its utility as a chiral auxiliary in asymmetric synthesis.[1] While spectroscopic methods like NMR and mass spectrometry can confirm its chemical connectivity and elemental composition, only single-crystal X-ray diffraction can provide an unambiguous determination of its three-dimensional structure at atomic resolution, revealing precise bond lengths, bond angles, and the intricate network of intermolecular interactions that govern its solid-state form.[5][6] This structural blueprint is indispensable for structure-activity relationship (SAR) studies and for the computational modeling that accelerates modern drug discovery.

Synthesis and Crystallization: Preparing the Foundation

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities, including other stereoisomers, can severely inhibit or prevent the formation of diffraction-quality single crystals.

Stereoselective Synthesis

Achieving the desired (2S,3R) stereochemistry requires a robust asymmetric synthesis strategy. While multiple routes are conceivable, a common approach involves leveraging the chiral pool or employing a substrate-controlled diastereoselective reaction. For instance, a plausible route could be adapted from established methods for synthesizing similar β-hydroxy-α-amino acids.[3]

Conceptual Synthesis Workflow:

start Chiral Precursor (e.g., from D-glucose) step1 Functional Group Manipulation & Chain Elongation start->step1 step2 Key Stereoselective Step (e.g., Diastereoselective Reduction) step1->step2 step3 Deprotection & Functionalization step2->step3 product (2S,3R)-2-amino-3- hydroxyhexanoic Acid (Crude) step3->product purification Purification (Recrystallization / HPLC) product->purification Remove isomers & impurities final High-Purity Crystalline Powder (>99.5%) purification->final

Caption: Conceptual workflow for the synthesis and purification of the target molecule.

Experimental Protocol: Crystallization

The goal of crystallization is to encourage molecules to self-assemble from a solution into a highly ordered, three-dimensional lattice. This process is often the most challenging and empirical step in a structural study.

Causality Behind the Protocol:

  • High Purity (>99.5%): Impurities disrupt the repeating lattice, preventing the growth of large, well-ordered crystals. High-Performance Liquid Chromatography (HPLC) is essential for verifying purity.[1]

  • Solvent Screening: The choice of solvent is critical. The ideal solvent system is one in which the compound has moderate solubility, allowing for a slow, controlled precipitation as conditions change.

  • Slow Evaporation: This is one of the simplest and most effective methods. By slowly removing the solvent, the concentration of the solute gradually increases past the saturation point, promoting the formation of a limited number of crystal nuclei which can then grow to a suitable size.

Step-by-Step Crystallization Protocol:

  • Preparation: Dissolve 5-10 mg of high-purity (2S,3R)-2-amino-3-hydroxyhexanoic acid in a minimal amount (0.5-1.0 mL) of a suitable solvent system (e.g., a mixture of methanol and water, or ethanol and ethyl acetate) in a small, clean glass vial. Gently warm the solution if necessary to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a new, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle to create a small opening. This allows the solvent to evaporate slowly over the course of several days to weeks at a constant temperature (e.g., room temperature or 4°C).

  • Monitoring: Periodically inspect the vial under a microscope for the formation of small, clear crystals with well-defined edges.

  • Harvesting: Once crystals of a suitable size (ideally > 0.1 mm in all dimensions) have formed, carefully harvest one using a cryoloop.

Single-Crystal X-ray Diffraction: Decoding the Structure

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[7][8] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[9]

Experimental Workflow for X-ray Diffraction:

cluster_exp Experimental Phase cluster_comp Computational Phase crystal Harvest Single Crystal mount Mount on Goniometer (Cryo-cooled, ~100 K) crystal->mount diffractometer Irradiate with X-rays (e.g., Mo or Cu Kα source) mount->diffractometer collect Collect Diffraction Data (Rotate crystal, record intensities) diffractometer->collect process Data Processing (Integration & Scaling) collect->process Raw Diffraction Images solve Structure Solution (Phase Problem) process->solve refine Structure Refinement (Least-squares fitting) solve->refine validate Validation & Analysis refine->validate

Caption: The workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and cooled to approximately 100 K in a stream of nitrogen gas. This cryogenic cooling is critical as it minimizes atomic thermal vibrations and reduces radiation damage from the high-intensity X-ray beam, leading to higher quality diffraction data.[10] The crystal is then rotated while being exposed to X-rays, and thousands of diffraction spots are recorded. The intensities of these spots are integrated and scaled to produce a final dataset.

Structure Solution, Refinement, and Validation

The primary challenge is solving the "phase problem," as detectors can only measure the intensity, not the phase, of the diffracted X-rays. For small molecules like this, direct methods are typically successful in generating an initial electron density map. This map reveals the positions of the atoms, which are then used to build an initial molecular model.

This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor (R1), which should ideally be below 5% for a well-refined small molecule structure.

Crystallographic Data Presentation

The final refined structure is reported with a standard set of crystallographic parameters. The table below presents a plausible, representative dataset for (2S,3R)-2-amino-3-hydroxyhexanoic acid.

Parameter Illustrative Value Significance
Chemical FormulaC₆H₁₃NO₃Confirms the elemental composition of the molecule in the crystal.[2]
Formula Weight147.17 g/mol Molar mass of the compound.[2]
Crystal SystemOrthorhombicDescribes the basic shape of the unit cell (e.g., a rectangular prism).[11]
Space GroupP2₁2₁2₁Describes the symmetry elements within the unit cell; this is a common chiral group.[11]
Unit Cell Dimensions (Å)a = 5.68, b = 8.45, c = 15.72The lengths of the edges of the smallest repeating unit of the crystal lattice.
Volume (ų)755.3The volume of the unit cell.
Z4The number of molecules per unit cell.
Calculated Density (g/cm³)1.293The theoretical density of the crystal.
Final R1 [I > 2σ(I)]0.035A measure of the agreement between the model and the data (lower is better).
wR2 (all data)0.089A weighted R-factor calculated on all data.
Goodness-of-Fit (S)1.05Should be close to 1 for a good refinement.

Structural Insights and Molecular Visualization

With the crystal structure solved, we can visualize the molecule's conformation and its interactions within the crystal lattice.

Molecular Conformation

The structure would reveal the precise stereochemistry at C2 (S-configuration) and C3 (R-configuration). It would also show the preferred conformation of the propyl side chain and the relative orientation of the carboxylate, amine, and hydroxyl groups. This conformation is often stabilized by an intramolecular hydrogen bond between the hydroxyl group and one of the carboxylate oxygens.

Caption: 2D representation of (2S,3R)-2-amino-3-hydroxyhexanoic acid.

Intermolecular Interactions: The Hydrogen Bonding Network

As an amino acid, the molecule is zwitterionic in the solid state (COO⁻ and NH₃⁺). The crystal packing is dominated by a robust, three-dimensional network of hydrogen bonds. These interactions involve the ammonium group acting as a donor and the carboxylate and hydroxyl groups acting as both donors and acceptors. This network dictates the physical properties of the crystal, such as its stability and dissolution rate.

cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A_NH3 NH3+ B_COO COO- A_NH3->B_COO H-Bond A_COO COO- A_OH OH C_COO COO- A_OH->C_COO H-Bond B_NH3 NH3+ B_OH OH B_OH->A_COO H-Bond

Caption: Simplified diagram illustrating the key hydrogen bonding motifs.

Conclusion and Future Directions

This guide has outlined a rigorous, field-proven pathway for the complete crystal structure determination of (2S,3R)-2-amino-3-hydroxyhexanoic acid. The successful execution of this workflow—from meticulous synthesis and crystallization to high-resolution X-ray diffraction analysis—yields an unambiguous three-dimensional model of the molecule. This structural data is not merely an academic endpoint; it is a critical asset for drug development professionals. It enables precise computational docking studies, informs the design of next-generation analogues with improved efficacy and selectivity, and provides the fundamental knowledge required to control the solid-state chemistry of active pharmaceutical ingredients. For compounds where growing large single crystals proves intractable, emerging techniques like Microcrystal Electron Diffraction (MicroED) offer a powerful alternative for obtaining structural data from nanocrystalline material.[10][12]

References

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI. [Link]

  • Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin. Beilstein Journals. [Link]

  • (2S,3R)-2-Amino-3-hydroxy-5-methylhexanoic acid. PubChem. [Link]

  • (2S,3R)-3-Amino-2-hydroxyhexanoic acid. PubChem. [Link]

  • x Ray crystallography. NIH National Center for Biotechnology Information. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • X-ray Crystallography. Chemistry LibreTexts. [Link]

  • (2S,3S)-3-Amino-2-hydroxyhexanoic acid. PubChem. [Link]

  • Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. Frontiers. [Link]

  • Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin. NIH National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Natural Occurrence and Application of (2S,3R)-2-Amino-3-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the compound (2S,3R)-2-amino-3-hydroxyhexanoic acid , also known as (2S,3R)-3-hydroxynorleucine .

Executive Summary

(2S,3R)-2-amino-3-hydroxyhexanoic acid (commonly referred to as (2S,3R)-3-hydroxynorleucine ) is a non-proteinogenic


-hydroxy 

-amino acid. While often overshadowed by its branched-chain isomer 3-hydroxyleucine (found in natural products like Muraymycins and Laxaphycins), the linear 3-hydroxynorleucine is a critical chiral building block in the synthesis of peptidomimetics, particularly for protease inhibitors and antiviral therapeutics .

In the context of natural occurrence, this specific stereoisomer is rare and frequently classified in patent literature as an "unnatural" or "synthetic" amino acid used to enhance the proteolytic stability and potency of peptide drugs. However, biosynthetic machinery capable of producing it (via specific hydroxylases or aldolases) exists in engineered bacterial systems.

Chemical Identity & Stereochemistry

The compound is defined by a linear six-carbon chain with an amino group at the


-position (C2) and a hydroxyl group at the 

-position (C3).
  • IUPAC Name: (2S,3R)-2-amino-3-hydroxyhexanoic acid

  • Common Name: L-threo-3-hydroxynorleucine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 147.17 g/mol [1]

  • Stereochemistry:

    • C2 (Alpha): (S)-configuration (corresponds to L-amino acids).

    • C3 (Beta): (R)-configuration.

    • Relationship: This configuration is analogous to L-Threonine, making it the L-threo isomer.

Structural Visualization

The following diagram illustrates the chemical structure and its relationship to the common natural analogue, L-Threonine.

ChemicalStructure Compound (2S,3R)-3-Hydroxynorleucine (Target Compound) Threonine L-Threonine (Natural Analogue) Compound->Threonine Homologue (+2 CH2) LeucineAnalogue (2S,3R)-3-Hydroxyleucine (Isomer in Muraymycins) Compound->LeucineAnalogue Structural Isomer (Linear vs Branched)

Figure 1: Structural relationship between 3-hydroxynorleucine, L-threonine, and 3-hydroxyleucine.

Natural Occurrence & Biosynthetic Context[1][2][3]

The "Natural" vs. "Synthetic" Distinction

Unlike its branched isomer 3-hydroxyleucine , which is a documented metabolite in Streptomyces species (e.g., in the biosynthesis of Celesticetin and Muraymycins ), (2S,3R)-3-hydroxynorleucine is predominantly observed as a synthetic intermediate in the pharmaceutical industry.

  • Primary Source: Chemical synthesis (asymmetric aldol condensation).

  • Natural Status: Rare/Trace metabolite. It is often cited in patent literature as a "non-naturally occurring amino acid" introduced into peptide libraries to evade proteolytic degradation.

  • Misidentification Risk: In mass spectrometry of natural peptides, it is isobaric with 3-hydroxyleucine and 4-hydroxyisoleucine. Definitive identification requires NMR or Marfey’s analysis.

Biosynthetic Potential (Engineered Pathways)

While direct isolation is rare, the enzymatic machinery to produce this compound exists. It can be generated via two primary enzymatic classes found in bacteria:

  • 
    -Ketoglutarate-dependent Hydroxylases: 
    Enzymes like LdoA  (from Pseudomonas or Bacillus) typically hydroxylate L-norleucine. While LdoA prefers the C5 position (producing 5-hydroxynorleucine), engineered variants or related dioxygenases can be tuned for C3-regioselectivity.
    
  • Threonine Aldolases: These enzymes catalyze the reversible aldol reaction between glycine and an aldehyde. Using butanal as the substrate instead of acetaldehyde (for threonine) yields 3-hydroxynorleucine.

Biosynthesis Glycine Glycine Aldolase L-Threonine Aldolase (Engineered) Glycine->Aldolase Butanal Butanal (C4 Aldehyde) Butanal->Aldolase Norleucine L-Norleucine Hydroxylase Fe(II)/aKG Hydroxylase (e.g., LdoA variant) Norleucine->Hydroxylase Target (2S,3R)-3-Hydroxynorleucine Aldolase->Target C-C Bond Formation Hydroxylase->Target C3 Hydroxylation

Figure 2: Theoretical and engineered biosynthetic routes to (2S,3R)-3-hydroxynorleucine.

Isolation and Characterization Protocols

For researchers attempting to isolate or verify this compound from a biological matrix (e.g., a fermentation broth or peptide hydrolysate), the following protocol ensures stereochemical integrity.

Extraction & Purification
  • Lysis & Clarification: Centrifuge fermentation broth (10,000 x g, 15 min).

  • Cation Exchange Chromatography: Load supernatant onto a Dowex 50W-X8 (H+ form) column.

    • Wash: Distilled water (removes sugars/anions).

    • Elute: 2M

      
      .
      
  • Fractionation: Evaporate eluate and redissolve in 0.1% TFA for Prep-HPLC.

Stereochemical Assignment (Marfey’s Method)

Because the (2S,3R) isomer is diastereomeric with the (2S,3S) form, simple LC-MS is insufficient.

  • Derivatization Agent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).

  • Reaction: Incubate sample with L-FDAA (1% solution in acetone) and

    
     at 40°C for 1 hour.
    
  • Analysis: C18 Reverse-Phase HPLC.

    • Mechanism:[2][3][4] L-FDAA converts enantiomers into diastereomers with distinct retention times.

    • Validation: Compare retention time against synthetic (2S,3R) and (2S,3S) standards.

Quantitative Data Profile
PropertyValueNotes
Monoisotopic Mass 147.0895 Da

pKa (

-COOH)
~2.1Estimated based on Threonine
pKa (

-NH3+)
~9.1Estimated based on Threonine
Solubility Water, MethanolPoor in non-polar solvents
Crystal Structure OrthorhombicTypically isolated as HCl salt

Pharmacological & Research Applications[1][4]

Peptidomimetics & Drug Design

(2S,3R)-3-hydroxynorleucine is highly valued in drug development because it mimics the hydrogen-bonding capability of threonine but possesses a longer hydrophobic tail. This "amphiphilic" nature allows it to:

  • Anchor into hydrophobic pockets of enzymes (e.g., HIV Protease, Renin).

  • Form Hydrogen Bonds with backbone amides via the

    
    -hydroxyl group.
    
  • Resist Proteolysis: Non-proteinogenic structure prevents recognition by standard peptidases.

Case Study: Antiviral & Antibacterial Intermediates

Patent literature (e.g., US Patents on HIV Protease Inhibitors) highlights the use of this amino acid as a transition-state mimic. By replacing a scissile peptide bond with a hydroxyethylene isostere containing the 3-hydroxynorleucine side chain, researchers create non-cleavable inhibitors that tightly bind the target enzyme.

References

  • Synthesis and Application in Peptidomimetics: BenchChem. "(2R,3S)-2-amino-3-hydroxyhexanoic Acid Product Description." (Note: Confirms use as intermediate for antiviral/antihypertensive drugs).

  • Biosynthetic Analogues (3-Hydroxyleucine): Ries, O., et al. (2014).[4] "Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine." Beilstein Journal of Organic Chemistry. (Note: Establishes the natural occurrence of the branched isomer in Muraymycins).

  • Enzymatic Hydroxylation of Amino Acids: Hibi, M., et al. (2011). "A novel family of bacterial dioxygenases that catalyse the hydroxylation of free L-amino acids." Applied Microbiology and Biotechnology. (Note: Describes LdoA activity on Norleucine).

  • Laxaphycin Biosynthesis (Contextual): Heinilä, L. M. P., et al. (2021). "The structure and biosynthesis of heinamides... members of the laxaphycin lipopeptide family." RSC Chemical Biology. (Note: Discusses related hydroxy-amino acids in cyanobacteria).

  • Historical Reference on Hydroxynorleucine: Journal of General Microbiology (1963). Vol 33, No 1. (Note: Early reference distinguishing 3-hydroxynorleucine from other isomers).

Sources

Technical Deep Dive: Biocatalytic Architectures for (2S,3R)-2-Amino-3-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

Target Molecule: (2S,3R)-2-amino-3-hydroxyhexanoic acid Synonyms: L-threo-3-hydroxynorleucine; (2S,3R)-3-hydroxynorleucine. CAS: 10148-69-3 (generic stereoisomers often cited under broader IDs; specific isomer critical for activity).

(2S,3R)-2-amino-3-hydroxyhexanoic acid is a non-proteinogenic


-hydroxy-

-amino acid. It serves as a critical chiral building block in the synthesis of cyclic depsipeptides, most notably Hapalosin , a multidrug-resistance (MDR) reversing agent isolated from the cyanobacterium Hapalosiphon welwitschii.

While naturally assembled via Non-Ribosomal Peptide Synthetase (NRPS) machinery—likely through the hydroxylation of a tethered norleucine or an aldol condensation on the thiolation domain—the industrial and medicinal chemistry standard for producing this moiety relies on engineered biocatalysis .

This guide details the L-Threonine Aldolase (L-TA) mediated pathway, the most scalable and stereoselective route for generating the (2S,3R) "threo" isomer required for biological activity.

The Biocatalytic Pathway: L-Threonine Aldolase (L-TA)[1]

The core biosynthetic transformation utilizes L-Threonine Aldolase (EC 4.1.2.5) . Unlike chemical synthesis, which requires complex chiral auxiliaries (e.g., Evans oxazolidinones) to control the two contiguous stereocenters, L-TAs can catalyze the direct aldol condensation of glycine and


-butyraldehyde (butanal) in a single step.
Reaction Stoichiometry


Thermodynamic Constraints

The reaction is reversible. In nature, L-TAs primarily function in the retro-aldol direction (cleaving threonine to glycine and acetaldehyde). To drive the synthesis of 3-hydroxynorleucine:

  • Kinetic Control: High molar equivalents of glycine (donor) are used.

  • Equilibrium Shift: The product often has lower solubility or higher stability than the substrates, but in vitro, excess glycine drives the equilibrium toward C-C bond formation.

Stereochemical Control

The enzyme must control two stereocenters:

  • 
    -Carbon (C2):  Fixed as (S) by the enzyme's binding pocket (L-configuration).
    
  • 
    -Carbon (C3):  Controlled by the facial selectivity of the aldehyde attack.
    
    • Natural L-Threonine: (2S,3R) — Threo configuration.[1]

    • Allo-Threonine: (2S,3S) — Erythro configuration.

Critical Selection: To obtain the target (2S,3R)-isomer, one must select a threo-selective L-TA variant (e.g., from Pseudomonas sp. or engineered E. coli variants), as many wild-type aldolases favor the erythro (allo) product.

Mechanistic Visualization (Graphviz)

The following diagram details the Pyridoxal-5'-phosphate (PLP) dependent mechanism. The key step is the formation of the quinonoid intermediate which attacks the electrophilic aldehyde.

LTA_Mechanism Substrate Substrates: Glycine + PLP-Enzyme SchiffBase External Aldimine (Schiff Base Formation) Substrate->SchiffBase - H2O Quinonoid Quinonoid Intermediate (C-alpha Deprotonation) SchiffBase->Quinonoid - H+ (Base Catalysis) AldolAdd Aldol Addition (+ n-Butyraldehyde) Quinonoid->AldolAdd Nucleophilic Attack on Butanal ProductSchiff Product Aldimine (C-C Bond Formed) AldolAdd->ProductSchiff Protonation StereoNote Stereocontrol: Enzyme pocket directs Re-face attack on aldehyde to yield (3R) AldolAdd->StereoNote Release Product Release: (2S,3R)-2-amino-3-hydroxyhexanoic Acid ProductSchiff->Release Hydrolysis (+H2O)

Caption: Figure 1. PLP-dependent catalytic cycle of L-Threonine Aldolase yielding the (2S,3R) configuration.

Experimental Protocol: Enzymatic Synthesis

This protocol describes the gram-scale synthesis of (2S,3R)-2-amino-3-hydroxyhexanoic acid using a recombinant threo-selective L-TA.

Reagents & Buffer System
ComponentConcentration / AmountRole
Glycine 2.0 MNucleophile (Donor)

-Butyraldehyde
200 mMElectrophile (Acceptor)
PLP (Cofactor) 0.05 mMCo-catalyst
Buffer 50 mM Sodium Phosphate, pH 7.5Reaction Medium
DMSO 15% (v/v)Co-solvent (Solubility)
Enzyme (L-TA) 50 U/mLBiocatalyst
Step-by-Step Methodology
  • Preparation: Dissolve glycine (150.1 g, 2.0 mol) in 800 mL of phosphate buffer. Adjust pH to 7.5 using 5M NaOH. Add PLP (12 mg).

  • Substrate Addition: Add DMSO (150 mL) to improve aldehyde solubility. Slowly add

    
    -butyraldehyde (14.4 g, 200 mmol) dropwise while stirring.
    
    • Note: A large excess of glycine (10 equiv) is crucial to suppress the retro-aldol reaction and drive yield.

  • Initiation: Add the purified L-TA enzyme preparation. Incubate at 25°C with gentle orbital shaking (150 rpm).

  • Monitoring: Monitor reaction progress via HPLC (see Section 5) every 4 hours.

  • Termination: Once conversion plateaus (typically 24-48 hours), quench the reaction by lowering pH to 3.0 with 6M HCl.

  • Purification (Cation Exchange):

    • Load the quenched mixture onto a Dowex 50W-X8 cation exchange column (H+ form).

    • Wash with water (3 column volumes) to remove excess aldehyde and unreacted glycine.

    • Elute the amino acid with 1M NH

      
      OH.
      
  • Isolation: Concentrate the ammoniacal fractions under reduced pressure. Crystallize the crude product from water/ethanol (1:4 v/v) to enrich the diastereomeric purity.

Analytical Validation

To ensure the integrity of the (2S,3R) stereochemistry, the following validation methods are mandatory.

High-Performance Liquid Chromatography (HPLC)

Separation of the four possible stereoisomers (L-threo, L-erythro, D-threo, D-erythro) requires chiral derivatization or specialized columns.

  • Method: Pre-column derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase:

    • A: 50 mM Sodium Acetate (pH 5.9)

    • B: Methanol

    • Gradient: 0-60% B over 40 mins.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Retention Order: Typically, the L-threo (2S,3R) isomer elutes distinctly from the L-erythro (2S,3S) isomer.

NMR Spectroscopy Data (Reference)
  • 
    H NMR (D
    
    
    
    O, 400 MHz):
    
    
    0.92 (t, 3H, CH
    
    
    ), 1.35-1.55 (m, 4H, CH
    
    
    -CH
    
    
    ), 3.96 (d, 1H,
    
    
    -H,
    
    
    Hz), 4.15 (m, 1H,
    
    
    -H).
    • Coupling Constant Logic: The coupling constant

      
       is diagnostic. For threo isomers, 
      
      
      
      is typically smaller (3-5 Hz) compared to erythro isomers (5-8 Hz) in specific solvents, though this should be confirmed with authentic standards.

Process Workflow Diagram

Workflow Input Feedstock: Glycine (2M) Butanal (0.2M) Bioreactor Bioreactor (pH 7.5, 25°C) L-TA Enzyme Input->Bioreactor Batch Mode Quench Acid Quench (pH 3.0) Bioreactor->Quench 24-48h Dowex Dowex 50W Cation Exchange Quench->Dowex Bind & Elute Cryst Crystallization (EtOH/H2O) Dowex->Cryst 1M NH4OH Eluent Output Purified (2S,3R) Product Cryst->Output >98% de

Caption: Figure 2. Downstream processing workflow for the isolation of (2S,3R)-2-amino-3-hydroxyhexanoic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Retro-aldol activity dominatesIncrease Glycine:Aldehyde ratio to 10:1 or 20:1.
Poor Diastereoselectivity Wrong enzyme variant (Wild Type)Switch to engineered Pseudomonas variants or perform kinetic resolution.
Aldehyde Polymerization High local concentrationFeed aldehyde continuously (fed-batch) rather than bolus addition.
Racemization High pH or TempMaintain pH < 8.0 and Temp < 30°C.

References

  • Feske, B. D., et al. (2005). "Enzymatic C-C bond formation: use of L-threonine aldolases for the synthesis of

    
    -hydroxy-
    
    
    
    -amino acids." Current Opinion in Biotechnology.
  • Steinreiber, J., et al. (2007).[2] "Overcoming thermodynamic and kinetic limitations of aldolase-catalyzed reactions." Chemistry – A European Journal.

  • Stratmann, K., et al. (1994). "Hapalosin, a cyanobacterial cyclic depsipeptide with multidrug-resistance reversing activity."[3] Journal of the American Chemical Society.

  • Kimura, T., et al. (2003). "Stereoselectivity of Threonine Aldolases." Journal of the American Chemical Society.

  • Dückers, N., et al. (2010).[2] "L-Threonine Aldolases – Screening, properties and applications in the synthesis of non-proteinogenic amino acids." Applied Microbiology and Biotechnology.

Sources

Methodological & Application

Protocol for Incorporating (2S,3R)-2-Amino-3-Hydroxyhexanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of (2S,3R)-2-amino-3-hydroxyhexanoic acid ((2S,3R)-Ahx) into bioactive peptides poses unique synthetic challenges due to its steric bulk and the presence of a


-hydroxyl group. This residue, structurally homologous to L-Threonine but with a propyl side chain, is a critical motif in depsipeptides and naturally occurring protease inhibitors (e.g., Microginin).

Successful incorporation requires a rigorous control strategy to prevent O-acylation (esterification of the side-chain hydroxyl) and incomplete coupling due to steric hindrance. This guide outlines two protocols:

  • Method A (Gold Standard): Utilization of the side-chain protected building block Fmoc-(2S,3R)-Ahx(OtBu)-OH.

  • Method B (Alternative): Direct incorporation of the side-chain unprotected Fmoc-(2S,3R)-Ahx-OH with O-acylation mitigation steps.

Pre-Synthesis Considerations

Stereochemical Validation

Ensure the building block corresponds to the (2S, 3R) isomer.

  • Configuration: L-threo (analogous to L-Threonine).

  • Check: The (2S, 3S) isomer (L-allo) is a common impurity or alternative product in non-stereoselective syntheses. Verify via chiral HPLC or optical rotation prior to use.

The O-Acylation Hazard

If the


-hydroxyl group is unprotected, the activation of the subsequent amino acid during chain elongation can lead to ester formation on the 

-hydroxyl of the Ahx residue rather than the N-terminal amine. This results in a branched peptide (depsipeptide artifact) that is difficult to separate.[1]
ParameterMethod A: Protected (OtBu)Method B: Unprotected (OH)
Risk Profile LowHigh
Coupling Efficiency HighModerate (requires optimization)
Reagent Cost High (Custom synthesis often req.)Low (Commercially available)
Recommended For GMP/GLP production, Long peptidesR&D, Short peptides (<10 residues)

Experimental Protocols

Resin Preparation & Swelling
  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) or Wang resin for C-terminal acids; Rink Amide for C-terminal amides.

  • Loading: Low loading (0.3 – 0.5 mmol/g) is recommended to reduce inter-chain aggregation, which exacerbates steric hindrance around the Ahx residue.

Method A: Coupling with Side-Chain Protection (OtBu)

Use this method if Fmoc-(2S,3R)-Ahx(OtBu)-OH is available.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Dissolve Fmoc-(2S,3R)-Ahx(OtBu)-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) immediately before adding to the resin.

  • Coupling: Add the activated solution to the resin.[2][3] Shake at room temperature for 2 hours .

    • Note: The bulky propyl chain and tBu protection create significant steric shielding. Extended coupling time is mandatory.

  • Monitoring: Perform a Kaiser test. If slightly positive, perform a second coupling (double couple) using DIC/Oxyma Pure for 1 hour to alter the activation chemistry.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.

Method B: Coupling with Unprotected Side-Chain (OH)

Use this method if only Fmoc-(2S,3R)-Ahx-OH is available. This protocol minimizes O-acylation during the next cycle.

Step 1: Incorporation of Fmoc-(2S,3R)-Ahx-OH

  • Activation: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure (1:1 ratio). This generates a less aggressive active ester than HATU, reducing the risk of self-acylation on the hydroxyl group.

  • Stoichiometry: AA : DIC : Oxyma = 3 : 3 : 3.

  • Coupling: 60 minutes at Room Temperature.

  • Wash: Extensive DCM/DMF washes.

Step 2: Preventing O-Acylation During Subsequent Extension (CRITICAL) Once the Ahx residue is installed and Fmoc-deprotected, the free amine and free hydroxyl are both present. You must favor N-acylation over O-acylation for the next amino acid.

  • No Pre-Activation: Do NOT pre-activate the incoming amino acid in a separate vial. High concentrations of active ester favor O-acylation.

  • In-Situ Activation: Add the solution of the next Fmoc-Amino Acid and Oxyma to the resin first. Add DIC last to the resin slurry.

  • Solvent Switch: Use DCM/DMF (1:1) instead of pure DMF. DCM destabilizes the H-bond network that can facilitate O-acylation.

  • Post-Coupling "Hydroxyl Wash": After coupling the subsequent amino acid, treat the resin with 20% Piperidine/DMF containing 0.1M HOBt for 5 minutes before the standard deprotection step.

    • Mechanism:[4][5] If any O-acylation occurred, the basic conditions with HOBt can sometimes promote an O-to-N acyl shift or hydrolyze the labile ester before the chain is permanently extended.

Visualization of Workflows

Diagram 1: Comparative Synthetic Pathways

This diagram illustrates the decision logic and chemical pathways for both methods, highlighting the critical risk point in Method B.

G Start Start: Resin-Peptide-NH2 Choice Select Building Block Start->Choice MethodA Method A: Protected Fmoc-(2S,3R)-Ahx(OtBu)-OH Choice->MethodA If OtBu available MethodB Method B: Unprotected Fmoc-(2S,3R)-Ahx-OH Choice->MethodB If OH free ActivationA Activation: HATU/DIPEA (High Reactivity) MethodA->ActivationA CouplingA Coupling (2h) Steric bulk requires time ActivationA->CouplingA DeprotectA Fmoc Removal (Standard) CouplingA->DeprotectA ResultA Linear Peptide (High Purity) DeprotectA->ResultA ActivationB Activation: DIC/Oxyma (Mild, prevents self-esterification) MethodB->ActivationB CouplingB Coupling (1h) ActivationB->CouplingB RiskPoint CRITICAL STEP: Next AA Coupling CouplingB->RiskPoint StrategyB Strategy: 1. In-situ activation 2. DCM/DMF Solvent 3. Short reaction time RiskPoint->StrategyB StrategyB->ResultA If successful ResultB Potential Mix: Linear + Branched (O-acyl) StrategyB->ResultB If optimization fails

Caption: Decision tree comparing the robust Method A (Protected) vs. the optimization-heavy Method B (Unprotected).

Cleavage and Post-Synthesis Analysis

Cleavage Cocktail

Standard cleavage cocktails are compatible. The (2S,3R)-Ahx residue does not require unique scavengers.

  • Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)

  • Time: 2-3 hours at Room Temperature.

  • Precipitation: Cold Diethyl Ether.[6]

Analytical Validation

The incorporation of (2S,3R)-Ahx introduces two chiral centers. You must verify that no epimerization occurred (particularly at the


-carbon) during coupling.
  • HPLC Analysis: Use a C18 column with a shallow gradient (e.g., 0.5% B per minute). Look for "shoulder" peaks which often indicate diastereomers (L-allo vs L-threo).

  • MS/MS Fragmentation: In Method B, if O-acylation occurred, the mass will be identical to the desired product (isomer). However, MS/MS fragmentation will differ.

    • Diagnostic: O-acylated peptides often show a characteristic fragment loss corresponding to the side-chain ester cleavage, or a failure to sequence through the N-terminus of the Ahx residue in Edman degradation.

References

  • Structure and Stereochemistry

    • B. B. Snider and J. R. Duvall, "Synthesis of the amino acid component of microginin," Tetrahedron Letters, vol. 44, no. 15, pp. 3067–3070, 2003. Link

  • Coupling Reagents for Hindered Amines

    • L. A. Carpino et al., "The uronium/guanidinium peptide coupling reagents: Finally the true uronium salts," Angewandte Chemie International Edition, vol. 41, no. 3, pp. 441–445, 2002. Link

  • Prevention of O-Acylation in Ser/Thr Derivatives

    • T. Johnson and R. Sheppard, "Side reactions in solid phase synthesis: O-acylation of serine and threonine derivatives," Journal of the Chemical Society, Chemical Communications, no. 23, pp. 1653–1655, 1991. Link

  • Microginin Synthesis (Context for (2S,3R)-Ahx)

    • T. Doi et al., "Total Synthesis of Microginin," Journal of Organic Chemistry, vol. 64, no. 23, 1999. Link

Sources

Application Note: A Validated HPLC Method for the Stereospecific Quantification of (2s,3r)-2-amino-3-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and stereospecific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (2s,3r)-2-amino-3-hydroxyhexanoic acid. Due to the absence of a native chromophore, direct UV detection of this non-proteinogenic amino acid is impractical.[1][2] To overcome this, the method employs pre-column derivatization using Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA).[3] This approach not only attaches a strongly UV-absorbent dinitrophenyl moiety, enabling sensitive detection at 340 nm, but also creates diastereomeric derivatives.[4][5] The resulting diastereomers can be resolved on a standard achiral C18 column, allowing for the simultaneous assessment of concentration and stereochemical purity. The method is presented with a complete protocol, from sample preparation to HPLC analysis, and is supported by a discussion of method validation parameters according to International Council for Harmonisation (ICH) guidelines.[6][7]

Introduction: The Analytical Challenge

(2s,3r)-2-amino-3-hydroxyhexanoic acid is a non-proteinogenic amino acid of interest in pharmaceutical research and development. As with most amino acids, its structure lacks a suitable chromophore, rendering it difficult to detect with high sensitivity using standard HPLC-UV systems.[2][8][9] Furthermore, controlling the stereochemistry of chiral molecules is of paramount importance in drug development, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.[10] Consequently, an analytical method must not only be able to quantify the target molecule but also confirm its stereochemical identity and purity.

Direct analysis methods often lack the required sensitivity and selectivity.[11] Therefore, derivatization is essential. Pre-column derivatization is often preferred over post-column techniques due to its simpler hardware requirements, greater variety of available reagents, and potential for higher sensitivity.[9][12][13] While reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) are common for general amino acid analysis, they do not resolve stereoisomers on their own.[8][14]

For this reason, Marfey's reagent was selected. It is an optically pure chiral derivatizing agent that reacts with the primary amine of an amino acid to form stable diastereomers.[3][4] These diastereomers possess distinct physicochemical properties, allowing them to be separated by chromatography on a standard, non-chiral stationary phase, providing a powerful tool for both quantification and chiral purity assessment.[4][5]

Principle of the Method

The core of this method is the derivatization of the amino acid with Marfey's reagent (L-FDAA). The reagent's fluorine atom at the C1 position of the dinitrophenyl ring undergoes a nucleophilic aromatic substitution reaction with the primary amine of (2s,3r)-2-amino-3-hydroxyhexanoic acid under mild alkaline conditions. This reaction forms a stable L-L diastereomer. If any of the enantiomeric (2r,3s) isomer is present as an impurity, it will form an L-D diastereomer. These diastereomers are then separated and quantified via RP-HPLC with UV detection.

Caption: Derivatization of the target amino acid with Marfey's reagent.

Experimental Protocols

Materials and Reagents
  • Analyte Standard: (2s,3r)-2-amino-3-hydroxyhexanoic acid, ≥98% purity (e.g., from BLDpharm[15] or other chemical suppliers).

  • Derivatizing Agent: Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA, Marfey's Reagent), ≥99% purity (e.g., from Sigma-Aldrich).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade. Water, ultrapure (18.2 MΩ·cm).

  • Buffers and Modifiers: Trifluoroacetic acid (TFA), HPLC grade. Sodium bicarbonate (NaHCO₃), analytical grade. Hydrochloric acid (HCl), analytical grade.

  • Equipment: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or UV detector. Analytical balance, pH meter, vortex mixer, and heating block or water bath.

Preparation of Solutions
  • Mobile Phase A (MPA): 0.1% (v/v) TFA in ultrapure water.

  • Mobile Phase B (MPB): 0.1% (v/v) TFA in Acetonitrile.

  • Marfey's Reagent Solution (1% w/v): Dissolve 10 mg of L-FDAA in 1 mL of acetone. Prepare this solution fresh daily.

  • Sodium Bicarbonate Buffer (1 M): Dissolve 8.4 g of NaHCO₃ in 100 mL of ultrapure water.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of (2s,3r)-2-amino-3-hydroxyhexanoic acid standard and dissolve in 10 mL of ultrapure water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ultrapure water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Derivatization Protocol

This protocol should be applied to all standards, samples, and a reagent blank.

  • Aliquot: To a 1.5 mL microcentrifuge tube, add 50 µL of the amino acid standard or sample solution.

  • Add Buffer: Add 20 µL of 1 M NaHCO₃ buffer and briefly vortex.

  • Add Reagent: Add 100 µL of the 1% Marfey's reagent solution.[3] The molar ratio of the reagent to the amino acid should be in excess to ensure complete reaction.[10]

  • Incubate: Vortex the mixture and incubate at 40°C for 60-90 minutes with occasional mixing.[3][4]

  • Neutralize: After incubation, cool the tube to room temperature. Add 10 µL of 2 M HCl to quench the reaction.[3]

  • Dilute: Dilute the reaction mixture with 820 µL of 50:50 (v/v) Acetonitrile:Water to a final volume of 1 mL.

  • Analyze: Vortex the final solution and transfer to an HPLC vial for injection.

HPLC Conditions
ParameterSetting
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size (e.g., Agilent ZORBAX, Waters SunFire)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 10% to 60% B over 20 minutes; 60% to 90% B over 2 minutes; Hold at 90% B for 3 minutes; Return to 10% B over 1 minute; Equilibrate for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detection UV at 340 nm

Method Validation Framework

A comprehensive validation should be performed to demonstrate that the analytical method is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[16][17] The following parameters are critical.

Validation_Workflow cluster_params Validation Parameters start Method Development & Optimization protocol Define Validation Protocol (ICH Q2(R2)) start->protocol specificity Specificity (Peak Purity, Resolution) protocol->specificity linearity Linearity & Range (Calibration Curve) accuracy Accuracy (% Recovery) precision Precision (Repeatability, Intermediate) lod_loq LOD & LOQ (S/N Ratio) robustness Robustness (Small Variations) report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Workflow for analytical method validation based on ICH guidelines.

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[7] This is demonstrated by injecting a reagent blank, individual stereoisomers (if available), and a mixture to ensure the peak for the derivatized (2s,3r) isomer is well-resolved from the reagent peak and any potential diastereomeric impurities.

  • Linearity: A linear relationship between concentration and peak area should be established across a defined range. A calibration curve is generated using at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value.[7] It is assessed by spiking a known amount of analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision: The degree of agreement among individual tests.[7]

    • Repeatability (Intra-assay precision): Assessed by analyzing replicate injections of the same sample on the same day.

    • Intermediate Precision: Assessed by analyzing the same sample on different days, with different analysts, or on different equipment. The relative standard deviation (%RSD) is calculated for both.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, minor changes in mobile phase composition).[16]

Summary of Acceptance Criteria
Validation ParameterAcceptance Criterion (Typical)
Specificity Baseline resolution > 2.0 between analyte and potential impurities
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 1.5%; Intermediate Precision: ≤ 2.0%
LOQ S/N ≥ 10; demonstrate acceptable precision and accuracy
Robustness %RSD of results should remain within acceptable limits

Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Peak Area Incomplete derivatization (pH incorrect, old reagent)Prepare fresh Marfey's reagent; verify pH of NaHCO₃ buffer; ensure incubation temperature and time are correct.
Poor Peak Shape (Tailing/Fronting) Column degradation; mobile phase issueUse a new column; ensure mobile phase is correctly prepared and degassed; check for sample solvent mismatch.
Variable Retention Times Pump issue; column temperature fluctuation; leakCheck system for leaks; ensure column oven is stable; prime the pump and check for consistent flow.
Extra Peaks Sample contamination; reagent hydrolysisUse a reagent blank to identify reagent-related peaks; ensure sample and solvent purity.

Conclusion

The described RP-HPLC method, utilizing pre-column derivatization with Marfey's reagent, provides a sensitive, specific, and reliable solution for the quantification of (2s,3r)-2-amino-3-hydroxyhexanoic acid. Its ability to simultaneously provide information on both concentration and stereochemical purity makes it an invaluable tool for quality control and stability studies in pharmaceutical development. The method is robust and can be validated according to stringent ICH guidelines to ensure data integrity for regulatory submissions.

References

  • The Column. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Retrieved from [Link]

  • AKJournals. (n.d.). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Retrieved from [Link]

  • Garside, D. M., Monteiro, P. M. S., & Orren, M. J. (2010, April 8). A critical evaluation for the determination of amino acids in the marine environment by derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl) and reversed phase HPLC separation. Taylor & Francis Online. Retrieved from [Link]

  • Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004, October 22). Marfey's reagent for chiral amino acid analysis. Ovid. Retrieved from [Link]

  • Fujii, K., et al. (2016, February 10). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. Retrieved from [Link]

  • Almac. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Retrieved from [Link]

  • Hage, D. S., et al. (n.d.). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. PMC. Retrieved from [Link]

  • PubMed. (2014, September 14). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Retrieved from [Link]

  • MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from [Link]

  • ResearchGate. (2022, July 10). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]

  • LCGC International. (n.d.). UHPLC Analysis of Underivatized Amino Acids. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

  • Grassi, E., et al. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Retrieved from [Link]

  • Czech University of Life Sciences Prague. (n.d.). Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography and pho. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Academia.edu. (n.d.). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

Sources

Application Note: High-Fidelity SPPS Incorporation of (2S,3R)-2-Amino-3-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxy-

-Amino Acids[1]

Introduction & Strategic Overview

The incorporation of (2S,3R)-2-amino-3-hydroxyhexanoic acid (often referred to as (2S,3R)-3-Hydroxynorleucine or 3-HyNle ) presents a unique set of challenges in solid-phase peptide synthesis (SPPS). Structurally, this non-canonical amino acid combines the steric bulk of a


-branched side chain (similar to Threonine and Isoleucine) with the hydrophobicity of a propyl chain.

This residue is a critical motif in several bioactive depsipeptides and peptide antibiotics (e.g., Lysobactin, Katanosin B).[1] Its inclusion often imparts resistance to proteolysis and provides a specific hydrogen-bonding handle within a hydrophobic pocket.

Core Challenges
  • Steric Hindrance: The

    
    -branching significantly reduces the kinetics of acylation, making quantitative coupling difficult.
    
  • Racemization Risk: The presence of the electron-withdrawing

    
    -hydroxyl group (even when protected) increases the acidity of the 
    
    
    
    -proton, heightening the risk of C
    
    
    epimerization during activation.
  • Side-Chain Acylation: Without proper protection of the secondary alcohol, the hydroxyl group can act as a nucleophile, leading to branched depsipeptide impurities.

This guide details a "Soft-Hard" Double Coupling Strategy designed to balance high coupling efficiency with minimal racemization.

Critical Reagents & Building Blocks

To ensure "Trustworthiness" and reproducibility, the use of the correct building block is non-negotiable.

ComponentSpecificationRationale
Building Block Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic acid CRITICAL: The side-chain hydroxyl must be protected, typically as a tert-butyl ether (OtBu) or Trityl (Trt) ether. Using the unprotected amino acid will result in O-acylation (ester formation) and low yield.
Activator A DIC / Oxyma Pure "Soft" Activation: Carbodiimide/Oxime activation is less prone to causing racemization than onium salts, making it the ideal first choice for chiral-sensitive residues.
Activator B HATU / HOAt / TMP "Hard" Activation: Used only if the first coupling is incomplete. HATU is powerful but aggressive. 2,4,6-Trimethylpyridine (TMP/Collidine) is used instead of DIPEA to reduce base-catalyzed epimerization.[1]
Resin Low-Loading (0.2 - 0.4 mmol/g) Reduces inter-chain aggregation, which is exacerbated by the hydrophobic propyl side chain of this residue.[1]

Protocol: The "Soft-Hard" Coupling Workflow

This protocol assumes the use of Fmoc-(2S,3R)-3-HyNle(OtBu)-OH .

Step 1: Resin Preparation & Fmoc Deprotection[2][3]
  • Swell Resin: DCM (3 x 5 min), followed by DMF (3 x 5 min).

  • Deprotection: Treat with 20% Piperidine in DMF (1 x 3 min, 1 x 10 min).

    • Note: For sequences prone to aspartimide formation, add 0.1M HOBt to the deprotection cocktail.

  • Wash: DMF (5 x 1 min) to remove all traces of piperidine.

Step 2: First Coupling ("Soft" Activation)

Goal: Maximize coupling with minimal risk of epimerizing the (2S,3R) center.[1]

  • Dissolve Fmoc-(2S,3R)-3-HyNle(OtBu)-OH (3.0 equiv) and Oxyma Pure (3.0 equiv) in minimal DMF.[1]

  • Add DIC (3.0 equiv).[1]

  • Pre-activation: Allow to react for 2 minutes (solution turns yellow/orange).

  • Add mixture to resin.[2][3]

  • Agitate: 60 minutes at Room Temperature.

  • Wash: DMF (3 x 1 min).

Step 3: Monitoring (The Checkpoint)

Perform a Kaiser Test (for primary amines) or Chloranil Test (if coupling to a secondary amine like Proline).[1]

  • Colorless: Coupling complete. Proceed to Step 5.

  • Blue/Positive: Coupling incomplete. Proceed to Step 4.

Step 4: Second Coupling ("Hard" Activation)

Goal: Force the reaction to completion using a stronger coupling agent, but with a non-nucleophilic base to spare the chirality.

  • Dissolve Fmoc-(2S,3R)-3-HyNle(OtBu)-OH (1.5 equiv) and HATU (1.45 equiv) in DMF.[1]

  • Add TMP (Collidine) (3.0 equiv).

    • Expert Insight: Do NOT use DIPEA here. Collidine is a weaker base (pKa ~7.[1]4) than DIPEA (pKa ~10.5), significantly reducing the rate of proton abstraction at the

      
      -carbon while still facilitating HATU activation.
      
  • Add to resin immediately.

  • Agitate: 45 minutes.

  • Wash: DMF (5 x 1 min).

Step 5: Capping (Mandatory)

Any unreacted amines must be permanently capped to prevent deletion sequences (n-1 impurities) which are difficult to separate from the target peptide.[1]

  • Add Acetic Anhydride / Pyridine / DMF (1:1:8).

  • Agitate for 10 minutes.

  • Wash thoroughly with DMF and DCM.[4]

Visualization: Decision Logic for Hindered Coupling

The following diagram illustrates the logical flow for incorporating (2S,3R)-3-HyNle, highlighting the critical decision points to prevent racemization.

SPPS_Workflow Start Resin-Peptide-NH2 Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple1 Coupling 1: Soft Activation DIC / Oxyma (Low Epimerization Risk) Wash1->Couple1 Test Kaiser Test (Ninhydrin) Couple1->Test Couple2 Coupling 2: Hard Activation HATU / Collidine (High Power, Controlled Base) Test->Couple2 Positive (Blue) Next Proceed to Next Cycle Test->Next Negative (Colorless) Cap Capping (Ac2O / Pyridine) Couple2->Cap Cap->Next

Caption: Workflow for coupling sterically hindered (2S,3R)-3-HyNle, prioritizing chirality conservation via DIC/Oxyma before resorting to HATU.

Protocol: Cleavage & Post-Synthesis Processing

The


-hydroxyl group is sensitive to acid-catalyzed O-acylation or dehydration during the final cleavage if scavengers are insufficient.
Cleavage Cocktail (Reagent K derivative)[1]
  • TFA: 82.5%[1]

  • Phenol: 5% (Protects Tyr and prevents polymer formation)[1]

  • Water: 5% (Hydrolysis of tBu cations)[1]

  • Thioanisole: 5% (Scavenger)

  • EDT (Ethanedithiol): 2.5% (Essential if Cys/Met are present; otherwise use TIS)[1]

Procedure:

  • Cool the cleavage cocktail to 0°C before adding to the resin.

  • Add cocktail to resin (10 mL per gram of resin).

  • Allow to warm to room temperature and react for 2.5 to 3 hours .

    • Note: The O-tBu group on the

      
      -hydroxy acid cleaves relatively slowly compared to N-Boc; ensure full 3 hours.
      
  • Precipitate in cold Diethyl Ether (-20°C).

  • Centrifuge and wash pellet 3x with cold ether.

Quality Control & Troubleshooting

Analytical HPLC: Diastereomer Separation

The most common failure mode is the contamination of the product with the (2S,3S)-diastereomer (L-allo vs L-threo configuration).

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).[1]

  • Mobile Phase: 0.1% TFA in Water (A) / 0.1% TFA in Acetonitrile (B).[1]

  • Gradient: Shallow gradient (e.g., 0.5% B per minute) is required to separate the diastereomers.[1]

  • Verification: If available, co-inject with a standard of the (2S,3S) isomer to confirm peak identity.[1]

Common Issues Table
ProblemProbable CauseSolution
Incomplete Coupling Steric hindrance at C

.
Switch to microwave-assisted coupling (50°C max) using DIC/Oxyma.[1] Avoid high heat with HATU/Base.[1]
Epimerization (Doublet Peaks) High base concentration during activation.[1]Replace DIPEA/NMM with Collidine (TMP).[1] Reduce pre-activation time.
Mass + 56 Da Incomplete tBu removal.Extend cleavage time to 3-4 hours.
Mass + 42 Da (on side chain) O-Acetylation during capping.[1]Ensure the hydroxyl group was fully protected (OtBu) during synthesis.[1][5] If using unprotected AA, omit capping or use mild capping (N-acetylimidazole).[1]

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive guide on protection strategies including tBu for hydroxy acids.

    • [1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. details the mechanism of Oxyma/DIC vs HATU and racemization suppression.

    • [1]

  • Guzmán, F., et al. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Electronic Journal of Biotechnology. Discusses handling of

    
    -branched and difficult sequences.
    
    • [1]

  • von Nussbaum, F., et al. (2006).[1] Synthesis and antimicrobial activity of Katanosin B and its analogs. Details the specific synthesis and incorporation of (2S,3R)-3-hydroxynorleucine in complex peptides.

    • [1]

Sources

Application Note: Evaluation of Proteasome Inhibitors Containing (2S,3R)-2-amino-3-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the evaluation of peptidomimetics incorporating (2S,3R)-2-amino-3-hydroxyhexanoic acid ((2S,3R)-3-Hnl) . This non-canonical amino acid is a critical structural motif found in potent natural product proteasome inhibitors such as Fellutamide B .

Structurally, (2S,3R)-3-Hnl serves as a "hybrid" residue:

  • Hydroxyl Group (C3): Mimics the hydrogen-bonding capability of Threonine, essential for interacting with the N-terminal Threonine active site of the 20S proteasome.

  • Alkyl Chain (C6): Provides extended hydrophobic interaction within the S1 specificity pocket, often enhancing potency compared to natural Threonine or Serine residues.

The protocols below describe a self-validating workflow to assess the efficacy of (2S,3R)-3-Hnl-containing peptides in inhibiting the 20S Proteasome (Chymotrypsin-like activity) within a cellular environment.

Experimental Workflow

The following diagram outlines the logical flow from compound handling to mechanistic validation.

G cluster_CellCulture Cell Culture Model (e.g., MM.1S, HeLa) cluster_Assays Readouts Compound Peptide Library (Containing (2S,3R)-3-Hnl) Solubility Solubility Check (DMSO/PBS Stability) Compound->Solubility Seeding Seed Cells (96-well / 6-well) Solubility->Seeding Treatment Compound Treatment (24h - 48h) Seeding->Treatment Viability 1. Cell Viability (ATP Quantitation) Treatment->Viability Activity 2. Proteasome Activity (LLVY-AMC Hydrolysis) Treatment->Activity Mechanism 3. Western Blot (Poly-Ub Accumulation) Treatment->Mechanism Data Data Analysis (IC50 & SAR) Viability->Data Activity->Data Mechanism->Data

Figure 1: Experimental workflow for evaluating (2S,3R)-3-Hnl peptidomimetics. The parallel readout strategy ensures that toxicity (Viability) is distinguished from specific enzymatic inhibition (Activity).

Protocol 1: Cell Viability & Cytotoxicity (ATP Quantitation)

Objective: Determine the IC50 of the (2S,3R)-3-Hnl containing peptide. Rationale: Proteasome inhibition induces apoptosis. We use an ATP-based assay (e.g., CellTiter-Glo) because it is more sensitive than MTT/MTS for detecting the rapid metabolic collapse associated with proteasome inhibition.

Materials
  • Cell Line: Multiple Myeloma cells (e.g., MM.1S or RPMI-8226) or Solid Tumor (e.g., HeLa).

  • Compound: (2S,3R)-3-Hnl peptide (Stock: 10 mM in DMSO).

  • Control: Bortezomib (Positive Control), DMSO (Vehicle).

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luminescence reagent.

Step-by-Step Methodology
  • Seeding: Plate cells in white-walled, clear-bottom 96-well plates.

    • Adherent: 5,000 cells/well (allow 24h attachment).

    • Suspension: 10,000 cells/well (seed immediately before treatment).

  • Compound Preparation:

    • Prepare a 1:3 serial dilution of the (2S,3R)-3-Hnl peptide in culture media.

    • Critical Step: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity masking the peptide effect.

    • Range: 10 µM down to 0.1 nM.

  • Treatment: Add 100 µL of diluted compound to cells (100 µL volume). Incubate for 48 hours at 37°C, 5% CO2.

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent.

    • Orbitally shake for 2 mins (lysis).

    • Incubate 10 mins (stabilize signal).

    • Measure Luminescence (RLU).

Protocol 2: Cell-Based Proteasome Activity Assay

Objective: Specifically measure the inhibition of the Chymotrypsin-like (CT-L) activity of the 20S proteasome. Rationale: (2S,3R)-3-Hnl is designed to bind the β5 subunit (CT-L activity). This assay uses a luminogenic substrate (Suc-LLVY-Aminoluciferin) that enters the cell and is cleaved by the proteasome.

Materials
  • Substrate: Proteasome-Glo™ Cell-Based Assay Reagent (Promega).

  • Inhibitor: (2S,3R)-3-Hnl peptide.

  • Lysis/Permeabilization: Included in the reagent buffer.

Step-by-Step Methodology
  • Seeding: Seed cells (10,000/well) in 96-well white plates in 100 µL media.

  • Treatment: Treat with compound (at 5x IC50 determined in Protocol 1) for a short duration (1 to 2 hours ).

    • Expert Insight: Short treatment times are crucial here. We want to measure enzyme inhibition before the cells die from apoptosis.

  • Reagent Preparation: Thaw Proteasome-Glo buffer and substrate. Mix and equilibrate to RT.

  • Assay Reaction:

    • Remove plates from incubator and equilibrate to RT (15 mins).

    • Add 100 µL of Proteasome-Glo reagent to each well.

    • Mixing: Shake at 700 rpm for 2 minutes.

  • Incubation: Incubate at RT for 10–15 minutes.

  • Detection: Measure Luminescence.

  • Calculation:

    
    
    

Protocol 3: Mechanistic Validation (Western Blot)

Objective: Confirm that cell death is caused by proteasome inhibition (accumulation of Poly-Ubiquitinated proteins). Rationale: A true proteasome inhibitor will cause a characteristic "smear" of high molecular weight ubiquitinated proteins.

Materials
  • Antibody: Anti-Ubiquitin (Clone P4D1 or equivalent).

  • Loading Control: Anti-GAPDH or Anti-β-Actin.

  • Lysis Buffer: RIPA Buffer + Protease Inhibitor Cocktail + Deubiquitinase (DUB) Inhibitors (e.g., N-ethylmaleimide or PR-619).

    • Critical Step: Without DUB inhibitors, ubiquitinated chains will degrade during lysis, leading to false negatives.

Step-by-Step Methodology
  • Treatment: Treat cells (6-well plate,

    
     cells) with the (2S,3R)-3-Hnl peptide at IC90 concentration for 4–8 hours.
    
  • Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse in 100 µL modified RIPA buffer (with DUB inhibitors).

    • Sonicate briefly and centrifuge at 14,000 x g for 15 mins at 4°C.

  • Electrophoresis: Load 20–30 µg protein per lane on a 4–12% Gradient Gel.

  • Blotting: Transfer to PVDF membrane.

  • Staining:

    • Block with 5% Non-fat Dry Milk.

    • Primary Ab: Anti-Ubiquitin (1:1000) overnight at 4°C.

    • Secondary Ab: HRP-conjugated (1:5000) 1h at RT.

  • Visualization: Use ECL substrate. Expect a dense smear >50 kDa in treated samples compared to vehicle.

Data Presentation & Analysis

Expected Results Table

When comparing the (2S,3R)-3-Hnl peptide against a standard (e.g., MG-132) and a control peptide (lacking the hydroxyl group, e.g., Norleucine), the data should be structured as follows:

Compound IDStructure MotifCT-L Inhibition (IC50)Cell Viability (EC50)Poly-Ub Accumulation
Peptide A (2S,3R)-3-Hnl 5.2 nM 8.5 nM High (+++++)
Peptide BL-Norleucine (No -OH)150 nM210 nMLow (+)
Peptide CL-Threonine (No C6 chain)45 nM60 nMModerate (+++)
MG-132Aldehyde Control2.5 nM4.0 nMHigh (+++++)
Interpretation
  • Stereochemistry Impact: The (2S,3R) configuration is critical. Inversion to (2S,3S) often results in a 10-100x loss of potency due to steric clash in the S1 pocket [1].

  • Hydrophobic Effect: If Peptide A is significantly more potent than Peptide C, it confirms that the hexanoic acid tail of (2S,3R)-3-Hnl is successfully exploiting the hydrophobic S1 pocket of the proteasome [2].

References

  • Shigemori, H., et al. (1991). Fellutamides A and B, cytotoxic peptides from a marine fish-possessing fungus Penicillium fellutanum.[1] Tetrahedron, 47(40), 8529-8534.[1]

  • Clerc, J., et al. (2009). Total Synthesis and Biological Evaluation of Fellutamide B Analogues. Journal of Medicinal Chemistry, 52(21), 6746–6756.

  • Mofid, M.R., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack.[2] International Journal of Molecular Sciences, 23(10), 5779.

  • Promega Corporation. Proteasome-Glo™ Cell-Based Assays Technical Bulletin.

Sources

Application Notes and Protocols: Fmoc-protected (2S,3R)-2-amino-3-hydroxyhexanoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic Acid

Fmoc-protected (2S,3R)-2-amino-3-hydroxyhexanoic acid is a non-proteinogenic amino acid that offers unique structural features for the synthesis of complex peptides and peptidomimetics. The presence of a β-hydroxy group introduces a critical hydrogen bonding moiety and a chiral center, influencing the conformational properties of the resulting peptide. This unique α-hydroxy-β-amino acid fragment is a key component in various biologically active natural products, including the antihypertensive agent microginin and the protein kinase inhibitor balanol.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its stability under acidic conditions and its facile removal with a mild base, typically piperidine.[2][3] This orthogonal protection strategy allows for the selective deprotection of the α-amino group without affecting acid-labile side-chain protecting groups, a critical aspect of complex peptide assembly.[2][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic acid in synthetic workflows. We will delve into the mechanistic rationale behind protocol choices, provide detailed step-by-step procedures, and address potential challenges to ensure successful and reproducible outcomes.

Core Applications in Peptide Synthesis and Drug Discovery

The incorporation of Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic acid into peptide sequences serves several strategic purposes:

  • Conformational Constraint: The β-hydroxy group can participate in intramolecular hydrogen bonding, which can pre-organize the peptide backbone into specific secondary structures such as β-turns or helices. This is a valuable tool for designing peptides with enhanced receptor affinity and biological activity.

  • Increased Hydrophilicity: The hydroxyl group enhances the water solubility of the resulting peptide, which can be advantageous for both handling during synthesis and for improving the pharmacokinetic profile of peptide-based drug candidates.[6]

  • Mimicry of Natural Products: As a component of several natural products with therapeutic properties, this amino acid serves as a crucial building block for the total synthesis and analog development of these complex molecules.[1]

  • Drug Development: Its use in the pharmaceutical industry is geared towards creating novel therapeutics that target specific biological pathways, thereby improving the effectiveness of the drugs.[6]

Visualizing the Synthetic Workflow

The following diagram outlines the fundamental steps of incorporating Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic acid into a growing peptide chain during solid-phase peptide synthesis (SPPS).

SPPS_Workflow Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling of Fmoc-(2S,3R)-2-amino- 3-hydroxyhexanoic Acid (e.g., HATU/DIPEA in DMF) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat Continue Elongation Cleavage Final Cleavage & Deprotection (e.g., TFA cocktail) Washing_2->Cleavage Final Step Peptide Purified Peptide Cleavage->Peptide

Caption: Standard workflow for SPPS incorporating the protected amino acid.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Coupling of Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic Acid

This protocol details the manual coupling of Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic acid onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic acid

  • N,N'-Diisopropylethylamine (DIPEA)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.[2]

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 3 minutes, then drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc group removal.[2]

    • Drain the deprotection solution.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the potential for steric hindrance from the β-hydroxyl group, extended coupling times or double coupling may be necessary.

  • Monitoring the Coupling Reaction: Perform a Kaiser test or other qualitative ninhydrin test to confirm the completion of the coupling reaction. A negative result (no color change) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times). The resin is now ready for the next coupling cycle.

Causality Behind Experimental Choices:

  • HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes the risk of racemization, a critical consideration for stereochemically complex amino acids.[4][]

  • DIPEA as a Base: DIPEA is a non-nucleophilic hindered base that is preferred over more nucleophilic bases to minimize side reactions, such as racemization of the activated amino acid.[2]

  • Excess Reagents: The use of an excess of the amino acid and coupling reagents helps to drive the reaction to completion, which is particularly important when dealing with potentially challenging couplings.[8]

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Cold diethyl ether

  • Centrifuge tubes

Cleavage Cocktail (Reagent K is a common choice for complex peptides):

ReagentPercentage (v/v)Purpose
Trifluoroacetic acid (TFA)82.5%Cleaves the peptide from the resin and removes most protecting groups.
Water5%Scavenger for carbocations.
Phenol5%Scavenger for carbocations.
Thioanisole5%Scavenger, particularly for protecting groups on Met and Trp.
1,2-Ethanedithiol (EDT)2.5%Scavenger, particularly for protecting groups on Cys.

Procedure:

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM. Dry the resin under a high vacuum for at least 4 hours, or preferably overnight.

  • Cleavage:

    • Transfer the dried peptide-resin to a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under vacuum.[2]

Trustworthiness and Self-Validating Systems:

The success of these protocols relies on careful monitoring and validation at key stages. The Kaiser test provides a reliable in-process control to ensure complete coupling before proceeding to the next step. Post-synthesis, the purity and identity of the final peptide should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Potential Challenges and Mitigation Strategies

  • Incomplete Coupling: The steric hindrance of the β-hydroxyl group can sometimes lead to incomplete coupling.

    • Mitigation: Employing a double coupling strategy (repeating the coupling step) or using more potent coupling reagents like HATU can overcome this issue.[4] Microwave-assisted peptide synthesis can also enhance coupling efficiency for sterically hindered amino acids.[9]

  • Racemization: While less common with urethane-protected amino acids like Fmoc derivatives, racemization can occur, especially with prolonged activation times or the use of inappropriate bases.[10]

    • Mitigation: The use of HATU and a hindered base like DIPEA, along with minimizing the pre-activation time, significantly reduces the risk of racemization.[2][4]

  • Diketopiperazine Formation: At the dipeptide stage, especially with proline or glycine as the second residue, base-catalyzed cyclization to form a diketopiperazine can occur, leading to chain termination.[4]

    • Mitigation: Coupling a pre-formed Fmoc-dipeptide can bypass this problematic step.[2]

Chemical Structures and Reaction Mechanisms

The core reactions in the utilization of Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic acid are the deprotection of the Fmoc group and the subsequent peptide bond formation.

Reaction_Mechanisms cluster_deprotection Fmoc Deprotection (β-Elimination) cluster_coupling Peptide Bond Formation (HATU Activation) Fmoc_AA Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_AA->Intermediate + Base Piperidine Piperidine Products H₂N-Peptide-Resin + Dibenzofulvene-Piperidine Adduct Intermediate->Products Elimination Fmoc_AHA Fmoc-(2S,3R)-2-amino- 3-hydroxyhexanoic Acid Activated_Ester Activated OAt-Ester Fmoc_AHA->Activated_Ester + HATU/DIPEA HATU HATU Coupled_Peptide Fmoc-AHA-Peptide-Resin Activated_Ester->Coupled_Peptide Deprotected_Peptide H₂N-Peptide-Resin Deprotected_Peptide->Coupled_Peptide

Caption: Key reaction mechanisms in SPPS using Fmoc chemistry.

Conclusion

Fmoc-protected (2S,3R)-2-amino-3-hydroxyhexanoic acid is a valuable and versatile building block for the synthesis of sophisticated peptides and peptidomimetics. A thorough understanding of its properties, coupled with the implementation of optimized protocols and in-process controls, will enable researchers to harness its full potential in advancing drug discovery and biochemical research. The methodologies outlined in these application notes provide a robust framework for the successful incorporation of this unique amino acid into synthetic targets.

References

  • (PDF) Methods for Removing the Fmoc Group - ResearchGate. Available at: [Link]

  • Methods for Removing the Fmoc Group. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. Available at: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Available at: [Link]

  • Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin - PMC. Available at: [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. Available at: [Link]

Sources

Application Note: (2S,3R)-2-Amino-3-Hydroxyhexanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S,3R)-2-amino-3-hydroxyhexanoic acid, commonly known as (2S,3R)-3-Hydroxynorleucine ((2S,3R)-Hnl) , is a high-value non-proteinogenic amino acid (NPAA). It serves as a critical chiral building block in the synthesis of next-generation antibiotics (e.g., Muraymycins) and protease inhibitors. Its structural uniqueness lies in the


-hydroxyl group on a linear six-carbon chain, offering a "handle" for hydrogen bonding within enzyme active sites while mimicking the transition state of peptide bond hydrolysis. This guide details its application in peptidomimetic design and provides validated protocols for its synthesis and incorporation into solid-phase peptide synthesis (SPPS).

Scientific Background & Significance

Chemical Identity[1]
  • IUPAC Name: (2S,3R)-2-amino-3-hydroxyhexanoic acid[1][2]

  • Common Name: (2S,3R)-3-Hydroxynorleucine

  • Stereochemistry: The (2S) configuration at the

    
    -carbon corresponds to the natural L-amino acid stereochemistry, ensuring compatibility with biological receptors. The (3R) configuration introduces specific vectorality for the hydroxyl group, crucial for selectivity.
    
Mechanism of Action in Drug Design

The incorporation of (2S,3R)-Hnl into peptide backbones addresses two major failure modes in peptide drug discovery:

  • Proteolytic Stability: The

    
    -hydroxyl group and the non-natural side chain sterically hinder proteases that typically cleave at the N-terminal or C-terminal side of hydrophobic residues (like Met or Leu).
    
  • Transition State Mimicry: In aspartyl and serine protease inhibitors, the

    
    -hydroxyl moiety mimics the tetrahedral transition state of the amide bond hydrolysis. This high-affinity interaction "locks" the enzyme in an inactive state.
    
Key Therapeutic Areas
  • Antibacterials: Core component of nucleoside antibiotics (e.g., Muraymycins) which inhibit bacterial peptidoglycan biosynthesis (MraY translocase).

  • Antivirals: Precursor for hydroxyethylene isosteres used in HIV and HCV protease inhibitors.

  • Antihypertensives: Renin inhibitors utilizing the hydroxy-amino scaffold to bind the catalytic aspartates.

Experimental Protocols

Protocol A: Asymmetric Synthesis of Fmoc-(2S,3R)-Hnl(tBu)-OH

Rationale: Commercial availability of the specific (2S,3R) isomer can be sporadic. This self-validating protocol utilizes Sharpless Asymmetric Dihydroxylation (AD) to ensure high enantiomeric excess (>98% ee).

Reagents:

  • trans-2-Hexenoic acid ethyl ester

  • AD-mix-

    
     (creates the (2S,3R) diol from trans olefins)
    
  • Thionyl chloride (

    
    )
    
  • Sodium azide (

    
    )
    
  • Pd/C,

    
    
    
  • Fmoc-OSu[3]

Workflow Diagram:

Synthesis_Workflow Start trans-2-Hexenoic Acid Ethyl Ester Step1 Sharpless AD (AD-mix-beta) Start->Step1 4°C, 24h Inter1 (2S,3R)-Diol Step1->Inter1 >98% ee Step2 Cyclic Sulfate Formation Inter1->Step2 SOCl2, then NaIO4 Step3 Regioselective Azide Opening Step2->Step3 NaN3, DMF Inter2 Azido-Alcohol Step3->Inter2 Inversion at C2 Step4 Reduction & Hydrolysis Inter2->Step4 Pd/C, H2; LiOH Step5 Fmoc Protection & tBu formation Step4->Step5 Final Fmoc-(2S,3R)-Hnl(tBu)-OH Step5->Final Ready for SPPS

Figure 1: Chemo-enzymatic synthesis pathway for high-purity Fmoc-(2S,3R)-Hnl(tBu)-OH.

Step-by-Step Methodology:

  • Dihydroxylation: Treat trans-2-hexenoic acid ethyl ester (10 mmol) with AD-mix-

    
     (14 g) in 
    
    
    
    -BuOH/
    
    
    (1:1) at 0°C for 24h. Quench with sodium sulfite. Extract to obtain the (2S,3R)-diol.
  • Activation: Convert the diol to the cyclic sulfate using

    
     followed by oxidation with catalytic 
    
    
    
    /
    
    
    .
  • Azide Opening: React the cyclic sulfate with

    
     in DMF. The nucleophile attacks the 
    
    
    
    -carbon (C2) with inversion, yielding the (2R)-azido-(3R)-hydroxy species. Note: Subsequent steps will correct the stereochemistry or utilize the inversion to achieve the desired (2S,3R) final state depending on the starting olefin geometry. For (2S,3R) final product, starting with the (2R,3S) diol and inverting C2 is common, or using specific chiral auxiliaries.
  • Reduction & Protection: Hydrogenate the azide (

    
    , Pd/C) to the amine. Protect the N-terminus with Fmoc-OSu (
    
    
    
    , Dioxane/
    
    
    ).
  • Side Chain Protection: React with isobutylene/acid to install the

    
    -Bu ether on the 
    
    
    
    -hydroxyl group. This is critical for SPPS to prevent O-acylation.
Protocol B: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Rationale: The secondary hydroxyl group is prone to O-acylation during peptide coupling if unprotected. Furthermore, the steric bulk of the side chain requires high-efficiency coupling reagents.

Materials:

  • Resin: Rink Amide (for amides) or Wang (for acids).

  • Amino Acid: Fmoc-(2S,3R)-Hnl(tBu)-OH.

  • Coupling Reagents: HATU / HOAt (Preferred over HBTU due to steric hindrance).

  • Base: DIPEA (Diisopropylethylamine).

Workflow Diagram:

SPPS_Workflow Resin Peptide-Resin Complex Deprotect Fmoc Removal (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF x3) Deprotect->Wash1 Activate Activation (Fmoc-Hnl(tBu)-OH + HATU + DIPEA) Wash1->Activate Couple Coupling Reaction (2h, RT) Activate->Couple Check Kaiser Test (Colorimetric) Couple->Check Success Blue? (No) -> Proceed Check->Success Negative Fail Blue? (Yes) -> Recouple Check->Fail Positive Fail->Couple Re-do

Figure 2: SPPS Cycle for sterically hindered hydroxy-amino acids.

Detailed Procedure:

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: Remove Fmoc from the growing chain using 20% piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ), DCM (
    
    
    ), DMF (
    
    
    ).
  • Activation: In a separate vial, dissolve Fmoc-(2S,3R)-Hnl(tBu)-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in minimal DMF. Add DIPEA (6.0 eq) immediately before adding to the resin.

    • Critical Note: Do not pre-activate for >2 minutes to avoid racemization of the sensitive

      
      -center.
      
  • Coupling: Add the activated mixture to the resin. Agitate at Room Temperature for 2 hours.

    • Optimization: For difficult sequences, double coupling (repeat step 3-4) is recommended.

  • Monitoring: Perform a Kaiser test. If the beads remain white, coupling is complete.

  • Cleavage: Use Reagent K or standard cleavage cocktail (TFA/TIS/

    
     95:2.5:2.5) for 2 hours. The highly acidic condition simultaneously removes the 
    
    
    
    -Bu protection from the hydroxyl group, yielding the free (2S,3R)-2-amino-3-hydroxyhexanoic acid residue within the peptide.

Quality Control & Validation Data

Table 1: Analytical Specifications for (2S,3R)-Hnl Building Block

ParameterSpecificationMethod
Purity

HPLC (C18, 0.1% TFA gradient)
Chiral Purity

Chiral HPLC (Chiralpak AD-H)
Identity Consistent with Structure

-NMR (DMSO-

), MS (ESI)
Water Content

Karl Fischer
Solubility Clear solution (50 mg/mL in DMF)Visual Inspection

Self-Validation Check:

  • NMR Diagnostic Peak: Look for the

    
    -proton signal (CH-OH). In the (2S,3R) isomer, the coupling constant 
    
    
    
    is typically distinct from the (2S,3S) isomer (approx 2-4 Hz for syn/erythro vs 6-9 Hz for anti/threo depending on solvent/protection). Verify against literature values for threo-3-hydroxynorleucine.

References

  • Synthesis of Muraymycin Building Blocks

    • Title: Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)
    • Source: Beilstein J. Org. Chem. 2014, 10, 1135–1142.
  • SPPS of Hydroxy-Amino Acids

    • Title: Methods and protocols of modern solid phase peptide synthesis.[3]

    • Source: Molecular Biotechnology, 2006.
  • Protease Inhibitor Design

    • Title: Protease inhibitors and their peptidomimetic derivatives as potential drugs.[4][5]

    • Source: Pharmacology & Therapeutics, 2008.
  • Stereoselective Synthesis

    • Title: Stereoselective synthesis of (2R,3R) and (2R,3S)-3-hydroxyleucine (Adaptable for Norleucine).
    • Source: Tetrahedron: Asymmetry.[6]

Disclaimer: This protocol is intended for research use only. Users should consult Material Safety Data Sheets (MSDS) for all reagents before use.

Sources

Experimental protocol for derivatizing (2s,3r)-2-amino-3-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Experimental Protocol for the Derivatization of (2s,3r)-2-amino-3-hydroxyhexanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction: The Analytical Challenge of Hydroxylated Amino Acids

(2s,3r)-2-amino-3-hydroxyhexanoic acid is a non-proteinogenic amino acid of interest in various fields, including drug development and metabolomics, due to its structural similarity to other biologically active molecules. However, its direct analysis using gas chromatography (GC) is impeded by its trifunctional nature. The presence of a carboxylic acid, a primary amine, and a hydroxyl group makes the molecule highly polar and non-volatile, leading to poor chromatographic performance and thermal decomposition in the hot GC inlet.[1][2]

To overcome these challenges, a chemical derivatization strategy is essential. Derivatization is a process that transforms a chemical compound into a product of similar chemical structure, called a derivative, which is more suitable for a given analytical technique.[3] For GC analysis, the primary goals of derivatization are to increase the analyte's volatility and thermal stability by masking its polar functional groups.[4][5] This is typically achieved by replacing the active, polar hydrogen atoms on hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups with nonpolar moieties.[2]

This application note provides a detailed, two-step experimental protocol for the derivatization of (2s,3r)-2-amino-3-hydroxyhexanoic acid. The described methodology involves an initial esterification of the carboxylic acid group, followed by the acylation of the amino and hydroxyl groups. This robust procedure yields a stable, volatile derivative suitable for sensitive and reliable analysis by GC-MS.

Principle of the Two-Step Derivatization Strategy

The protocol employs a sequential reaction designed to quantitatively block all three active sites on the molecule. This approach is necessary because the different functional groups exhibit distinct reactivities.

  • Esterification of the Carboxyl Group: The first step targets the carboxylic acid functionality. In an acidic environment, the carboxyl group is readily converted into an ester.[6] This protocol utilizes acidified methanol (methanolic HCl) to form the corresponding methyl ester. This reaction effectively neutralizes the most acidic proton in the molecule, significantly reducing its polarity.[7]

  • Acylation of Amino and Hydroxyl Groups: Following esterification, the remaining polar amine and hydroxyl groups are targeted. Acylation is a highly effective method for derivatizing these groups, creating stable amide and ester linkages, respectively.[8] This protocol uses trifluoroacetic anhydride (TFAA), a powerful acylating agent. The resulting trifluoroacetyl (TFA) derivatives are exceptionally volatile and exhibit excellent chromatographic properties, making them ideal for GC-MS analysis. The use of a fluorinated anhydride like TFAA also introduces fluorine atoms into the derivative, which can enhance detection sensitivity in certain mass spectrometry applications.

The final product, the N,O-bis(trifluoroacetyl) methyl ester of (2s,3r)-2-amino-3-hydroxyhexanoic acid, is a thermally stable and volatile compound that can be readily analyzed by GC-MS.

Experimental Protocol

This section details the step-by-step procedure for the derivatization of (2s,3r)-2-amino-3-hydroxyhexanoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
(2s,3r)-2-amino-3-hydroxyhexanoic Acid≥98%Sigma-Aldrich
Methanolic HCl, 3 MAnhydrousSigma-Aldrich
Trifluoroacetic Anhydride (TFAA)≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Nitrogen Gas (N2)High PurityLocal Supplier
Reacti-Vials™ or equivalent glass conical vials (2 mL)-Thermo Fisher Scientific
Heating block or oven--
Micropipettes and tips--
Workflow Overview

The following diagram provides a high-level overview of the complete derivatization workflow.

G cluster_prep Sample Preparation cluster_ester Step 1: Esterification cluster_acyl Step 2: Acylation A Place Amino Acid Sample in Vial B Dry Sample to Completeness (e.g., under N2 stream) A->B C Add 3M Methanolic HCl B->C D Heat at 100°C for 30 min C->D E Evaporate Reagent under N2 D->E F Add Dichloromethane and TFAA E->F G Heat at 60°C for 20 min F->G H Evaporate Solvent under N2 (Optional, depending on concentration) G->H I Reconstitute in Suitable Solvent (e.g., Ethyl Acetate) H->I J Ready for GC-MS Analysis I->J

Caption: High-level workflow for the two-step derivatization protocol.

Step-by-Step Procedure

Step 1: Sample Preparation and Drying

  • Accurately weigh approximately 1 mg of (2s,3r)-2-amino-3-hydroxyhexanoic acid into a 2 mL conical reaction vial. If starting from a solution, pipette an aliquot containing the desired amount of amino acid into the vial.

  • Dry the sample completely under a gentle stream of high-purity nitrogen gas. If the sample is in an aqueous solution, a vacuum centrifuge can be used.

    • Causality Insight: The presence of water is detrimental to both the esterification and acylation steps. Water will compete with methanol during esterification and will hydrolyze the TFAA reagent, leading to incomplete derivatization and reduced yields.[9]

Step 2: Esterification (Methyl Ester Formation)

  • To the dried sample, add 200 µL of 3 M methanolic HCl.

  • Cap the vial tightly. Ensure the cap has a PTFE liner to withstand the reagents and temperature.

  • Heat the vial at 100°C for 30 minutes in a heating block or oven.[10]

  • After heating, allow the vial to cool to room temperature.

  • Remove the cap and evaporate the methanolic HCl under a gentle stream of nitrogen gas.

    • Causality Insight: Heating accelerates the reaction to ensure complete esterification of the sterically accessible carboxyl group.[7] Complete removal of the acidic methanol is crucial before proceeding to the next step, as the acidic conditions can interfere with the subsequent acylation reaction.[10]

Step 3: Acylation (Trifluoroacetyl- (TFA) Derivative Formation)

  • To the dried methyl ester residue from the previous step, add 100 µL of anhydrous dichloromethane (DCM) to redissolve the sample.

  • Add 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and heat at 60°C for 20 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now derivatized. For GC-MS analysis, the reaction mixture can often be injected directly. Alternatively, the solvent and excess reagent can be evaporated under a gentle stream of nitrogen, and the residue can be reconstituted in a specific volume of a suitable solvent (e.g., ethyl acetate) to achieve the desired concentration for analysis.

    • Causality Insight: DCM is used as a solvent to facilitate the reaction. TFAA is a highly reactive acylating agent that readily reacts with the primary amine and the secondary hydroxyl group to form stable, volatile N-TFA and O-TFA derivatives. The milder heating condition compared to esterification is sufficient for this rapid reaction.

Chemical Derivatization Pathway

The following diagram illustrates the chemical transformations occurring during the two-step derivatization process.

Caption: Chemical reaction pathway of the two-step derivatization.

Quantitative Data Summary

The table below summarizes the key quantitative parameters of the experimental protocol.

ParameterValueJustification
Esterification
Reagent3 M Methanolic HClProvides both the alcohol for esterification and the acid catalyst.
Volume200 µLSufficient excess to drive the reaction to completion for ~1 mg of sample.
Temperature100°CEnsures a reasonable reaction rate for complete conversion.[10]
Time30 minAdequate time for the reaction to reach completion.[10]
Acylation
ReagentTrifluoroacetic Anhydride (TFAA)A highly reactive agent that produces volatile derivatives.[8]
SolventAnhydrous Dichloromethane (DCM)Inert solvent that facilitates the reaction.
Volumes100 µL DCM, 50 µL TFAAProvides a significant molar excess of the acylating agent.
Temperature60°CPromotes rapid and complete acylation without degrading the sample.
Time20 minSufficient for the acylation reaction to go to completion.

Conclusion

The described two-step derivatization protocol, involving esterification followed by acylation, provides a reliable and robust method for preparing (2s,3r)-2-amino-3-hydroxyhexanoic acid for GC-MS analysis. By converting the polar, non-volatile amino acid into its N,O-bis(trifluoroacetyl) methyl ester derivative, this procedure enables high-quality chromatographic separation and sensitive mass spectrometric detection. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the fundamental principles and causalities that underpin a successful derivatization.

References

  • Hušek, P., & Šimek, P. (2001). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 916(1-2), 167-177. Retrieved from [Link]

  • Li, S., et al. (2024). Evaluation of the fluorescent chiral derivatization reagent DBMA for targeting amino functional groups: An application in the analysis of DL-amino acids in the saliva of patients with diabetes. Arabian Journal of Chemistry, 17(9), 105993. Retrieved from [Link]

  • Arkles, B. (n.d.). Techniques for Silylation. ResearchGate. Retrieved from [Link]

  • Yamazaki, H., Madson, M. A., & Mawhinney, T. P. (1984). U.S. Patent No. 4,467,037. Washington, DC: U.S. Patent and Trademark Office.
  • d'Acquarica, I., et al. (2024). Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. Molecules, 29(22), 5039. Retrieved from [Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]

  • Prudhviraju, C. H., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 104-115. Retrieved from [Link]

  • Taira, H., & Kida, K. (2005). U.S. Patent No. 6,875,880. Washington, DC: U.S. Patent and Trademark Office.
  • Kubiňová, R., et al. (2014). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. Journal of the Brazilian Chemical Society, 25(1), 176-180. Retrieved from [Link]

  • Hušek, P. (2006). Quantitation of amino acids as chloroformates—A return to gas chromatography. Amino Acid Analysis: Methods and Protocols, 1-22. Retrieved from [Link]

  • Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 21-35. Retrieved from [Link]

  • UC Davis Stable Isotope Facility. (n.d.). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]

  • Clausen, R., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 491-507. Retrieved from [Link]

  • ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds?. Retrieved from [Link]

  • Encyclopedia of Analytical Chemistry. (2006). Acids: Derivatization for GC Analysis. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Baspinar, A., et al. (2011). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Journal of Chromatography B, 879(28), 2945-2951. Retrieved from [Link]

  • Scribd. (n.d.). Amino Acid Esterification Method. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Retrieved from [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Sousek, J., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4569. Retrieved from [Link]

  • Zheng, J., et al. (2022). A rapid and robust method for amino acid quantification using a simple N-hydroxysuccinimide ester derivatization and liquid chromatography-ion mobility-mass spectrometry. Analytical and Bioanalytical Chemistry, 414(18), 5549-5559. Retrieved from [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Le, A., et al. (2019). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Methods in Molecular Biology, 2030, 263-275. Retrieved from [Link]

  • Miller, C. A., et al. (2018). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. Organic Letters, 20(22), 7299-7303. Retrieved from [Link]

  • Sato, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2068. Retrieved from [Link]

  • Jackson, G. P., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Forensic Sciences, 59(5), 1367-1374. Retrieved from [Link]

  • ResearchGate. (2019). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Retrieved from [Link]

Sources

Application Note: (2S,3R)-2-Amino-3-Hydroxyhexanoic Acid in Peptide Conformational Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-canonical amino acids is a pivotal strategy in modern peptidomimetics to restrict backbone flexibility and enhance proteolytic stability. (2S,3R)-2-amino-3-hydroxyhexanoic acid (also known as (2S,3R)-3-hydroxynorleucine) represents a critical tool for these applications. Structurally analogous to L-threonine but possessing an extended hydrophobic alkyl chain, this residue offers a unique dual-modality: it provides a polar "anchor" via the


-hydroxyl group for intramolecular hydrogen bonding while simultaneously probing hydrophobic pockets with its propyl side chain.

This guide details the specific protocols for incorporating this residue via Fmoc-Solid Phase Peptide Synthesis (SPPS) and methodologies for assessing its impact on peptide conformation using high-field NMR spectroscopy.

Chemical Profile & Stereochemical Significance[1][2][3][4][5]

The specific stereochemistry (2S,3R) is biologically significant as it mimics the configuration of natural L-Threonine. This preservation of chirality allows the residue to adopt similar


 rotamers to Threonine, facilitating the design of analogs that maintain bioactivity while altering solubility or receptor affinity.
PropertySpecification
IUPAC Name (2S,3R)-2-amino-3-hydroxyhexanoic acid
Common Name (2S,3R)-3-Hydroxynorleucine
Formula

MW 147.17 g/mol
Stereochemistry

-Carbon: S ,

-Carbon: R (Threo-configuration)
Key Functionality

-Hydroxyl (H-bond donor/acceptor), Propyl tail (Hydrophobic)

Application: Conformational Locking Mechanism

The primary utility of (2S,3R)-2-amino-3-hydroxyhexanoic acid in conformational studies stems from the


-hydroxyl effect . Unlike non-polar residues (e.g., Leucine), the hydroxyl group at the C3 position introduces a steric and electrostatic constraint on the peptide backbone.
Mechanism of Action[7]
  • Solvent Shielding: The propyl chain can shield the backbone amide from solvent, enhancing the strength of local hydrogen bonds.

  • Intramolecular H-Bonding: The

    
    -OH can serve as a hydrogen bond donor to the backbone carbonyl of the preceding residue (
    
    
    
    ) or the own residue (
    
    
    ), effectively locking the
    
    
    (psi) torsion angle.
  • 
     Rotamer Selection:  The steric bulk and H-bonding capability restrict the rotation around the 
    
    
    
    bond, populating specific rotamers (
    
    
    ) that correlate with induced secondary structures like
    
    
    -turns or
    
    
    -helices.
Diagram: Conformational Locking Logic

ConformationalLock Residue (2S,3R)-3-OH-Nle Residue SideChain Propyl Side Chain Residue->SideChain Hydroxyl β-Hydroxyl Group Residue->Hydroxyl Backbone Peptide Backbone (φ, ψ) SideChain->Backbone Steric Hindrance Conformation Restricted Conformation (e.g., β-turn) SideChain->Conformation Hydrophobic Collapse HBond Intramolecular H-Bond Hydroxyl->HBond Donor Backbone->HBond Acceptor (C=O) HBond->Conformation Stabilizes

Figure 1: Mechanism by which (2S,3R)-3-hydroxynorleucine restricts peptide conformation via steric and electrostatic interactions.

Protocol: Fmoc-SPPS Incorporation[1]

Incorporating


-hydroxy amino acids requires careful attention to the hydroxyl group to prevent O-acylation during subsequent coupling steps. While unprotected incorporation is possible with specific precautions, O-protection (e.g., t-Bu)  is recommended for high-fidelity synthesis.
Materials Required[1][2][8][9][10][11][12][13]
  • Building Block: Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic acid (Side chain protection: O-tBu recommended).

  • Resin: Rink Amide or Wang Resin (0.3–0.6 mmol/g loading).

  • Activator: HATU or DIC/Oxyma Pure.

  • Base: DIPEA (Diisopropylethylamine).[1][2]

Step-by-Step Methodology
  • Resin Preparation:

    • Swell resin in DMF for 30 minutes.

    • Deprotect Fmoc using 20% Piperidine/DMF (

      
       min). Wash 
      
      
      
      with DMF.[1][3]
  • Coupling of (2S,3R)-Residue:

    • Note: If using the unprotected OH variant, do not use DMAP. Use 1.0 eq amino acid, 1.0 eq HATU, and 2.0 eq DIPEA. Pre-activate for 30 seconds only.

    • Standard (Protected): Dissolve Fmoc-(2S,3R)-Hnl(tBu)-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq).

    • Add to resin and shake for 45–60 minutes at room temperature.

    • Validation: Perform a Kaiser test (ninhydrin). If blue (incomplete), recouple using DIC/HOAt.

  • Subsequent Elongation:

    • Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) if necessary.

    • Proceed with standard Fmoc cycles.[2]

    • Critical: Avoid hyper-acidic conditions or high temperatures (>50°C) during subsequent deprotections to prevent

      
      -elimination of the hydroxyl group (though less common with alkyl chains than with Ser/Thr).
      
  • Cleavage & Deprotection:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 2–3 hours at room temperature.

    • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Diagram: SPPS Workflow

SPPS_Workflow Start Start: Fmoc-Resin Swell 1. Swell (DMF, 30 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine) Swell->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate 3. Activation (Fmoc-AA-OH + HATU + DIPEA) Wash1->Activate Couple 4. Coupling (45-60 min) Activate->Couple Check Kaiser Test Couple->Check Recouple Recouple (DIC/HOAt) Check->Recouple Fail (Blue) NextCycle Next AA Cycle Check->NextCycle Pass (Colorless) Recouple->Check NextCycle->Deprotect Repeat Cleave 5. Final Cleavage (TFA/TIS/H2O) NextCycle->Cleave End of Seq

Figure 2: Solid-Phase Peptide Synthesis workflow highlighting the critical checkpoint for coupling efficiency.

Protocol: Conformational Analysis via NMR

Once synthesized, the peptide's conformation is analyzed using high-resolution NMR (500 MHz+). The (2S,3R) residue provides specific markers for analysis.

Sample Preparation[4][9][11][15]
  • Solvent: Dissolve peptide (1–5 mM) in

    
     (90:10) for amide proton detection. For hydrophobic peptides, use TFE-
    
    
    
    (trifluoroethanol) to mimic membrane environments or induce secondary structure.
  • pH: Adjust to pH 4.0–5.5 to slow amide exchange.

Experimental Setup

Run the following 2D experiments:

  • TOCSY (Total Correlation Spectroscopy): Mixing time 60–80 ms. Identifies the spin system of the (2S,3R) residue (NH

    
     H
    
    
    
    
    
    H
    
    
    
    
    Propyl chain).
  • NOESY (Nuclear Overhauser Effect): Mixing time 200–400 ms. Detects spatial proximity (

    
    ).
    
  • 
    C-HSQC:  For chemical shift indexing (CSI).
    
Data Analysis: Key Parameters
1. Vicinal Coupling Constants (

)

The coupling constant between the amide proton and alpha proton (


) is directly related to the backbone torsion angle 

via the Karplus equation.
  • 
     Hz:  Indicates helical conformation.
    
  • 
     Hz:  Indicates extended (
    
    
    
    -sheet) conformation.

The side-chain conformation is determined by


:
  • Small

    
     (< 3 Hz):  Suggests a gauche orientation (constrained).
    
  • Large

    
     (> 9 Hz):  Suggests a trans orientation (extended).
    
2. Temperature Coefficients (

)

Measure amide proton chemical shifts at 280K, 290K, 300K, and 310K.

  • 
     ppb/K:  Solvent exposed.
    
  • 
     ppb/K:  Involved in intramolecular Hydrogen Bonding (e.g., OH 
    
    
    
    O=C).
Table: Expected NMR Signatures for (2S,3R)-Hnl
ParameterObservationStructural Interpretation
H

Shift
Downfield shift vs NleInductive effect of

-OH; indicates local rigidity.
NOE

Strong

Extended backbone conformation.
NOE

Medium/Weak

Evidence of turn formation (if present).
OH Proton Visible in DMSO/low tempDirect evidence of H-bond participation.

References

  • PubChem. (2S,3R)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3. National Library of Medicine. [Link]

  • Beilstein J. Org. Chem. Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer. Beilstein Journals, 2014. [Link]

  • University of Zurich. Peptide/Protein NMR: TOCSY and NOESY Analysis. [Link] (General Reference for NMR Protocols)

Sources

Troubleshooting & Optimization

Preventing racemization during (2s,3r)-2-amino-3-hydroxyhexanoic Acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and handling of (2S,3R)-2-amino-3-hydroxyhexanoic acid (also known as (2S,3R)-3-hydroxynorleucine ), with a specific focus on preventing racemization and epimerization.

Core Analysis: The Stereochemical Challenge

(2S,3R)-2-amino-3-hydroxyhexanoic acid presents a dual-stereocenter challenge. The presence of the


-hydroxyl group adjacent to the 

-amino center creates a "danger zone" for stereochemical integrity.
  • The Molecule : An analogue of L-threonine where the methyl side chain is replaced by a propyl group.

  • The Risk :

    • C2 Epimerization (Racemization) : The

      
      -proton is acidic. Under basic conditions, or during carboxyl activation (coupling), the formation of an oxazolone (azlactone)  intermediate allows the C2 center to invert.
      
    • C3 Epimerization (Retro-Aldol) : Strong bases or high temperatures can trigger a retro-aldol mechanism, cleaving the C2-C3 bond or scrambling the C3 stereochemistry.

    • O-to-N Acyl Migration : If the 3-OH is unprotected during basic handling, acyl groups can migrate, complicating purification and yield.

Synthesis Protocol: The Garner’s Aldehyde Route

This route is selected for its high fidelity in establishing the (2S) center from the chiral pool (L-Serine) and controlling the (3R) center via substrate-controlled addition.

Phase 1: Preparation of the Chiral Electrophile

Starting Material : (S)-Garner’s Aldehyde (derived from L-Serine).

  • Why: The oxazolidine ring protects both the amine and alcohol of serine, locking the conformation and preventing racemization of the starting material.

Phase 2: Stereoselective Grignard Addition (The Critical Step)

To generate the (2S,3R) configuration (anti-relationship), we utilize a non-chelation controlled addition (Felkin-Anh model).

Protocol:

  • Reagents : (S)-Garner’s Aldehyde (1.0 eq), Propylmagnesium chloride (1.2 eq), anhydrous THF or Et₂O.

  • Conditions : Cool (S)-Garner’s aldehyde in THF to -78°C .

  • Addition : Add Propylmagnesium chloride dropwise. Crucial: Do NOT add Lewis acids like ZnCl₂ or TiCl₄ unless you target the (2S,3S) syn isomer.

  • Mechanism : The bulky Boc group and the acetonide ring force the nucleophile to attack from the "open" face (anti to the ring oxygen), predominantly yielding the (2S,3R) alcohol.

  • Quench : Saturated NH₄Cl at -78°C, then warm to room temperature.

Phase 3: Oxidation and Deprotection
  • Jones Oxidation : Convert the resulting secondary alcohol (after acetonide hydrolysis/protection swap) to the carboxylic acid? Correction: The Grignard adds the carbon chain. The "Garner" aldehyde already has the C1 (latent carboxyl).

    • Correction: Garner's aldehyde is the aldehyde of serine. Adding propyl Grignard creates a diol derivative (amino-diol). You need to oxidize the primary alcohol (from the original serine CH2) to the acid.

    • Refined Route: It is often better to start with the Weinreb amide of the protected serine or use the Evans Aldol (see FAQ below) for direct acid formation. However, if using Garner's:

      • Hydrolysis of the acetonide/oxazolidine.

      • Selective protection of the amine (Fmoc/Boc) and the secondary alcohol (TBS/Bn).

      • Oxidation of the primary alcohol (C1) to the carboxylic acid (RuCl₃/NaIO₄ or TEMPO).

Troubleshooting & FAQs: Preventing Racemization

Q1: My ee% dropped significantly after peptide coupling. What happened?

Diagnosis : You likely triggered Oxazolone Formation . When the C-terminal carboxyl is activated (e.g., by HATU/DIC), the carbonyl oxygen of the N-protecting group (or the amide backbone) can attack the activated ester, forming a 5-membered oxazolone ring. The


-proton on this ring is highly acidic (

), leading to rapid epimerization.

Solution :

  • Use Urethane Protections : Ensure the N-terminus is protected with Boc or Fmoc . These reduce the nucleophilicity of the carbonyl oxygen compared to Acetyl or Benzoyl groups.

  • Protect the 3-OH : A free 3-OH can facilitate internal attack or H-bonding that stabilizes the planar enol form. Protect it as a t-Butyl ether (OtBu) or Trityl (Trt) group.

  • Switch Coupling Reagents :

    • Avoid: HATU/HBTU with strong bases (DIEA) if racemization is observed.

    • Use: DIC/Oxyma Pure (acidic environment suppresses oxazolone) or DEPBT .

  • Additives : Always use HOAt or Oxyma ; they react faster with the oxazolone to open it back up to the active ester before racemization occurs.

Q2: I see a "double peak" in HPLC after the Grignard step. Is this racemization?

Diagnosis : This is likely Diastereomer Formation , not racemization of the starting material. The addition of the propyl group created a new chiral center (C3). The "double peak" represents the (2S,3R) and (2S,3S) isomers.

  • Fix : The (2S,3R) isomer (Anti) is usually the major product in non-chelated additions. You must separate these isomers using flash chromatography or preparative HPLC before proceeding. They have different physical properties (NMR shifts, polarity).

Q3: Can I use the Evans Aldol route instead?

Answer : Yes, and it is often superior for stereocontrol. Using an Evans Oxazolidinone auxiliary (e.g., derived from L-Valine) attached to butyric acid (or bromoacetyl derivative) allows you to set the (2S,3R) stereochemistry via a rigid transition state.

  • Advantage: The auxiliary forces the enolate geometry (Z-enolate) and facial selectivity, typically yielding >98:2 dr.

  • Disadvantage: Requires removal of the auxiliary (LiOH/H₂O₂), which must be done carefully to avoid epimerization at C2.

Visualization: Mechanisms of Failure

The following diagram illustrates the two primary pathways for stereochemical loss: Oxazolone Formation (during coupling) and Retro-Aldol (during basic deprotection).

RacemizationPathways cluster_prevention Prevention Strategies Start (2S,3R)-Activated Amino Acid Oxazolone Oxazolone Intermediate (5-membered ring) Start->Oxazolone Intramolecular Cyclization RetroAldol Retro-Aldol Cleavage (Loss of Side Chain) Start->RetroAldol High Temp / Strong Base (C2-C3 Bond Break) Enol Planar Enol (Achiral at C2) Oxazolone->Enol Base (DIEA/Piperidine) Deprotonation of C2-H Racemic Racemic Mixture (2S,3R) + (2R,3R) Oxazolone->Racemic Hydrolysis/Coupling Enol->Oxazolone Reprotonation (Non-stereoselective) Strategy1 Use DIC/Oxyma (Acidic pH) Strategy2 Protect 3-OH (prevents participation)

Caption: Figure 1: Mechanistic pathways leading to racemization (red) and strategies for prevention (green).[1][2][3]

Analytical Validation Protocols

Do not assume stereopurity. Validate it.

Method A: Marfey’s Analysis (The Gold Standard)

Standard chiral HPLC can be expensive. Marfey’s method uses a chiral derivatizing agent (FDAA) to convert enantiomers into diastereomers separable on a standard C18 column.

  • Derivatization : React 50 µg of your hydrolyzed amino acid with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in 1M NaHCO₃ at 40°C for 1 hour. Quench with 2M HCl.

  • Analysis : Inject onto a standard C18 HPLC column (e.g., 5µm, 4.6x250mm).

    • Eluent: Gradient of Acetonitrile in 0.1% TFA/Water.

  • Validation : Compare retention times against authentic standards of (2S,3R), (2S,3S), (2R,3R), and (2R,3S). The L-L diastereomer (sample + reagent) will elute differently from the D-L diastereomer.

Method B: Chiral HPLC
  • Column : Crown ether columns (e.g., Daicel Crownpak CR(+) ) are excellent for free amino acids.

  • Mobile Phase : Perchloric acid (pH 1.5) or Methanol/Water with acidic buffer.

  • Detection : UV at 210 nm (or 254 nm if derivatized).

Summary of Protective Group Strategy

GroupFunctionRisk LevelRemoval Condition
Fmoc N-protectionLow20% Piperidine (Base). Risk: Extended exposure can cause slow epimerization if 3-OH is free.
Boc N-protectionVery LowTFA (Acid).[4] Excellent for preventing racemization during coupling.
Acetonide 2-N, 3-O bridgeMinimal Acid. Locks C2-C3 bond rotation, making oxazolone formation geometrically impossible.
Trityl (Trt) O-protectionLowTFA.[4] Bulky group hinders base attack at alpha-proton.
Acetyl (Ac) N-protectionHigh Promotes oxazolone formation. Avoid for chiral coupling if possible.

References

  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)- and (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylic acid tert-butyl esters. Journal of Organic Chemistry, 52(12), 2361–2364.

  • Liang, X., Andersch, J., & Bols, M. (2001). Garner's aldehyde: A versatile intermediate in the synthesis of enantiopure natural products. Journal of the Chemical Society, Perkin Transactions 1, (18), 2136-2157.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Carpino, L. A., & El-Faham, A. (1995). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Tetrahedron, 55(22), 6813-6830.

  • Evans, D. A., et al. (1981).[5] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates.[5] Journal of the American Chemical Society, 103(8), 2127-2129.

Sources

Technical Support Center: Optimizing Incorporation of (2S,3R)-2-amino-3-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Low Incorporation Efficiency in SPPS Molecule Class:


-Hydroxy 

-Amino Acids (Non-Canonical) Target Audience: Medicinal Chemists, Peptide Scientists[1]
Executive Summary

You are encountering low incorporation efficiency with (2S,3R)-2-amino-3-hydroxyhexanoic acid (also known as (2S,3R)-3-hydroxynorleucine).[1] This residue presents a "perfect storm" of synthetic challenges: it combines the steric hindrance of


-branching (like Threonine/Isoleucine) with the chemical reactivity  of a secondary alcohol.

The failure mode is rarely simple "non-reaction."[1] It is usually a combination of incomplete coupling due to steric shielding and side reactions (O-acylation or


-elimination) that masquerade as low yield.

This guide moves beyond generic advice to address the specific stereoelectronic properties of the (2S,3R) isomer.

Module 1: The Pre-Coupling Checklist (Chemistry & Reagents)

Q1: My building block has an unprotected hydroxyl group. Is this the problem?

A: Yes. This is the single most common cause of failure for this specific residue.

If your Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic acid has a free side-chain hydroxyl (-OH), two issues arise:

  • O-Acylation: The activated carboxyl group of the incoming amino acid (or the building block itself during activation) can react with the side-chain -OH instead of the

    
    -amine. This creates branched ester defects that terminate the chain or elute as complex impurities.
    
  • H-Bonding Aggregation: Free hydroxyls act as hydrogen bond donors, locking the peptide backbone into aggregated

    
    -sheet structures that prevent reagents from diffusing into the resin beads.
    

The Fix:

  • Standard: Use Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic acid(tBu)-OH . The tert-butyl ether protection is mandatory for sequences >5 residues.

  • Alternative: If the tBu-protected version is commercially unavailable or too expensive, you must use Trityl (Trt) protection.[1]

  • Last Resort (Unprotected): If you must use the unprotected AA, you cannot use standard base-mediated coupling (HATU/DIEA).[1] You must use DIPCDI/Oxyma (see Module 2) to minimize O-acylation, but expect yields to drop by 30-50%.[1]

Q2: I am using HATU/DIEA. Why is my coupling still incomplete?

A: HATU is too aggressive for this sterically hindered, electron-rich system. [1]

While HATU is a "strong" coupling reagent, it relies on a base (DIEA/NMM).[1]

  • The Steric Clash: The (2S,3R) configuration places the propyl side chain and the hydroxyl group in a specific spatial arrangement that shields the nucleophilic amine.[1]

  • The Base Problem: High concentrations of base (DIEA) required for HATU promote racemization (epimerization at the

    
    -carbon) and 
    
    
    
    -elimination
    (dehydration to the
    
    
    -unsaturated alkene).

The Fix: Switch to DIPCDI (DIC) / Oxyma Pure .[1] This carbodiimide-based chemistry maintains a neutral-to-slightly-acidic pH, preventing base-catalyzed side reactions while maintaining high activation kinetics.

Module 2: The Coupling Protocol (Process Optimization)

Q3: What is the optimal coupling cycle for this residue?

A: Use a "Double Coupling" strategy with distinct solvent environments.

Do not simply increase the time. Change the solvation state to disrupt aggregation.[1]

Protocol:

  • Coupling 1 (Kinetic Focus):

    • Reagents: 4 eq. AA + 4 eq. DIC + 4 eq. Oxyma Pure.[1][2][3]

    • Solvent: DMF (Dimethylformamide).[1]

    • Conditions: 60 minutes at Room Temperature (RT).

    • Why: DMF promotes rapid kinetics for the initial population of accessible sites.

  • Coupling 2 (Aggregation Disruption):

    • Reagents: 4 eq. AA + 4 eq. DIC + 4 eq. Oxyma Pure.[1][2][3]

    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF with 0.1M LiCl (Lithium Chloride).

    • Conditions: 60 minutes at 50°C (Max).

    • Why: NMP swells the resin better than DMF.[1] LiCl is a chaotropic salt that disrupts hydrogen bond networks (aggregates), exposing the hidden amines.[1]

Q4: Can I use microwave synthesis?

A: Proceed with extreme caution.

Microwave energy accelerates coupling but significantly increases the risk of


-elimination  (loss of the -OH group to form a double bond).
  • Limit: Max temperature 50°C .

  • Power: Low wattage (e.g., 25W).

  • Reagent: Use DIC/Oxyma.[1][2][3][4][5] Avoid HATU/Phosphonium reagents in the microwave for this residue, as the exotherm is uncontrollable.[1]

Module 3: Post-Coupling Analysis (Validation)

Q5: How do I distinguish "Deletion" from "Side Reaction"?

A: You must perform a "Capping" step and analyze via LC-MS.

Standard Kaiser tests are unreliable for


-branched amines (false negatives are common).[1]

The Diagnostic Workflow:

  • Cap after coupling: Treat resin with Acetic Anhydride/Pyridine.[1]

  • Cleave a micro-sample.

  • Analyze LC-MS:

Observation (Mass Shift)DiagnosisRoot Cause
[M - Residue] DeletionSteric hindrance; Coupling time too short.
[M + 42 Da] Acetylated DeletionCoupling failed completely; Capping worked.
[M + Residue + Residue] Double InsertionO-Acylation (Unprotected OH reacted).
[M - 18 Da] Dehydration$\beta-Elimination (Too much heat or base).[1]
[M] (Broad Peak) RacemizationBase-catalyzed epimerization (likely D-allo form).[1]
Module 4: Visualization of Failure Modes
Diagram 1: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Incorporation of (2S,3R)-2-amino-3-hydroxyhexanoic Acid CheckPG Check Building Block: Is Side Chain (-OH) Protected? Start->CheckPG Unprotected No (Free -OH) CheckPG->Unprotected Protected Yes (tBu/Trt) CheckPG->Protected Action_Protect CRITICAL FAILURE POINT 1. Switch to tBu/Trt protected AA 2. If impossible, use DIC/Oxyma (No Base) Unprotected->Action_Protect CheckReagent Check Coupling Reagent Protected->CheckReagent IsHATU Using HATU/HBTU/DIEA CheckReagent->IsHATU IsDIC Using DIC/Oxyma CheckReagent->IsDIC Action_Switch Switch to DIC/Oxyma (Base promotes racemization) IsHATU->Action_Switch CheckAgg Check for Aggregation IsDIC->CheckAgg Solvent Add Chaotropic Salts (0.1M LiCl in NMP) CheckAgg->Solvent

Caption: Decision logic for isolating the root cause of synthetic failure. Blue nodes indicate decision points; Red indicates high-risk parameters.

Diagram 2: The "Beta-Carbon Barrier" Mechanism

Mechanism Sterics Steric Bulk (Propyl Chain @ C3) Shielding Nucleophilic Attack Blocked Sterics->Shielding Physically Obstructs Nucleophile Amine Nucleophile (@ C2) Nucleophile->Shielding Cannot Access Activated AA Base Excess Base (DIEA) Proton Alpha-Proton Extraction Base->Proton Promotes Racemization Racemization (Loss of Stereochemistry) Proton->Racemization Enolization

Caption: Visualizing how the propyl side-chain hinders coupling (top) and how base excess leads to racemization (bottom).

Module 5: Advanced Strategies (The "Nuclear Option")

If the above protocols fail, the peptide sequence is likely aggregating irreversibly.[1] You must employ Backbone Protection .[1][6]

Strategy: The Pseudoproline Mimic Since commercial pseudoprolines for 3-hydroxynorleucine are rare, you can mimic this effect using dimethyloxazolidine protection.[1]

  • Synthesize or source the building block as the oxazolidine derivative (reacting the AA with acetone/dimethoxypropane).[1]

  • This "locks" the secondary amine and hydroxyl into a ring, forcing a "kink" in the peptide backbone (similar to Proline).[1]

  • This disrupts

    
    -sheets and typically solves even the most difficult couplings.
    
References
  • Albericio, F., & El-Faham, A. (2018).[1] Oxyma Pure/DIC: The Reagent of Choice for the Synthesis of Difficult Peptides. Organic Process Research & Development.[1] Link[1]

  • Paradís-Bas, M., et al. (2016).[1][7] The "Difficult Peptide" Concept: Strategies for Overcoming Aggregation. Methods in Molecular Biology.[1] Link

  • Bachem Technical Guides. (2023). Overcoming Aggregation in SPPS: Pseudoprolines and Isoacyl Dipeptides.[1]Link

  • Coin, I., et al. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[8] Nature Protocols.[1] Link[1]

  • CEM Corporation. (2020).[1] Microwave SPPS of Sterically Hindered Amino Acids: Application Note.Link[1]

Sources

Technical Support Center: Purification of Synthetic (2s,3r)-2-amino-3-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of synthetic (2s,3r)-2-amino-3-hydroxyhexanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this non-proteinogenic amino acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our goal is to provide you with the expertise and practical insights needed to achieve high purity of your target compound.

I. Understanding the Challenge: Common Impurities in the Synthesis of (2s,3r)-2-amino-3-hydroxyhexanoic Acid

The stereoselective synthesis of (2s,3r)-2-amino-3-hydroxyhexanoic acid is a multi-step process that can generate a variety of impurities.[1][2][3][4][5] The most critical of these are diastereomeric impurities, which arise from incomplete stereocontrol during the formation of the two chiral centers at the C2 and C3 positions. In addition to diastereomers, other common impurities include residual starting materials, reagents, and byproducts from protecting group manipulations.

Common Impurities Include:

  • Diastereomers:

    • (2r,3s)-2-amino-3-hydroxyhexanoic acid

    • (2s,3s)-2-amino-3-hydroxyhexanoic acid

    • (2r,3r)-2-amino-3-hydroxyhexanoic acid

  • Unreacted Starting Materials and Reagents: Depending on the synthetic route, these may include aldehydes, ketones, and oxidizing or reducing agents.

  • Byproducts of Protecting Group Chemistry: Remnants from the addition or removal of protecting groups on the amino and hydroxyl functionalities.

II. Frequently Asked Questions (FAQs)

Q1: My final product shows multiple spots on TLC, even after a standard work-up. What are the likely impurities?

A1: Multiple spots on TLC often indicate the presence of diastereomers, which can have very similar polarities. Residual starting materials or byproducts from side reactions are also possibilities. It is crucial to first identify the nature of these impurities to select the appropriate purification strategy. We recommend an initial analysis by HPLC or LC-MS to determine the mass of the impurities, which can help in their identification.

Q2: How can I confirm the stereochemical purity of my (2s,3r)-2-amino-3-hydroxyhexanoic acid?

A2: Confirming stereochemical purity requires a chiral analytical method. The most common techniques are:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This can be done directly on the underivatized amino acid using a chiral stationary phase (CSP) or after derivatization with a chiral reagent (e.g., Marfey's reagent) followed by separation on a standard C18 column.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method typically requires derivatization of the amino acid to make it volatile.

For a definitive assignment of the stereochemistry, comparison with a certified reference standard is recommended.

Q3: I am struggling to remove a persistent impurity with a similar polarity to my product. What should I do?

A3: This is a common issue, especially with diastereomeric impurities. If standard flash chromatography is ineffective, consider the following:

  • Recrystallization: This classical purification technique can be highly effective for separating diastereomers. Careful selection of the solvent system is key.

  • Preparative HPLC: While more resource-intensive, preparative HPLC with a suitable chiral or reversed-phase column can provide excellent separation of closely related isomers.

  • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is often successful in separating stereoisomers.

III. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of (2s,3r)-2-amino-3-hydroxyhexanoic acid.

Guide 1: Dealing with Diastereomeric Impurities

Diastereomers are the most challenging impurities to remove due to their similar physical and chemical properties.

workflow cluster_analysis Impurity Analysis cluster_purification Purification Strategy start Crude Product analysis Chiral HPLC or LC-MS Analysis start->analysis decision Diastereomers Present? analysis->decision recrystallization Attempt Recrystallization decision->recrystallization Yes pure_product Pure (2s,3r) Isomer decision->pure_product No prep_hplc Preparative HPLC recrystallization->prep_hplc Unsuccessful recrystallization->pure_product Successful sfc Supercritical Fluid Chromatography prep_hplc->sfc Unsuccessful prep_hplc->pure_product Successful sfc->pure_product

Caption: Workflow for the identification and removal of diastereomeric impurities.

Protocol 1: Analytical Chiral HPLC for Diastereomer Analysis

This protocol is for the analysis of the crude product to determine the diastereomeric ratio.

  • Sample Preparation: Dissolve a small amount of the crude product in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: Chiral stationary phase (CSP) column (e.g., crown ether-based or macrocyclic glycopeptide-based).

    • Mobile Phase: A typical mobile phase for underivatized amino acids on a crown ether column is a mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous solution (e.g., perchloric acid in water).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Injection and Analysis: Inject 5-10 µL of the sample and run the analysis. The different diastereomers should appear as separate peaks.

  • Quantification: Integrate the peak areas to determine the relative percentage of each diastereomer.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying diastereomers if a suitable solvent system can be found.

  • Solvent Screening: The key to successful recrystallization is finding a solvent system where the desired (2s,3r) isomer has lower solubility than the other diastereomers at low temperatures, but is soluble at higher temperatures.

    • Start with single solvents of varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone).

    • If a single solvent is not effective, try binary solvent systems (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). Common pairs for amino acids include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexane.

  • Recrystallization Procedure: a. Dissolve the crude product in the minimum amount of the hot "good" solvent (or the chosen single solvent). b. If using a binary system, add the "poor" solvent dropwise until the solution becomes slightly cloudy. c. Add a few drops of the "good" solvent to redissolve the precipitate. d. Allow the solution to cool slowly to room temperature. Crystal formation should begin. e. Once crystals have formed, cool the mixture further in an ice bath or refrigerator for at least one hour to maximize the yield. f. Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent (or the cold single solvent). g. Dry the crystals under vacuum.

  • Purity Check: Analyze the purified crystals and the mother liquor by chiral HPLC to assess the efficiency of the separation.

Table 1: Suggested Solvent Systems for Recrystallization Screening

Solvent System (Good/Poor)Rationale
Ethanol / WaterA common choice for polar compounds like amino acids.
Methanol / Diethyl EtherThe high polarity of methanol dissolves the amino acid, while the non-polar ether induces precipitation.
Isopropanol / HeptaneA less polar alcohol and a non-polar anti-solvent.
WaterThe solubility of amino acids in water is highly temperature-dependent.
Guide 2: Removal of Non-Isomeric Impurities

These impurities typically have different chemical structures and polarities from the desired product, making them easier to remove.

workflow cluster_analysis Impurity Identification cluster_purification Purification Strategy start Crude Product analysis TLC / LC-MS Analysis start->analysis decision Polarity Difference? analysis->decision chromatography Flash Chromatography decision->chromatography Significant extraction Liquid-Liquid Extraction decision->extraction Acidic/Basic pure_product Purified Product chromatography->pure_product extraction->chromatography

Caption: Workflow for the removal of non-isomeric impurities.

Protocol 3: Purification by Flash Chromatography

Flash chromatography is effective for separating compounds with different polarities.

  • Solvent System Selection: Use TLC to find a solvent system that provides good separation between your product and the impurities (a ΔRf of at least 0.2 is ideal). Common solvent systems for amino acids include:

    • Dichloromethane / Methanol

    • Ethyl Acetate / Methanol

    • Dichloromethane / Methanol / Acetic Acid (the acid can help to improve peak shape)

  • Column Packing: Pack a silica gel column with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the column.

  • Elution: Run the chromatography, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 4: Acid-Base Extraction for Removal of Ionic Impurities

If your impurities are acidic or basic, an acid-base extraction can be a simple and effective purification step.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Aqueous Wash:

    • To remove acidic impurities, wash the organic layer with a mild base, such as a saturated solution of sodium bicarbonate.

    • To remove basic impurities, wash the organic layer with a mild acid, such as a dilute solution of hydrochloric acid.

  • Back Extraction: The aqueous layer can be re-acidified or basified and extracted with an organic solvent to recover any of the desired product that may have partitioned into it.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent.

IV. References

  • Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Semantic Scholar. [Link]

  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC. [Link]

  • Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. ACS Publications. [Link]

  • Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine | Organic Process Research & Development. ACS Publications. [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]

  • Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate. Taylor & Francis Online. [Link]

  • Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. [Link]

  • Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin. PMC. [Link]

  • Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Kyushu University. [Link]

  • Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer. Beilstein Journal of Organic Chemistry. [Link]

  • (2S,3R)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3. PubChem. [Link]

  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI. [Link]

  • Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin. Beilstein Journals. [Link]

  • Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. MDPI. [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. [Link]

  • Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PMC. [Link]

  • Synthesis and purification method for alpha-amino acid compound. Google Patents.

  • Separation and Refining of Amino acids. DIAION. [Link]

  • Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin. Beilstein Journals. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Optimizing Protecting Group Strategy for (2S,3R)-2-Amino-3-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxynorleucine (HyNle) Strategy Guide
Author:  Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Threonine Analogy"

The molecule (2S,3R)-2-amino-3-hydroxyhexanoic acid is structurally homologous to L-Threonine, differing only by the extension of the side chain from a methyl to a propyl group. In peptide chemistry, this is often referred to as


-Hydroxynorleucine (HyNle) .

Because of this homology, the stereochemical challenges (2S, 3R configuration) and reactivity profiles mirror those of Threonine but are exacerbated by the increased steric bulk of the propyl chain. This guide addresses the two primary failure modes associated with this residue: racemization via oxazolone formation and incomplete coupling due to steric hindrance .

Module 1: Strategic Planning & Protecting Group Selection

For robust Solid-Phase Peptide Synthesis (SPPS), the selection of the side-chain protecting group is not merely about orthogonality; it is about conformational control.

The Decision Matrix

We categorize the strategy into two tiers: Standard (for simple sequences) and High-Fidelity (for complex/prone-to-aggregation sequences).

1. Standard Strategy: Fmoc /

-Bu
  • 
    -Protection:  Fmoc (Fluorenylmethoxycarbonyl).
    
  • Side-Chain (

    
    ): 
    
    
    
    -Butyl ether (
    
    
    -Bu).
  • Application: Suitable for short peptides (<15 residues) where the HyNle residue is not adjacent to bulky residues (e.g., Val, Ile, Pro).

  • Risk: The bulky

    
    -Bu group, combined with the propyl side chain, creates significant steric hindrance, slowing down acylation and increasing the window for racemization.
    
2. High-Fidelity Strategy: Pseudoproline (Oxazolidine)
  • Structure: The amino acid is pre-condensed with a ketone (acetone) or aldehyde to form a cyclic oxazolidine ring.[1]

  • Mechanism: This locks the

    
    -amine and 
    
    
    
    -hydroxyl into a fixed 5-membered ring, effectively protecting both while inducing a "kink" in the peptide backbone.
  • Benefit: This structure disrupts

    
    -sheet aggregation (the "chameleon" effect) and prevents oxazolone formation by physically constraining the geometry required for cyclization.
    
Visual Guide: Selection Workflow

PG_Strategy cluster_legend Key Decision Factors Start Start: (2S,3R)-HyNle Strategy Seq_Type Analyze Sequence Difficulty Start->Seq_Type Simple Short Sequence (<15 AA) No adjacent bulky residues Seq_Type->Simple Low Risk Complex Long Sequence (>15 AA) or Aggregation Prone Seq_Type->Complex High Risk Standard Standard Strategy: Fmoc-HyNle(tBu)-OH Simple->Standard Pseudo Expert Strategy: Fmoc-HyNle(Psi(Me,Me)pro)-OH Complex->Pseudo Coupling Coupling Protocol: DIC / Oxyma Pure Standard->Coupling Pseudo->Coupling Legend Standard: Good for cost/availability Expert: Essential for purity/yield

Figure 1: Decision tree for selecting between standard ether protection and pseudoproline strategies based on peptide sequence complexity.

Module 2: Troubleshooting Common Failures

Issue 1: Loss of Chirality (Racemization)

Symptom: Appearance of diastereomers in HPLC (often eluting just before/after the main peak). Root Cause: Oxazolone Formation .[2][3] During activation, the carbonyl oxygen of the Fmoc group attacks the activated carboxylate. In


-hydroxy amino acids, the electron-withdrawing nature of the oxygen on the 

-carbon increases the acidity of the

-proton, facilitating enolization.
Mechanism of Failure

The 5(4H)-oxazolone intermediate allows the


-carbon to re-hybridize to 

, losing stereochemical information. Upon reopening by the amine of the incoming residue, a mix of L (2S) and D (2R) isomers is formed.

Oxazolone_Mechanism Step1 Activated Amino Acid (O-Acylurea) Step2 Cyclization to 5(4H)-Oxazolone Step1->Step2 - Leaving Group Step3 Enolization (Loss of Chirality) Step2->Step3 Base (Deprotonation) Step4 Racemic Peptide Step2->Step4 + Amine (Coupling) Step3->Step2 Reprotonation (Random Face)

Figure 2: The Oxazolone pathway is the primary driver of racemization in


-hydroxy amino acids.

Corrective Action:

  • Switch Activation: Avoid HATU/HBTU if base is uncontrolled. Use DIC/Oxyma Pure .[4] Oxyma (ethyl cyano(hydroxyimino)acetate) is superior to HOBt in suppressing racemization because it is more acidic and creates a less reactive active ester, reducing the lifetime of the susceptible species [1].

  • Base Management: Eliminate TMP (Collidine) or DIPEA during the coupling step if possible. If using onium salts (HATU), use exactly 1.0 equivalent of base, pre-mixed with the amino acid before adding to the resin.

Issue 2: -Elimination

Symptom: Mass shift of -18 Da (dehydration) or formation of piperidine adducts. Root Cause: Prolonged exposure to piperidine (during Fmoc removal) can cause base-catalyzed elimination of the


-protecting group, converting the residue into a dehydro-amino acid (double bond between 

and

).

Corrective Action:

  • Optimize Deprotection: Use 20% Piperidine + 0.1M HOBt in DMF. The HOBt suppresses aspartimide formation and mitigates

    
    -elimination side reactions [2].
    
  • Alternative Base: For extremely sensitive sequences, use Piperazine (5% w/v) with DBU (1%), which is milder than piperidine.

Module 3: Experimental Protocols

Protocol A: Synthesis of Fmoc-(2S,3R)-HyNle( pro)-OH

Use this protocol if you cannot source the commercial pseudoproline and need to synthesize the building block.

Reagents: (2S,3R)-HyNle, 2,2-dimethoxypropane, Fmoc-OSu.

  • Oxazolidine Formation:

    • Suspend free amino acid (10 mmol) in dry THF (50 mL).

    • Add 2,2-dimethoxypropane (30 mmol) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

    • Reflux under Dean-Stark conditions (or use molecular sieves) to remove water. This forms the oxazolidine ring, protecting the amine and hydroxyl simultaneously.

  • Fmoc Protection:

    • Treat the resulting crude oxazolidine with Fmoc-OSu (1.1 eq) and

      
       (2.5 eq) in Acetone/Water (1:1).
      
    • Note: The ring nitrogen is less nucleophilic than a primary amine; ensure pH is maintained at ~8.5.

  • Purification:

    • Acidify carefully with dilute

      
       (do not use strong HCl, as the ring is acid-labile). Extract into EtOAc.
      
    • Crystallize from EtOAc/Hexane.

Protocol B: High-Efficiency Coupling on Solid Phase

Standard operating procedure for coupling the protected HyNle residue.

  • Resin Preparation: Swell resin in DMF for 30 min.

  • Activation Cocktail (Pre-mix 2 min):

    • Amino Acid: 3.0 equivalents (Fmoc-HyNle(tBu)-OH).

    • Activator: 3.0 equivalents DIC (Diisopropylcarbodiimide).

    • Additive: 3.0 equivalents Oxyma Pure .

    • Crucial:NO BASE (DIPEA/NMM) should be added. The pH of this mixture is naturally acidic/neutral, preventing oxazolone formation.

  • Coupling:

    • Add mixture to resin.[5]

    • Microwave: 75°C for 5 minutes (Power: 25W).

    • OR Room Temp: Double couple, 60 min each.

  • Capping: Acetylate unreacted amines with

    
    /Pyridine to prevent deletion sequences.
    

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Trityl (Trt) protection instead of t-Bu for the hydroxyl group? A: Yes. Trityl is much bulkier than


-Bu, which seems counterintuitive, but it is removed with very dilute acid (1% TFA). This allows for "Global Deprotection" strategies where the side chain can be modified while the peptide is still on the resin. However, for standard SPPS, the steric bulk of Trt on the 

-carbon of HyNle may severely hamper coupling yields.

Q: Why does the pseudoproline strategy work better for solubility? A: Standard peptides aggregate via intermolecular hydrogen bonding (


-sheets). The pseudoproline oxazolidine ring removes the H-bond donor capability of the amide nitrogen (it becomes a tertiary amide) and locks the backbone in a "kinked" conformation.[6] This physically prevents the peptide chains from stacking, increasing solvation and coupling rates for subsequent residues [3].

Q: I see a +53 Da mass shift. What is it? A: This is likely a t-butyl cation adduct . During global deprotection (95% TFA), the cleaved


-Bu group generates a carbocation. If scavengers (TIS/EDT/Water) are insufficient, this cation can re-attach to the aromatic rings (Trp, Tyr) or the peptide backbone. Solution:  Increase scavenger load in the cleavage cocktail (Reagent K: TFA/Phenol/Water/Thioanisole/EDT).

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[7][8][9] Chemical Reviews, 109(6), 2455–2504.

  • Wöhr, T., & Mutter, M. (1995). Pseudo-prolines: A new concept for the synthesis of "difficult" sequences. Journal of the American Chemical Society.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectroscopic Characterization of (2s,3r)-2-amino-3-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous determination of molecular structure, particularly stereochemistry, is a cornerstone of success. Non-proteinogenic amino acids, such as the isomers of 2-amino-3-hydroxyhexanoic acid, are crucial building blocks in the synthesis of novel therapeutics, including antiviral and antihypertensive drugs.[1][2] Their biological activity is intrinsically tied to their specific three-dimensional arrangement. This guide provides an in-depth analysis of the ¹H NMR spectroscopic features expected for (2s,3r)-2-amino-3-hydroxyhexanoic acid, offering a comparative framework against its diastereomers and a detailed experimental protocol for its characterization.

The Decisive Role of Stereochemistry: Threo vs. Erythro

The (2s,3r) configuration of 2-amino-3-hydroxyhexanoic acid places it in the threo family of diastereomers. This classification is defined by the relative stereochemistry of the substituents on the C2-C3 bond. In a Fischer projection, the amino and hydroxyl groups are on opposite sides of the carbon backbone for threo isomers, whereas they are on the same side for erythro isomers. This seemingly subtle difference has profound implications for the molecule's conformation and, consequently, its ¹H NMR spectrum. The coupling constant between the protons on C2 and C3 (³JH2-H3) is a particularly powerful diagnostic tool for distinguishing between these forms.[1]

Predicted ¹H NMR Spectrum of (2s,3r)-2-amino-3-hydroxyhexanoic Acid

While a publicly available, fully assigned ¹H NMR spectrum for (2s,3r)-2-amino-3-hydroxyhexanoic acid is not readily found in the literature, we can construct a highly reliable predicted spectrum based on data from closely related analogs and established principles of NMR spectroscopy. A key comparative compound is (2S,3R)-3-amino-2-hydroxydecanoic acid, which shares the identical threo stereochemical arrangement at the critical C2 and C3 positions.[3]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (2s,3r)-2-amino-3-hydroxyhexanoic Acid in D₂O

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale and Comparative Data
H-2 (α-proton)~3.40 - 3.50Doublet (d)³JH2-H3 ≈ 3.8 - 4.5Based on the reported value of 4.08 ppm (d, J = 3.8 Hz) for the analogous proton in (2S,3R)-3-amino-2-hydroxydecanoic acid.[3] The slightly different alkyl chain may induce a minor upfield shift.
H-3 (β-proton)~3.38 - 3.50Multiplet (m)³JH3-H2 ≈ 3.8 - 4.5, ³JH3-H4 ≈ 5-7The chemical shift is expected to be similar to H-2. The multiplicity will be more complex due to coupling to both H-2 and the H-4 protons.
H-4 (γ-protons)~1.50 - 1.83Multiplet (m)This region is typical for methylene protons adjacent to a methine. Data from similar acyclic amino acids supports this range.[4]
H-5 (δ-protons)~1.20 - 1.45Multiplet (m)Aliphatic methylene protons further from electron-withdrawing groups will be more shielded.
H-6 (ε-protons)~0.85 - 0.95Triplet (t)³JH6-H5 ≈ 7The terminal methyl group is expected to appear as a triplet, a characteristic signal for an ethyl fragment at the end of a chain.

Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP) at 0.00 ppm. The exact chemical shifts and coupling constants can be influenced by pH, temperature, and solvent.

The Key Diagnostic: The H2-H3 Coupling Constant

For acyclic systems, the Karplus relationship describes the dependence of the vicinal coupling constant (³J) on the dihedral angle between the coupled protons. In the threo isomer of 2-amino-3-hydroxyhexanoic acid, the favored conformation is expected to result in a relatively small dihedral angle between H-2 and H-3. This leads to a smaller coupling constant, typically in the range of 3-5 Hz.

In contrast, the erythro diastereomer would favor a conformation with a larger dihedral angle, resulting in a significantly larger coupling constant (typically > 7 Hz). Therefore, the observation of a small ³JH2-H3 coupling constant is a strong indicator of the threo relative stereochemistry. The reported value of 3.8 Hz for the decanoic acid analog strongly supports this prediction for our target molecule.[3]

Experimental Protocol for ¹H NMR Analysis

To obtain high-quality, reproducible ¹H NMR data for (2s,3r)-2-amino-3-hydroxyhexanoic acid, the following protocol is recommended, drawing upon best practices for the analysis of metabolites and amino acids.[4]

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 1-5 mg of (2s,3r)-2-amino-3-hydroxyhexanoic acid.

    • Dissolve the sample in 0.5-0.6 mL of deuterium oxide (D₂O). For improved signal resolution, a buffered solution (e.g., phosphate buffer in D₂O, pD 7.0-7.4) is recommended to maintain a consistent ionization state of the amino and carboxyl groups.

    • Add a small, known amount of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP).

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks for the residual HDO signal.

    • Acquire a standard one-dimensional ¹H spectrum using a pulse-acquire sequence. Key parameters include:

      • Spectral Width: A sweep width of at least 12 ppm is recommended to cover the full range of expected chemical shifts.

      • Acquisition Time: An acquisition time of at least 2-3 seconds is necessary to ensure adequate digital resolution.

      • Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T₁ of the protons of interest (typically 5-10 seconds for small molecules) is crucial for accurate integration.

      • Number of Scans: A sufficient number of scans (e.g., 16, 32, or 64) should be co-added to achieve a good signal-to-noise ratio.

    • To aid in structural assignment, acquire a 2D COSY (Correlation Spectroscopy) spectrum. This experiment will reveal which protons are coupled to each other, confirming the connectivity of the molecule from the terminal methyl group (H-6) to the α-proton (H-2).

  • Data Processing and Analysis:

    • Apply a gentle exponential window function to the FID before Fourier transformation to improve the signal-to-noise ratio.

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the peak for the internal standard (DSS or TSP) to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Measure the coupling constants (J-values) from the peak splittings. The accuracy of this measurement is critical for stereochemical assignment.

Workflow for NMR Characterization

The following diagram illustrates the logical workflow from sample preparation to structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 1-5 mg of Compound Solvent D₂O with Buffer & Standard Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube Spectrometer High-Field NMR (≥400 MHz) NMR_Tube->Spectrometer Insert Sample Tune_Shim Tune Probe & Shim Spectrometer->Tune_Shim Acquire_1D Acquire 1D ¹H Spectrum Tune_Shim->Acquire_1D Acquire_2D Acquire 2D COSY Acquire_1D->Acquire_2D Processing Process FID (FT, Phasing, Baseline) Acquire_2D->Processing Raw Data (FID) Calibration Calibrate to Standard Processing->Calibration Assignment Assign Peaks (δ, J, Integral) Calibration->Assignment Stereochem Confirm Stereochemistry (³J(H2-H3) value) Assignment->Stereochem

Caption: Workflow for the ¹H NMR characterization of (2s,3r)-2-amino-3-hydroxyhexanoic acid.

Conclusion

The ¹H NMR characterization of (2s,3r)-2-amino-3-hydroxyhexanoic acid is a clear example of the power of this technique in modern chemical analysis. By carefully analyzing the chemical shifts, multiplicities, and, most critically, the vicinal coupling constant between the protons at the C2 and C3 positions, one can confidently assign the threo stereochemistry. The predicted small coupling constant (³JH2-H3 ≈ 3.8 - 4.5 Hz) serves as a definitive marker to distinguish it from its erythro counterpart. The detailed protocol provided herein offers a robust framework for researchers to obtain high-quality data, ensuring the structural integrity of this valuable synthetic building block.

References

  • Rohokale, R. S., & Dhavale, D. D. (2014). Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer. Beilstein Journal of Organic Chemistry, 10, 569–574. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

Sources

Comparison Guide: Mass Spectrometry Fragmentation of (2S,3R)-2-Amino-3-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation pattern of (2S,3R)-2-amino-3-hydroxyhexanoic acid (also known as (2S,3R)-3-hydroxynorleucine). It is designed to assist analytical chemists and drug development professionals in the structural validation of this specific chiral intermediate, often used in the synthesis of peptide-based antivirals and antihypertensives.

Executive Summary

(2S,3R)-2-amino-3-hydroxyhexanoic acid is a non-proteinogenic amino acid characterized by a six-carbon backbone and a hydroxyl group at the


-position (C3). Its mass spectral behavior is dominated by the lability of the 

-hydroxyl group, leading to distinct neutral loss patterns that differentiate it from non-hydroxylated analogs (like norleucine) but require orthogonal methods to distinguish from its diastereomer, (2S,3S)-3-hydroxynorleucine.
Feature Specification
Compound Name (2S,3R)-2-amino-3-hydroxyhexanoic acid
Common Name (2S,3R)-3-Hydroxynorleucine
Formula

Monoisotopic Mass 147.0895 Da
Precursor Ion

m/z 148.0968
Dominant Fragment m/z 130.086 (Loss of

)
Diagnostic Immonium Ion m/z 102.091
Molecular Architecture & Theoretical MS

Understanding the fragmentation requires mapping the labile bonds within the molecule. The (2S,3R) configuration places the amino and hydroxyl groups in a specific spatial arrangement (threo-like), which influences the kinetics of water loss, though the resulting m/z values remain identical to the erythro isomer.

Key Labile Sites:
  • C3-OH Bond: Highly susceptible to protonation and elimination (dehydration), driven by the formation of a conjugated

    
    -unsaturated system or a cyclic oxazoline intermediate.
    
  • C1-C2 Bond: The carboxyl group is prone to neutral loss of

    
     or 
    
    
    
    (combined
    
    
    ).
  • C2-C3 Bond: Cleavage here separates the side chain from the glycine backbone, though this is less common in soft ionization (ESI) compared to EI.

Fragmentation Mechanics (ESI-MS/MS Deep Dive)

The fragmentation of


 (m/z 148) follows a predictable pathway characteristic of 

-hydroxy amino acids.
Primary Pathway: Dehydration (

)

The base peak in the MS/MS spectrum is almost invariably the loss of water (18 Da).

  • Mechanism: Protonation of the C3-hydroxyl group followed by elimination. This is often assisted by the neighboring carbonyl oxygen or the N-terminal amine, forming a stable cyclic cation or an unsaturated imine.

  • Diagnostic Value: This peak distinguishes 3-hydroxynorleucine from Norleucine (which lacks the -OH and does not show facile water loss) and Leucine/Isoleucine (isobaric at m/z 132 for parent, but distinct fragmentation).

Secondary Pathway: Immonium Ion Formation (

)

Following (or simultaneous with) water loss, the molecule loses carbon monoxide (CO, 28 Da) from the carboxyl terminus.

  • Transition:

    
    .
    
  • Result: The ion at m/z 102 represents the immonium ion of the modified side chain (

    
    ).
    
  • Significance: This confirms the length of the carbon chain. A shorter analog like Threonine would yield an immonium ion at m/z 74 (

    
    ).
    
Visualization of Fragmentation Pathways

G Parent [M+H]+ Precursor m/z 148.097 (C6H14NO3+) WaterLoss [M+H - H2O]+ m/z 130.086 (Dehydration) Parent->WaterLoss - H2O (18 Da) (Dominant Pathway) Fragment_SideChain Side Chain Loss [M+H - C3H8O]+ m/z 74.06 (Glycine Fragment) Parent->Fragment_SideChain C2-C3 Cleavage (Minor) Immonium Immonium Ion [M+H - H2O - CO]+ m/z 102.091 (C5H12N+) WaterLoss->Immonium - CO (28 Da) (Sequential Loss)

Figure 1: ESI-MS/MS fragmentation tree for (2S,3R)-2-amino-3-hydroxyhexanoic acid. The bold path indicates the primary transition observed in collision-induced dissociation (CID).

Comparative Analysis: Performance vs. Alternatives

When validating this compound, researchers must distinguish it from structural isomers and stereoisomers.

Comparison 1: vs. (2S,3S)-Diastereomer (Stereochemical Challenge)
  • The Issue: The (2S,3R) and (2S,3S) isomers produce identical m/z fragments (148, 130, 102) in standard low-resolution MS.

  • Performance: MS alone has low specificity for stereochemistry.

  • Solution:

    • Ion Mobility MS (IM-MS): Can separate diastereomers based on collisional cross-section (CCS) differences.

    • Derivatization (Marfey's Method): Derivatization with FDAA (Marfey's reagent) creates diastereomers with significantly different retention times in C18 HPLC, allowing definitive assignment [1].

Comparison 2: vs. Threonine (Structural Analog)
  • The Issue: Threonine is the 4-carbon homolog.

  • Performance: MS provides high specificity .

  • Data:

    • Threonine: Precursor m/z 120

      
       Fragment m/z 102 (Water loss) 
      
      
      
      m/z 74 (Immonium).
    • 3-Hydroxynorleucine: Precursor m/z 148

      
       Fragment m/z 130 
      
      
      
      m/z 102.[1]
    • Note: The fragment at m/z 102 appears in both but represents different species (Water loss parent in Threonine vs. Immonium in 3-Hydroxynorleucine). High-resolution MS (HRMS) distinguishes these if needed, but the parent ion shift is sufficient.

Comparison 3: vs. 6-Hydroxynorleucine (Regioisomer)
  • The Issue: Hydroxyl group at the

    
    -carbon (C6) instead of 
    
    
    
    -carbon (C3).
  • Performance: MS provides medium-high specificity .

  • Differentiation:

    • 3-Hydroxy (C3): Water loss is extremely facile due to proximity to the acidic

      
      -proton and amine. The 
      
      
      
      peak is often the base peak.
    • 6-Hydroxy (C6): Water loss is less favorable and slower. The spectrum will likely show a more intense parent ion m/z 148 relative to the water loss peak compared to the C3 isomer.

Experimental Protocol: Self-Validating Identification Workflow

Objective: Confirm identity of (2S,3R)-2-amino-3-hydroxyhexanoic acid in a synthesis mixture.

Step 1: Sample Preparation

  • Dissolve sample to 10 µM in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Why: Methanol aids ionization; Formic acid ensures protonation (

    
    ).
    

Step 2: Direct Infusion ESI-MS (Source Optimization)

  • Flow Rate: 5-10 µL/min.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: Keep low (15-20V) to prevent in-source fragmentation.

  • Validation Check: Observe m/z 148.[1]1. If m/z 130.1 is dominant before fragmentation, reduce cone voltage.

Step 3: MS/MS Acquisition

  • Precursor Isolation: Select m/z 148.1 (Isolation window ± 1 Da).

  • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 30 eV.

  • Criteria for Acceptance:

    • Low CE (10 eV): Presence of m/z 148 (Parent) and m/z 130 (Water loss).

    • Med CE (20 eV): Dominance of m/z 130; appearance of m/z 102.

    • High CE (30 eV): Depletion of m/z 148; Dominance of m/z 102 and lower fragments (e.g., m/z 84, 56).

Step 4: Stereochemical Confirmation (If required)

  • If distinguishing (2S,3R) from (2S,3S), perform derivatization with FDAA followed by LC-MS analysis using a C18 column. The (2S,3R) derivative will elute at a distinct retention time compared to the (2S,3S) standard [2].

Summary Table of Diagnostic Ions
Ion Speciesm/z (Monoisotopic)InterpretationRelative Abundance (Est.)

148.0968 Protonated MoleculeVariable (depends on CE)

130.0862 Base Peak. Loss of water from C3.High (80-100%)

102.0913 Immonium Ion (Side chain + N).Medium-High (40-80%)

170.0787 Sodium Adduct (ESI artifact).Low (solvent dependent)

146.0822 Deprotonated (Negative Mode).N/A (Positive mode focus)
References
  • Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5] Link

  • PubChem. (2024).[2] (2S,3R)-3-Amino-2-hydroxyhexanoic acid Compound Summary. National Library of Medicine. Link

  • Hofmann, K., et al. (2023). Mass Spectrometry of Alpha- and Beta-Hydroxy Amino Acids. Journal of Mass Spectrometry.

Sources

A Comparative Guide to the Biological Activity of (2S,3R) vs (2R,3S) 2-Amino-3-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Chirality in Biological Function

In the realm of molecular pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different interactions with biological targets, which are themselves chiral entities such as enzymes and receptors. This guide provides a detailed comparative analysis of the known and potential biological activities of two stereoisomers of 2-amino-3-hydroxyhexanoic acid: (2S,3R) and (2R,3S).

While direct, side-by-side comparative studies on these specific stereoisomers are not extensively documented in publicly available literature, existing research on related compounds and the established roles of these isomers as synthetic intermediates provide a strong basis for inferring their potential biological activities. This guide will synthesize the available information, propose robust experimental protocols for their direct comparison, and offer insights into their potential mechanisms of action, particularly in the contexts of antiviral and antihypertensive applications.

Stereoisomer Profiles

Feature(2S,3R)-2-amino-3-hydroxyhexanoic acid(2R,3S)-2-amino-3-hydroxyhexanoic acid
Structure (2S,3R)-2-amino-3-hydroxyhexanoic acid(2R,3S)-2-amino-3-hydroxyhexanoic acid
CAS Number 75638-59-4[1]59286-25-8[2]
Molecular Formula C6H13NO3[1]C6H13NO3[2]
Molecular Weight 147.17 g/mol [1]147.17 g/mol [2]
Known Associations A stereoisomer of a component of microginin, a linear pentapeptide with antihypertensive properties.[3][4]Intermediate in the synthesis of antiviral and antihypertensive drugs.[2][5]

Comparative Biological Activity: Antihypertensive and Antiviral Potential

The available literature suggests that both the (2S,3R) and (2R,3S) stereoisomers of 2-amino-3-hydroxyhexanoic acid are implicated in the modulation of cardiovascular and viral pathologies.

Antihypertensive Activity: A Tale of Two Stereoisomers

The (2R,3S) isomer is explicitly mentioned as an intermediate for antihypertensive drugs[2][5]. This suggests that this particular stereochemistry is conducive to interactions with targets within the renin-angiotensin system (RAS), a critical regulator of blood pressure. A plausible mechanism of action is the inhibition of the angiotensin-converting enzyme (ACE).

Conversely, a related compound with a (2S,3R) configuration, (2S,3R)-3-amino-2-hydroxydecanoic acid, is a non-proteinogenic amino acid component of microginin, a natural product with demonstrated antihypertensive activity[3][4]. This indicates that the (2S,3R) stereoisomer of 2-amino-3-hydroxyhexanoic acid may also possess antihypertensive properties, potentially through a similar or distinct mechanism.

The differential spatial arrangement of the amino and hydroxyl groups in the two stereoisomers would likely lead to distinct binding affinities and inhibitory potencies against target enzymes like ACE.

Antiviral Activity: The Promise of the (2R,3S) Isomer

The designation of (2R,3S)-2-amino-3-hydroxyhexanoic acid as an intermediate in the synthesis of antiviral drugs points to its potential as a scaffold for antiviral agents[2][5]. A study on ethyl 3-hydroxyhexanoate, a structurally related compound, demonstrated potent antiviral activity against Coxsackievirus B (CVB) by targeting viral RNA replication[6]. It is conceivable that the (2R,3S) isomer of 2-amino-3-hydroxyhexanoic acid could exhibit similar antiviral properties. The biological activity of the (2S,3R) isomer in a viral context remains to be elucidated.

Proposed Experimental Workflows for Comparative Analysis

To definitively ascertain and compare the biological activities of these two stereoisomers, a series of well-defined in vitro assays are recommended.

Workflow for Comparative Biological Assays

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis prep_2S3R (2S,3R)-2-amino-3- hydroxyhexanoic acid ace_inhibition In Vitro ACE Inhibition Assay prep_2S3R->ace_inhibition Test Compound antiviral_assay Cell-Based Antiviral Assay prep_2S3R->antiviral_assay Test Compound cytotoxicity_assay Cytotoxicity Assay prep_2S3R->cytotoxicity_assay Test Compound prep_2R3S (2R,3S)-2-amino-3- hydroxyhexanoic acid prep_2R3S->ace_inhibition Test Compound prep_2R3S->antiviral_assay Test Compound prep_2R3S->cytotoxicity_assay Test Compound ic50_ace Determine IC50 for ACE Inhibition ace_inhibition->ic50_ace ec50_antiviral Determine EC50 for Antiviral Activity antiviral_assay->ec50_antiviral cc50_cytotoxicity Determine CC50 for Cytotoxicity cytotoxicity_assay->cc50_cytotoxicity selectivity_index Calculate Selectivity Index (SI) ec50_antiviral->selectivity_index cc50_cytotoxicity->selectivity_index

Caption: A generalized workflow for the comparative biological evaluation of the two stereoisomers.

Detailed Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is designed to quantify the inhibitory potential of each stereoisomer against ACE.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • (2S,3R)-2-amino-3-hydroxyhexanoic acid

  • (2R,3S)-2-amino-3-hydroxyhexanoic acid

  • Captopril (positive control)

  • Sodium borate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Preparation of Reagents:

    • Dissolve ACE in sodium borate buffer to a final concentration of 0.1 U/mL.

    • Dissolve HHL in sodium borate buffer to a final concentration of 5 mM.

    • Prepare a series of dilutions for each stereoisomer and captopril in sodium borate buffer.

  • Enzyme Inhibition Reaction:

    • In separate microcentrifuge tubes, add 50 µL of each stereoisomer dilution (or buffer for control, captopril for positive control).

    • Add 50 µL of the ACE solution to each tube.

    • Pre-incubate the mixtures at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to each tube and vortex for 30 seconds to extract the hippuric acid (HA) produced.

    • Centrifuge at 3000 x g for 10 minutes.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in 1 mL of mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the sample onto a C18 column.

    • Elute with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

    • Monitor the absorbance at 228 nm to detect and quantify hippuric acid.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the stereoisomers.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) for each stereoisomer by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Antiviral Assay (Cytopathic Effect Reduction Assay)

This assay will determine the ability of each stereoisomer to protect host cells from virus-induced cell death.

Materials:

  • A suitable host cell line (e.g., Vero E6 for SARS-CoV-2, HeLa for Coxsackievirus)

  • A relevant virus strain

  • (2S,3R)-2-amino-3-hydroxyhexanoic acid

  • (2R,3S)-2-amino-3-hydroxyhexanoic acid

  • A known antiviral drug as a positive control

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar cell viability reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the host cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of each stereoisomer and the positive control in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated cell controls, as well as virus-infected but untreated controls.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator until significant cytopathic effect (CPE) is observed in the virus control wells (typically 2-4 days).

  • Cell Viability Assessment:

    • Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized lysis buffer).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration.

    • Determine the EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced death) for each stereoisomer.

Cytotoxicity Assay

It is crucial to assess the inherent toxicity of the compounds to the host cells to ensure that any observed antiviral effect is not due to cell death.

Materials:

  • The same host cell line used in the antiviral assay

  • (2S,3R)-2-amino-3-hydroxyhexanoic acid

  • (2R,3S)-2-amino-3-hydroxyhexanoic acid

  • Cell culture medium

  • MTT or similar cell viability reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding protocol as the antiviral assay.

    • Treat the cells with the same serial dilutions of the stereoisomers, but do not add any virus.

  • Incubation and Viability Assessment:

    • Incubate the plates for the same duration as the antiviral assay.

    • Perform the MTT assay as described above.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) for each stereoisomer.

Data Presentation and Interpretation

The results from these assays should be tabulated for a clear and direct comparison.

Table 1: Comparative In Vitro Biological Activity

CompoundACE Inhibition IC50 (µM)Antiviral Activity EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/EC50)
(2S,3R)-2-amino-3-hydroxyhexanoic acidTo be determinedTo be determinedTo be determinedTo be determined
(2R,3S)-2-amino-3-hydroxyhexanoic acidTo be determinedTo be determinedTo be determinedTo be determined
Captopril (Positive Control)Literature ValueN/AN/AN/A
[Antiviral Drug] (Positive Control)N/ALiterature ValueLiterature ValueLiterature Value

A higher Selectivity Index (SI) indicates a more favorable therapeutic window for an antiviral compound.

Mechanistic Insights and Signaling Pathways

Antihypertensive Mechanism: Inhibition of the Renin-Angiotensin System

The primary hypothesized mechanism for antihypertensive activity is the inhibition of ACE.

G angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii vasoconstriction Vasoconstriction (Increased Blood Pressure) angiotensin_ii->vasoconstriction renin Renin ace ACE inhibitor (2S,3R) or (2R,3S) 2-amino-3-hydroxyhexanoic acid inhibitor->ace Inhibition

Caption: A simplified diagram of the Renin-Angiotensin System and the point of inhibition by the test compounds.

Potential Antiviral Mechanism: Targeting Viral Replication

Based on related compounds, a likely antiviral mechanism is the inhibition of viral RNA replication.

G virus_entry Virus Entry uncoating Uncoating virus_entry->uncoating rna_replication Viral RNA Replication uncoating->rna_replication protein_synthesis Viral Protein Synthesis rna_replication->protein_synthesis assembly Virion Assembly protein_synthesis->assembly release Virus Release assembly->release inhibitor (2R,3S)-2-amino-3- hydroxyhexanoic acid inhibitor->rna_replication Inhibition

Sources

Comparative Validation Guide: Quantification of (2S,3R)-2-Amino-3-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative validation strategy for (2S,3R)-2-amino-3-hydroxyhexanoic acid (also known as threo-3-hydroxynorleucine). As a non-proteinogenic amino acid with two chiral centers, this analyte presents unique separation challenges: it requires high polar retention and simultaneous resolution from its diastereomer (2S,3S) and enantiomer (2R,3S).

We compare two industry-standard methodologies:

  • Primary Recommendation (Method A): Direct Chiral Zwitterionic HILIC-MS/MS.

  • Alternative (Method B): Pre-column Derivatization (OPA/FMOC) with RP-HPLC-FLD.

Verdict: While Method B is robust for standard QC environments lacking mass spectrometry, Method A is superior for drug development due to its ability to distinguish isotopic internal standards, higher sensitivity (LOD < 5 ng/mL), and elimination of kinetic variability associated with derivatization.

Analyte Profile & Critical Quality Attributes (CQA)

  • IUPAC Name: (2S,3R)-2-amino-3-hydroxyhexanoic acid

  • Structure: A six-carbon chain with an amine at C2 and a hydroxyl at C3.

  • Stereochemistry: The (2S,3R) configuration is the active pharmaceutical ingredient (API) or critical intermediate.

  • Critical Impurities:

    • (2S,3S)-Isomer (Diastereomer): Chemically distinct, separable on achiral phases.

    • (2R,3S)-Isomer (Enantiomer): Chemically identical, requires chiral selection.

Methodological Comparison

The following table contrasts the performance characteristics of the two leading analytical approaches.

FeatureMethod A: Chiral Zwitterionic HILIC-MS/MSMethod B: OPA/FMOC Derivatization (RP-HPLC)
Principle Direct separation on Zwitterionic Chiral Stationary Phase (CSP) with Mass Spec detection.Chemical tagging of amines with fluorophores, separated on C18.
Chiral Selectivity High. Columns like Chiralpak ZWIX(+) separate all 4 stereoisomers directly.Medium. Requires chiral derivatization reagents (e.g., OPA-IBLC) to separate enantiomers on C18.
Sensitivity (LOD) Excellent (0.5 – 5 ng/mL).Good (10 – 50 ng/mL).
Sample Prep Simple "Dilute & Shoot" (Protein Precipitation).Complex. Requires precise timing/automation for reaction stability.
Matrix Effects Susceptible (requires stable isotope labeled IS).Low (derivatives are less polar and elute away from salts).
Throughput High (Run time < 10 min).[1]Moderate (Run time 20-30 min).
Decision Logic for Method Selection

MethodSelection cluster_legend Key Start Select Analytical Strategy IsEnantiomer Is Enantiomeric Purity Critical? Start->IsEnantiomer HasMS Is MS/MS Available? IsEnantiomer->HasMS Yes MethodC Method C: Achiral HILIC-MS (Diastereomers only) IsEnantiomer->MethodC No (Diastereomers only) MethodA Method A: Chiral HILIC-MS/MS (Recommended for R&D/Clinical) HasMS->MethodA Yes MethodB Method B: Derivatization HPLC-FLD (Recommended for QC/Manufacturing) HasMS->MethodB No Leg1 Decision Point Leg2 Outcome

Figure 1: Decision tree for selecting the appropriate analytical method based on equipment availability and stereochemical requirements.

Detailed Protocol: Method A (Chiral HILIC-MS/MS)

This protocol is designed to be self-validating , meaning the use of a stable isotope internal standard (SIL-IS) inherently corrects for recovery and matrix effects.

Materials & Reagents[1][2][3]
  • Column: Chiralpak ZWIX(+) (3µm, 3.0 x 150 mm) or equivalent Zwitterionic-Cinchona alkaloid phase.

  • Mobile Phase A: MeOH/ACN/H2O (49:49:2) + 50mM Formic Acid + 25mM Diethylamine (DEA).

  • Mobile Phase B: MeOH/ACN/H2O (49:49:2) + 50mM Formic Acid + 25mM Diethylamine (DEA). Note: Isocratic elution is often preferred for ZWIX columns.

  • Internal Standard: (2S,3R)-2-amino-3-hydroxyhexanoic acid-13C6 (Custom synthesis recommended) or L-Threonine-d5 (Structural analog).

Instrument Parameters[1]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 25°C (Low temperature enhances chiral recognition).

  • MS Source: ESI Positive Mode.

  • MRM Transitions:

    • Analyte: m/z 148.1 → 102.1 (Quantifier), 148.1 → 84.1 (Qualifier).

    • IS (Threonine-d5): m/z 125.1 → 79.1.

Sample Preparation[4]
  • Stock Solution: Dissolve 10 mg of (2S,3R)-isomer in 10 mL of 50:50 MeOH:Water (1 mg/mL).

  • Calibration Standards: Prepare serial dilutions in mobile phase (Range: 5 – 1000 ng/mL).

  • Sample Extraction (Plasma/Media):

    • Aliquot 50 µL sample.

    • Add 150 µL Cold Acetonitrile containing IS (200 ng/mL).

    • Vortex 1 min, Centrifuge at 10,000 x g for 10 min.

    • Transfer supernatant to vial. Do not evaporate to dryness (avoids re-solubilization issues with polar analytes).

Validation Framework (ICH Q2(R2) Aligned)

Validation must demonstrate the method is "fit for purpose."[2][3] The following experimental design satisfies current ICH Q2(R2) guidelines [1].

Specificity (Critical for Chiral Methods)

Objective: Prove the method separates the (2S,3R) analyte from its stereoisomers.

  • Protocol: Inject a "System Suitability Mix" containing equimolar amounts of (2S,3R), (2S,3S), (2R,3R), and (2R,3S).

  • Acceptance Criteria:

    • Resolution (

      
      ) between (2S,3R) and nearest peak > 1.5 (Baseline separation).
      
    • No interference in the blank at the retention time of the analyte.

Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 6 non-zero standards (e.g., 5, 20, 100, 250, 500, 1000 ng/mL). Run in triplicate.

  • Data Analysis: Plot Ratio (Area_Analyte / Area_IS) vs. Concentration. Use

    
     weighting.
    
  • Acceptance Criteria:

    
    ; Back-calculated concentrations within ±15% of nominal.
    
Accuracy & Precision

Objective: Assess trueness and repeatability.

  • Protocol: Prepare QC samples at Low, Medium, and High levels (e.g., 15, 400, 800 ng/mL).

    • Intra-day: 5 replicates per level in one run.

    • Inter-day: 5 replicates per level over 3 separate days.

  • Acceptance Criteria:

    • Accuracy (% Bias): ±15% (±20% at LLOQ).

    • Precision (% CV): < 15% (< 20% at LLOQ).

Validation Logic Diagram

ValidationFlow Step1 1. Specificity (Inject Isomer Mix) Step2 2. Linearity (6-point Curve) Step1->Step2 Step3 3. Accuracy/Precision (3 Days, 3 Levels) Step2->Step3 Step4 4. Robustness (Temp/Flow Variation) Step3->Step4 Decision Pass Criteria? Step4->Decision Report Generate Validation Report Decision->Report Yes Fail Root Cause Analysis Decision->Fail No Fail->Step1

Figure 2: Sequential workflow for ICH Q2(R2) method validation.

Experimental Data Summary (Simulated)

The following data represents typical performance metrics observed when validating Method A (Chiral HILIC-MS/MS).

ParameterResultAcceptance LimitStatus
Retention Time (2S,3R) 4.2 min± 0.1 minPass
Resolution (Rs) vs (2S,3S) 2.1> 1.5Pass
Linearity (

)
0.998> 0.990Pass
LLOQ Precision (CV) 8.4%< 20%Pass
Recovery (at 500 ng/mL) 92% ± 3%N/A (Consistent)Info
Matrix Effect 104% (Normalized to IS)85-115%Pass

Troubleshooting & Expert Insights

The "Isobaric Interference" Trap

Common amino acids like Leucine and Isoleucine are isobaric with Hydroxynorleucine (all approx MW 131-147 range depending on modifications).

  • Insight: Always monitor the Leucine/Isoleucine transitions during specificity testing. Although their masses differ from Hydroxyhexanoic acid (147 Da), in-source fragmentation can create crosstalk. The ZWIX column generally separates these classes well due to the hydroxy-group interaction.

Matrix Effects in HILIC

HILIC is prone to ion suppression from salts eluting early.

  • Solution: The "Dilute & Shoot" method described in Section 4.3 uses a high dilution factor (1:4). If sensitivity suffers, use an SPE (Solid Phase Extraction) cleanup using a Polymer Strong Cation Exchange (MCX) cartridge to wash away phospholipids before elution.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

Sources

(2S,3R)-2-amino-3-hydroxyhexanoic Acid vs. Threonine: A Structural and Functional Comparison for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers

This guide provides a detailed comparison between the proteinogenic amino acid L-Threonine and its non-proteinogenic structural analogue, (2S,3R)-2-amino-3-hydroxyhexanoic acid. Designed for researchers in chemical biology, drug discovery, and metabolic studies, this document elucidates the critical structural distinctions, explores the profound functional implications of these differences, and provides actionable experimental protocols for their comparative analysis.

Foundational Overview: The Building Block and the Analogue

L-Threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid) is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[][2] As a fundamental component of proteins, its unique β-hydroxyl group is a critical site for post-translational modifications like phosphorylation and O-linked glycosylation, which are pivotal for regulating protein function and cell signaling.[][3] Threonine is a polar, hydrophilic molecule that plays indispensable roles in protein synthesis, metabolism, and immune function.[4][5]

(2S,3R)-2-amino-3-hydroxyhexanoic acid , by contrast, is a non-proteinogenic amino acid. It shares the same core structure and stereochemistry at the α- and β-carbons as L-Threonine but features an extended, six-carbon backbone. This structural modification, while seemingly subtle, removes it from the realm of protein synthesis and positions it as a valuable tool in synthetic chemistry and as a potential modulator of biological pathways. It is primarily utilized as a chiral building block for the synthesis of complex pharmaceutical agents, including antiviral and antihypertensive drugs.[6][7]

Structural and Physicochemical Analysis

The primary distinction between the two molecules lies in the side chain appended to the β-carbon (C3). L-Threonine possesses a methyl group, resulting in a four-carbon backbone, whereas (2S,3R)-2-amino-3-hydroxyhexanoic acid has a propyl group, extending the backbone to six carbons.

This extension has significant physicochemical consequences, most notably an increase in hydrophobicity. While the polar amino and hydroxyl groups remain, the longer nonpolar alkyl chain imparts a more lipophilic character to the molecule.

Table 1: Comparative Physicochemical Properties
PropertyL-Threonine(2S,3R)-2-amino-3-hydroxyhexanoic AcidRationale for Difference
Systematic Name (2S,3R)-2-amino-3-hydroxybutanoic acid[8][9](2R,3R)-2-amino-3-hydroxyhexanoic acid[10]Based on IUPAC nomenclature reflecting chain length.
Molecular Formula C₄H₉NO₃[2][4]C₆H₁₃NO₃[10]Addition of two methylene (-CH₂-) groups.
Molecular Weight 119.12 g/mol [8]147.17 g/mol [10]Increased mass from the longer alkyl chain.
Side Chain (at C3) Methyl (-CH₃)Propyl (-CH₂CH₂CH₃)The core structural distinction.
Stereocenters C2 (S), C3 (R)[2][11]C2 (S), C3 (R)Stereochemistry is conserved.
Predicted Polarity High (Hydrophilic)[][3][4]Moderate (Amphipathic)Increased carbon chain length reduces overall polarity.
Biological Role Proteinogenic, Essential Amino Acid[][2]Non-proteinogenic, Synthetic Intermediate[6]The cellular machinery for protein synthesis does not recognize the extended side chain.

Biological Function and Signaling Implications

The functional divergence between these molecules is a direct result of their structural differences.

L-Threonine: An Active Participant in Cellular Signaling

Threonine is not merely a passive structural component of proteins; it is also a signaling molecule that can influence key metabolic pathways.[12] Notably, threonine metabolism is linked to the mTOR (mammalian Target of Rapamycin) pathway , a central regulator of cell growth, proliferation, and protein synthesis.[3][12] Threonine can activate mTOR signaling, which in turn promotes protein synthesis through downstream effectors like S6K and 4E-BP1.[12][13]

Threonine_mTOR_Pathway Thr Threonine Transporter Amino Acid Transporter Thr->Transporter mTORC1 mTORC1 (Active) Transporter->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis

(2S,3R)-2-amino-3-hydroxyhexanoic Acid: A Potential Competitive Modulator

As a structural analogue, (2S,3R)-2-amino-3-hydroxyhexanoic acid is hypothesized to function as a competitive inhibitor of enzymes that utilize threonine as a substrate. One such key enzyme is Threonine Dehydrogenase (TDH) , which catalyzes the first step in a major threonine catabolic pathway.[12] By competing with threonine for the active site of TDH, the analogue could disrupt threonine metabolism, leading to altered cellular states. This mechanism is supported by studies on similar analogues; for example, 3-hydroxynorvaline (a five-carbon analogue) inhibits embryonic stem cell proliferation by competing with threonine.[3]

This antagonistic potential makes the hexanoic acid derivative a compelling candidate for development as a chemical probe to study threonine metabolism or as a therapeutic agent in diseases characterized by dysregulated amino acid metabolism, such as certain cancers.

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized functions, the following experimental frameworks are proposed. These protocols are designed to be self-validating by including appropriate controls and providing quantifiable endpoints.

Experiment 1: In Vitro Enzyme Inhibition Assay

Objective: To determine if (2S,3R)-2-amino-3-hydroxyhexanoic acid can inhibit the activity of Threonine Dehydrogenase (TDH).

Causality and Rationale: This experiment directly tests the hypothesis that the structural similarity allows the analogue to bind to the active site of a threonine-metabolizing enzyme, thereby preventing the natural substrate from binding and being processed. The measurement of NAD⁺ to NADH conversion provides a direct, real-time readout of enzyme activity.

Enzyme_Assay_Workflow A 1. Prepare Reagents - TDH Enzyme - Threonine (Substrate) - Analogue (Inhibitor) - NAD+ Cofactor - Assay Buffer B 2. Set up Reactions - Control (No Inhibitor) - Test (Varying [Analogue]) - Blank (No Enzyme) A->B C 3. Initiate Reaction Add TDH Enzyme B->C D 4. Monitor Kinetics Measure Absorbance at 340 nm (NADH Production) C->D E 5. Analyze Data - Calculate Initial Velocities - Plot % Inhibition vs. [Analogue] - Determine IC50 D->E

Methodology:

  • Reagent Preparation:

    • Reconstitute recombinant human TDH enzyme in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare stock solutions of L-Threonine, (2S,3R)-2-amino-3-hydroxyhexanoic acid, and NAD⁺ in the assay buffer.

  • Assay Setup:

    • In a 96-well UV-transparent plate, add assay buffer.

    • Add a fixed, non-saturating concentration of L-Threonine (e.g., the Km value) to all wells except the blank.

    • Add serial dilutions of (2S,3R)-2-amino-3-hydroxyhexanoic acid to the 'Test' wells. Add buffer to the 'Control' wells.

    • Add a fixed concentration of NAD⁺ (e.g., 1 mM) to all wells.

  • Reaction Initiation:

    • Initiate the reaction by adding a fixed amount of TDH enzyme to all wells except the 'Blank'.

  • Kinetic Measurement:

    • Immediately place the plate in a spectrophotometer pre-set to 30°C.

    • Measure the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes. This corresponds to the formation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each analogue concentration relative to the control.

    • Plot percent inhibition versus the logarithm of the analogue concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 2: Illustrative Data for TDH Inhibition Assay
Analogue Conc. (µM)Initial Velocity (mOD/min)% Inhibition
0 (Control)50.20%
1045.110.2%
5033.533.3%
10024.950.4%
5008.183.9%
10002.595.0%
Calculated IC₅₀ ~98 µM

Note: Data are for illustrative purposes only.

Summary and Future Directions

The comparison between L-Threonine and (2S,3R)-2-amino-3-hydroxyhexanoic acid provides a classic example of how subtle changes in molecular architecture can lead to vast differences in biological function.

  • L-Threonine is a cornerstone of biology, essential for protein structure and a key player in metabolic signaling.

  • (2S,3R)-2-amino-3-hydroxyhexanoic acid is a product of chemical synthesis, valued for its role as a chiral precursor and its potential as a competitive inhibitor of threonine-dependent pathways.

For researchers, the hexanoic acid analogue and similar non-proteinogenic amino acids represent a powerful set of tools. Future investigations should focus on:

  • Target Deconvolution: Identifying the full spectrum of enzymes and transporters that interact with this analogue to understand its cellular effects comprehensively.

  • Peptidomimetic Integration: Incorporating the analogue into peptide sequences to create novel therapeutics with enhanced enzymatic resistance, improved stability, and potentially new biological activities.[6]

  • Therapeutic Development: Leveraging its inhibitory potential to design drugs for diseases with altered amino acid metabolism, building upon its known utility as an intermediate for antiviral and antihypertensive agents.[6][7]

By understanding the fundamental differences outlined in this guide, researchers can better exploit these molecules to probe biological systems and engineer novel therapeutic solutions.

References

  • Vedantu. Threonine: Structure, Functions & Benefits Explained. [Link]

  • Study.com. Threonine | Functions, Structure & Benefits - Lesson. [Link]

  • The Biology Project. Amino Acids - Threonine. [Link]

  • MDPI. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. [Link]

  • Mouse Genome Informatics. cell surface receptor protein serine/threonine kinase signaling pathway Gene Ontology Term (GO:0007178). [Link]

  • Cambridge University Press & Assessment. Effect of dietary threonine on growth performance and muscle growth, protein synthesis and antioxidant-related signalling pathways of hybrid catfish Pelteobagrus vachelli × Leiocassis longirostris. [Link]

  • PubMed Central (PMC). Activation of a serine/threonine kinase signaling pathway by transforming growth factor type beta. [Link]

  • ACS Publications. Cyclobutyl-Containing Rigid Analogues of Threonine: Synthesis and Physical Chemical Properties | The Journal of Organic Chemistry. [Link]

  • New World Encyclopedia. Threonine. [Link]

  • PubMed. Synthesis of (2R,3S) 3-amino-4-mercapto-2-butanol, a threonine analogue for covalent inhibition of sortases. [Link]

  • PubChem. (2S,3R)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 15284024. [Link]

  • PubChem. (2S,3S)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 11205843. [Link]

  • Study.com. The amino acid threonine, (2S,3R)-2-amino-3-hydroxybutanoic acid, has two stereocenters and a.... [Link]

  • Beilstein Journals. Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin. [Link]

  • PubChem. (2S,3R)-2-Amino-3-hydroxy-5-methylhexanoic acid. [Link]

  • PubChem. L-Threonine | C4H9NO3 | CID 6288. [Link]

  • Beilstein Journals. Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer. [Link]

  • MDPI. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. [Link]

  • Filo. The amino acid threonine, (2 S, 3 R)-2-amino-3-hydroxybutanoic acid, has ... [Link]

  • Vaia. Problem 3 The amino acid threonine, ((2 S... [FREE SOLUTION]. [Link]

Sources

Precision Isotopic Labeling of (2S,3R)-2-Amino-3-Hydroxyhexanoic Acid: A Comparative Guide for Metabolic Flux & Stability Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of isotopic labeling strategies for (2S,3R)-2-amino-3-hydroxyhexanoic acid, designed for application scientists and metabolic engineers.

Executive Summary & Compound Profile

Compound: (2S,3R)-2-amino-3-hydroxyhexanoic acid Synonyms: L-threo-3-Hydroxynorleucine; (2S,3R)-3-OH-Nle.[1] Chemical Formula:


Relevance:  A non-proteinogenic 

-hydroxy amino acid often found in hydrolysates of antimicrobial depsipeptides and as a chiral intermediate in the synthesis of renin inhibitors and antiviral agents.

The Challenge: Unlike standard amino acids, (2S,3R)-3-OH-Nle contains two contiguous chiral centers and a reactive


-hydroxyl group. Metabolic studies involving this compound—specifically for tracking its degradation via aldolase-type cleavage or its stability in peptide drugs—require precise isotopic labeling to avoid "metabolic scrambling" (loss of label due to exchange) and to ensure diastereomeric purity.

This guide compares three labeling architectures (


C-Uniform, Site-Specific 

C, and Deuterium) and provides a validated synthesis and analysis workflow.

Comparative Analysis of Labeling Strategies

The choice of isotopologue dictates the experimental resolution. The table below compares the performance of different labeling patterns for metabolic flux analysis (MFA) and pharmacokinetic (PK) studies.

Table 1: Performance Matrix of Isotopologues
FeatureUniform Labeling (

)
Site-Specific (

or

)
Deuterium Labeling (

)
Primary Application Global Metabolic Flux Analysis (MFA)Decarboxylation/Cleavage TrackingIntrinsic Clearance (CLint) & Peptide Stability
MS Signal Complexity High: Complex M+X isotopomer distribution.Low: Clean M+1/M+2 shifts.Medium: Potential D/H exchange issues.
NMR Utility High: Full backbone connectivity (

COSY).
Medium: Carbonyl shift tracking only.Low: Deuterium is "NMR silent" in

spectra.
Metabolic Fidelity Excellent: Tracks all carbon fragments.Good: Tracks the carboxyl fate only.Risk:

-proton (

) is labile and may exchange, losing the label.
Cost Efficiency Low (Requires fully labeled precursors).High (Uses cheap

-Glycine).
Medium.
Recommendation Use for pathway discovery .Use for enzymatic kinetics (e.g., Aldolase).Use for bioavailability studies.

Synthesis Protocol: The Ni(II)-Glycine Route

Since (2S,3R)-3-hydroxynorleucine is rarely available off-the-shelf with specific labels, a chemo-enzymatic or biomimetic synthesis is required. The Belokon Method (Ni(II) Schiff base complex) is the gold standard for creating


-hydroxy-

-amino acids with high diastereoselectivity (de

).
Methodology: Asymmetric Synthesis of Labeled (2S,3R)-3-OH-Nle

Reagents:

  • Precursor A: Glycine enriched with isotopes (e.g.,

    
    -Glycine).
    
  • Precursor B: Butyraldehyde (unlabeled or labeled).

  • Chiral Auxiliary: (S)-BPB [(S)-2-[N-(N'-benzylprolyl)amino]benzophenone].

  • Catalyst:

    
    .
    

Step-by-Step Workflow:

  • Formation of the Chiral Nucleophile (Ni-Gly-BPB):

    • React

      
      -Glycine with (S)-BPB and Nickel(II) nitrate in methanol/KOH.
      
    • Mechanism: The glycine coordinates with Ni(II), increasing the acidity of the

      
      -proton. The chiral environment of the BPB ligand dictates the facial selectivity.
      
    • Validation: Red crystalline solid. Mass Spec check: Shift of

      
       Da (if using 
      
      
      
      -Gly).
  • Aldol Condensation (The Labeling Step):

    • Dissolve Ni-Gly-BPB complex in DMF.

    • Add Butyraldehyde (1.2 eq) and a base (DBU or KOH).

    • Reaction proceeds at room temperature for 2-4 hours.

    • Stereocontrol: The reaction thermodynamically favors the threo (2S,3R) configuration due to the minimization of steric clash in the transition state.

  • Hydrolysis & Purification:

    • Decompose the complex using 2M HCl/MeOH.

    • The chiral auxiliary (BPB) precipitates and is recycled.

    • The free amino acid (labeled) remains in the aqueous phase.

    • Purification: Cation exchange chromatography (Dowex 50W) followed by recrystallization from EtOH/Water.

Diagram 1: Synthesis & Metabolic Fate Workflow

G cluster_fate Metabolic Fate (Aldolase Cleavage) Precursor 13C-Glycine (Isotope Source) Complex Ni(II)-Glycine Schiff Base Precursor->Complex Complexation Aldol Aldol Reaction (+ Butyraldehyde) Complex->Aldol Base/DMF Product (2S,3R)-3-OH-Nle (Labeled) Aldol->Product HCl Hydrolysis Metabolism Metabolic Study (LC-MS/MS) Product->Metabolism In Vivo/In Vitro Fragment1 Glycine (Recycled) Product->Fragment1 Fragment2 Butyraldehyde (Oxidized to Fatty Acid) Product->Fragment2

Caption: Chemo-enzymatic synthesis route utilizing a chiral Nickel template to ensure (2S,3R) stereochemistry while incorporating isotopic labels from Glycine.

Analytical Validation & Metabolic Protocols

Once synthesized, the labeled compound must be validated before use in metabolic flux studies.

A. Mass Spectrometry (LC-MS/MS) Profiling

-hydroxy amino acids exhibit a distinct fragmentation pattern useful for Multiple Reaction Monitoring (MRM).
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Primary Transition (Quantification): Loss of

    
    . This is characteristic of 
    
    
    
    -amino acids with a
    
    
    -hydroxyl group, forming an iminium ion.
  • Secondary Transition (Qualifier): Retro-aldol cleavage (loss of the side chain).

MRM Table for


-Labeled Compound: 
AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Mechanism
Unlabeled 148.1102.1 (

)
76.1 (

)
Standard fragmentation

-Labeled
150.1 103.1 78.1 Shift confirms label retention on backbone
B. NMR Validation
  • 
    -NMR:  Look for the 
    
    
    
    -proton doublet at
    
    
    ppm (
    
    
    Hz for threo).
  • 
    -NMR:  If labeled at C1/C2, expect massive signal enhancement at 
    
    
    
    ppm (COOH) and
    
    
    ppm (
    
    
    -C), with strong
    
    
    coupling (
    
    
    Hz).

Experimental Protocol: Metabolic Stability Assay

Objective: Determine if (2S,3R)-3-OH-Nle undergoes aldolase cleavage (releasing Glycine) or dehydrogenase activity (forming a ketone).

  • Incubation: Incubate

    
     of 
    
    
    
    -(2S,3R)-3-OH-Nle with liver microsomes or recombinant Serine Hydroxymethyltransferase (SHMT) / Threonine Aldolase.
  • Quenching: Stop reaction at

    
     min with ice-cold Acetonitrile.
    
  • Analysis: Inject supernatant into LC-MS/MS.

  • Data Interpretation:

    • Pathway A (Aldolase): Appearance of

      
      -Glycine (m/z 78). Conclusion: The carbon backbone is cleaved.[2]
      
    • Pathway B (Dehydrogenase): Appearance of

      
      -2-amino-3-ketohexanoic acid (m/z 148, -2 Da shift). Conclusion: Oxidative instability.
      
Diagram 2: MS Fragmentation Logic

MS Parent Parent Ion [M+H]+ m/z 150.1 (13C2) Dehydration [M+H - H2O]+ m/z 132.1 Parent->Dehydration - H2O Glycine Glycine Fragment (Retro-Aldol) m/z 78.1 Parent->Glycine Retro-Aldol Cleavage Iminium Iminium Ion [M+H - H2O - CO]+ m/z 103.1 Dehydration->Iminium - CO (13C-labeled)

Caption: Fragmentation pathway for [1,2-13C2]-(2S,3R)-3-hydroxynorleucine. The m/z 103.1 ion retains the alpha-carbon label but loses the carboxyl label.

References

  • Belokon, Y. N., et al. (1998). "Asymmetric synthesis of

    
    -hydroxy-
    
    
    
    -amino acids via a chiral Ni(II) complex." Tetrahedron: Asymmetry, 9(24), 4249-4252.
  • Hanson, R. L., et al. (1990). "Enzymatic synthesis of L-threo-3-hydroxy-amino acids." Bioorganic Chemistry, 18(2), 116-130.

  • White, R. L., et al. (2024).[3] "Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of fragmentation processes." Journal of Mass Spectrometry.

  • PubChem Compound Summary. (2024). "(2S,3R)-2-amino-3-hydroxyhexanoic acid."[1] National Center for Biotechnology Information.

Sources

Comparative study of synthetic routes to (2s,3r)-2-amino-3-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic routes to (2S,3R)-2-amino-3-hydroxyhexanoic acid (also known as (2S,3R)-3-hydroxynorleucine ). This non-proteinogenic amino acid is a critical chiral building block for bioactive cyclic depsipeptides and peptidomimetics.

Executive Summary

(2S,3R)-2-amino-3-hydroxyhexanoic acid presents a specific stereochemical challenge: establishing two contiguous chiral centers with high diastereocontrol. The (2S,3R) configuration corresponds to the threo relationship (analogous to L-Threonine).

This guide evaluates three distinct methodologies:

  • The "Gold Standard" Chemical Route: Sharpless Asymmetric Dihydroxylation (AD) followed by cyclic sulfate opening.[1] Best for absolute stereocontrol and high enantiomeric excess (ee).

  • The Scalable Chiral Auxiliary Route: Belokon’s Ni(II) Complex. Best for gram-to-kilogram scale synthesis with high diastereomeric ratio (dr).

  • The Biocatalytic Route: Threonine Aldolase.[2][3][4] An emerging "green" alternative, though often limited by substrate specificity and lower diastereoselectivity.

Route Analysis & Comparison

Route 1: Sharpless Asymmetric Dihydroxylation (AD) Strategy

Mechanism: This route relies on the reagent-controlled Sharpless AD of trans-2-hexenoic acid ester to generate a chiral diol. The key to accessing the (2S,3R)-amino acid lies in the "double inversion" logic:

  • AD Reaction: Generates the (2R,3R)-diol (using AD-mix-β).

  • Cyclic Sulfate: Activates the diol with retention of configuration.

  • Azide Opening: Nucleophilic attack at C2 occurs with inversion , converting the (2R) center to (2S) and installing the nitrogen.

  • Result: The final product is (2S,3R).

  • Pros: Extremely high ee (>98%); predictable stereochemistry; commercially available starting materials.

  • Cons: Multi-step linear sequence; use of toxic reagents (RuCl3, azides).

Route 2: Belokon’s Ni(II) Complex (Chiral Glycine Equivalent)

Mechanism: Utilizes a reusable chiral auxiliary, the Ni(II) complex of a Schiff base derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) and glycine.

  • Aldol Addition: The Ni(II) complex acts as a nucleophilic glycine equivalent reacting with butanal.

  • Stereocontrol: The rigid geometry of the complex directs the approach of the aldehyde, heavily favoring the syn-(2S,3R) product due to thermodynamic control.

  • Hydrolysis: Acidic hydrolysis releases the amino acid and allows recovery of the chiral ligand.

  • Pros: High diastereoselectivity (dr > 95:5); convergent synthesis; chiral auxiliary is recyclable; scalable.

  • Cons: Requires preparation of the Ni-complex; stoichiometric metal waste (if not recycled efficiently).

Route 3: Enzymatic Synthesis (Threonine Aldolases)

Mechanism: L-Threonine Aldolases (L-TAs) catalyze the reversible aldol reaction between glycine and aldehydes.

  • Challenge: Wild-type L-TAs often favor the erythro (2S,3S) isomer or produce racemic mixtures at C3.

  • Innovation: Engineered low-specificity L-TAs or specific strains (Pseudomonas sp.) can be tuned for threo selectivity, but this often requires extensive screening.

Comparative Data Summary

MetricRoute 1: Sharpless AD / Cyclic SulfateRoute 2: Belokon Ni(II) ComplexRoute 3: Threonine Aldolase (Biocatalytic)
Overall Yield 55 - 65%75 - 85%40 - 60% (varies by enzyme)
Enantioselectivity (ee) > 98%> 98%90 - 99%
Diastereoselectivity (dr) > 99:1 (Reagent controlled)> 95:5 (Thermodynamic control)60:40 to 90:10 (Enzyme dependent)
Step Count 5-6 Steps2 Steps (from complex)1 Step (plus purification)
Scalability Moderate (Chromatography required)High (Crystallization driven)High (Batch fermentation)
Key Reagents AD-mix-β, SOCl₂, NaN₃(S)-BPB-Ni-Gly, ButanalL-TA, PLP, Glycine
Primary Utility Total synthesis of complex targetsLarge-scale API manufacturingGreen chemistry / Library generation

Detailed Experimental Protocols

Protocol A: Sharpless AD / Cyclic Sulfate Route (Targeting 2S,3R)

Based on the methodology for hydroxyleucine analogs (Hale et al., 1996).

Step 1: Asymmetric Dihydroxylation

  • Reagents: trans-2-Hexenoic acid ethyl ester (10 mmol), AD-mix-β (14 g), Methanesulfonamide (10 mmol).

  • Procedure: Dissolve AD-mix-β and methanesulfonamide in t-BuOH/H₂O (1:1, 100 mL). Cool to 0°C. Add olefin. Stir vigorously for 24h at 0°C.

  • Quench: Add Na₂SO₃ (15 g), stir 1h. Extract with EtOAc.[5]

  • Product: Ethyl (2R,3R)-2,3-dihydroxyhexanoate (verify ee by chiral HPLC).

Step 2: Cyclic Sulfate Formation

  • Reagents: Diol from Step 1, SOCl₂ (1.2 eq), Et₃N (2.5 eq), DCM. Then RuCl₃ (cat), NaIO₄ (1.5 eq).

  • Procedure: Treat diol with SOCl₂/Et₃N in DCM at 0°C to form cyclic sulfite. Dissolve crude sulfite in MeCN/H₂O/CCl₄. Add RuCl₃/NaIO₄. Stir 1h.

  • Workup: Extract with Et₂O, wash with brine.

  • Product: (4R,5R)-Cyclic sulfate derivative.

Step 3: Azide Opening & Reduction

  • Reagents: Cyclic sulfate, NaN₃ (1.5 eq), DMF.

  • Procedure: Dissolve cyclic sulfate in DMF. Add NaN₃. Stir at 25°C for 12h (Regioselective attack at C2 with inversion ).

  • Hydrolysis: Treat the intermediate sulfate ester with 20% H₂SO₄/Et₂O to yield Ethyl (2S,3R)-2-azido-3-hydroxyhexanoate.

  • Reduction: Hydrogenate (H₂, 1 atm) over 10% Pd/C in EtOH for 4h.

  • Final Hydrolysis: LiOH (2 eq) in THF/H₂O to yield the free amino acid.

Protocol B: Belokon Ni(II) Complex Route

Based on Belokon et al. (1998) and Soloshonok et al.

Step 1: Aldol Condensation

  • Reagents: (S)-BPB-Ni-Glycine complex (5 mmol), Butanal (1.5 eq), KOH (powdered, 1.5 eq), MeOH (20 mL).

  • Procedure: Add KOH to a suspension of Ni-complex and butanal in MeOH under N₂. Stir at room temperature for 2-4 hours. The reaction mixture typically turns deep red.

  • Monitoring: Check by TLC for disappearance of starting complex. The major diastereomer ((2S,3R)-product complex) often precipitates or can be isolated by pouring into water/AcOH.

Step 2: Complex Decomposition

  • Reagents: Crude Ni-complex product, 2N HCl, MeOH.

  • Procedure: Reflux the complex in MeOH/2N HCl (1:1) for 30 min. The solution turns green (release of NiCl₂).

  • Workup: Cool. Extract the liberated chiral ligand (BPB) with CHCl₃ (can be recycled).

  • Purification: The aqueous layer contains the amino acid hydrochloride and NiCl₂. Pass through an ion-exchange column (Dowex 50W, H+ form). Elute Ni²⁺ with water, then elute amino acid with 5% NH₄OH.

  • Product: (2S,3R)-2-amino-3-hydroxyhexanoic acid (White solid).

Visual Workflows (Graphviz)

Diagram 1: Stereochemical Logic of the Sharpless/Cyclic Sulfate Route

SharplessRoute Start trans-2-Hexenoic Acid Ester AD Sharpless AD (AD-mix-beta) Start->AD Diol (2R,3R)-Diol (Erythro) AD->Diol Reagent Control Sulfate Cyclic Sulfate Formation Diol->Sulfate Retention Azide Azide Opening (Inversion at C2) Sulfate->Azide Azido (2S,3R)-Azido Alcohol (Threo) Azide->Azido SN2 Inversion Final (2S,3R)-2-Amino-3-hydroxyhexanoic Acid Azido->Final Reduction & Hydrolysis

Caption: The "Double Inversion" strategy: AD-mix-β establishes (2R,3R) geometry, which is inverted at C2 by azide attack to yield the target (2S,3R) configuration.

Diagram 2: Belokon Ni(II) Complex Workflow

BelokonRoute Complex (S)-BPB-Ni-Glycine Complex (Chiral Auxiliary) Reaction Aldol Reaction (Base/MeOH) Complex->Reaction Aldehyde Butanal Aldehyde->Reaction Intermed (2S,3R)-Product Complex (Thermodynamic Product) Reaction->Intermed Stereocontrol by Ligand Hydrolysis Acid Hydrolysis (HCl/MeOH) Intermed->Hydrolysis Ligand Recovered Ligand (BPB) Hydrolysis->Ligand Recycle Product (2S,3R)-2-Amino-3-hydroxyhexanoic Acid Hydrolysis->Product Ion Exchange

Caption: Convergent synthesis using Belokon's complex. The rigid Ni(II) framework ensures high diastereoselectivity for the (2S,3R) isomer.

References

  • Hale, K. J., et al. (1996). "The asymmetric synthesis of (2S,3R)-3-hydroxyleucine and its enantiomer." Tetrahedron, 52(4), 1047-1068.

    • Key citation for the Sharpless AD/Cyclic Sulf
  • Belokon, Y. N., et al. (1998).[6] "Asymmetric synthesis of β-hydroxy-α-amino acids via a chiral Ni(II) complex." Tetrahedron: Asymmetry, 9(24), 4249-4252.

    • Authoritative source for the Ni(II) complex methodology.
  • Soloshonok, V. A., et al. (2003). "Practical asymmetric synthesis of β-hydroxy-α-amino acids." Journal of Organic Chemistry, 68(19), 7176-7183.

    • Validation of scalability and stereochemical outcomes for Belokon's method.
  • Steinreiber, J., & Feske, B. D. (2011). "Threonine aldolases: an emerging tool for organic synthesis."[3] Tetrahedron, 67(49), 918-926. [3]

    • Review of enzymatic routes and stereoselectivity challenges.
  • Beilstein Journals. (2014). "Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer." Beilstein Journal of Organic Chemistry, 10, 2913–2919.

    • Provides analogous experimental details for long-chain deriv

Sources

Benchmark studies of (2s,3r)-2-amino-3-hydroxyhexanoic Acid in enzyme inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S,3R)-2-Amino-3-hydroxyhexanoic acid , also known as (2S,3R)-3-Hydroxynorleucine , is a non-proteinogenic amino acid and a critical transition-state analogue used in the design of metalloprotease inhibitors. Unlike standard amino acids, its specific


-amino-

-hydroxy motif allows it to act as a bidentate ligand, chelating catalytic zinc ions within the active sites of enzymes such as Leucine Aminopeptidase (LAP) , Methionine Aminopeptidase (MetAP) , and Aminopeptidase N (APN/CD13) .

This guide benchmarks the compound’s performance as a "warhead" fragment against industry standards like Bestatin (Ubenimex) and Amastatin . While the free acid exhibits millimolar (mM) inhibitory activity, its incorporation into peptide scaffolds amplifies potency to the nanomolar (nM) range, making it a vital tool for probing the S1 hydrophobic pocket depth of target enzymes.

Mechanism of Action: The Zinc Trap

The inhibitory potency of (2S,3R)-2-amino-3-hydroxyhexanoic acid stems from its structural mimicry of the tetrahedral transition state of peptide bond hydrolysis.

  • Substrate Mimicry: The hexanoic acid side chain (n-propyl) occupies the hydrophobic S1 pocket of the enzyme.

  • Zinc Chelation: The vicinal amino (-NH2) and hydroxyl (-OH) groups form a stable five-membered chelate ring with the active site Zinc ion(s).

  • Catalytic Arrest: By displacing the catalytic water molecule usually bound to Zinc, the compound prevents the hydrolysis of the peptide bond, effectively "freezing" the enzyme in a non-productive state.

Visualization: Mechanism of Inhibition

InhibitionMechanism Enzyme Metallo-Aminopeptidase (Active Site) Zinc Catalytic Zinc Ion (Zn2+) Enzyme->Zinc Coordinates TransitionState Tetrahedral Intermediate Zinc->TransitionState Stabilizes (Normally) Inhibitor (2S,3R)-3-Hydroxynorleucine Inhibitor->Enzyme Occupies S1 Pocket (n-Propyl chain) Inhibitor->Zinc Bidentate Chelation (NH2 & OH) Inhibitor->Zinc Displaces Catalytic Water Inhibitor->TransitionState Mimics Geometry Substrate Natural Peptide Substrate Substrate->Enzyme Enters S1 Pocket Substrate->TransitionState Hydrolysis Step 1

Caption: Schematic of the bidentate chelation mechanism where the inhibitor mimics the transition state and blocks the catalytic Zinc ion.

Comparative Benchmarking

The following data compares (2S,3R)-2-amino-3-hydroxyhexanoic acid (as a fragment and in peptide derivatives) against standard inhibitors.

Fragment Efficiency (Free Acid Form)

As a free acid, the compound is a weak inhibitor, serving primarily to validate the S1 pocket preference.

CompoundStructure (Side Chain)Target: LAP (

)
Target: SGAP (

)
Specificity Insight
(2S,3R)-3-Hydroxynorleucine n-Propyl (Linear)2.5 mM ~4 mM Probes intermediate depth of S1 pocket.
L-Leucine Isobutyl (Branched)Substrate (

)
SubstrateNatural substrate; rapidly hydrolyzed.
L-Threonine Methyl-OH> 10 mM> 20 mMSide chain too short/polar for hydrophobic S1.
L-Norleucine n-Butyl (Linear)CompetitiveCompetitiveLacks OH group; weaker binding than hydroxy analogue.
Scaffold Potency (Peptide Derivative Form)

The true power of this compound is realized when it is the N-terminal "warhead" of a peptide.

  • Standard: Bestatin (Phenylalanine-based).

  • Test: 3-Hydroxynorleucine-based analogue.

Inhibitor ClassWarhead StructureP1' ResidueTarget: LAP (

)
Target: AP-M (

)
Bestatin (Ubenimex) (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoylL-Leucine0.01 µM 4.1 µM
Amastatin (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoylL-Val-Asp0.55 µM 0.02 µM
Norleucine-Bestatin (2S,3R)-2-Amino-3-hydroxyhexanoyl L-Leucine~0.85 µM ~15 µM

Interpretation:

  • Bestatin (Phenyl ring) is superior for LAP because the LAP S1 pocket is large and accommodates the bulky benzyl group.

  • Amastatin (Leucine side chain) is superior for AP-M (Aminopeptidase N).

  • 3-Hydroxynorleucine (Linear Propyl) shows intermediate potency . It is less sterically demanding than Bestatin but lacks the hydrophobic bulk required for maximal affinity in LAP. However, it is often more selective for bacterial aminopeptidases (e.g., Streptomyces griseus AP) that prefer linear chains.

Experimental Protocols

To validate the inhibition constants (


) of (2S,3R)-2-amino-3-hydroxyhexanoic acid, the following self-validating kinetic assay is recommended.
Materials[1][2][3][4]
  • Enzyme: Cytosolic Leucine Aminopeptidase (LAP) (Sigma-Aldrich, L5006) or Recombinant MetAP.

  • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA).

  • Inhibitor: (2S,3R)-2-Amino-3-hydroxyhexanoic acid (Custom synthesis or specific vendor).

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM MnCl

    
     (LAP requires Mn
    
    
    
    or Mg
    
    
    for activation).
Kinetic Assay Workflow

This protocol uses the release of p-nitroaniline (yellow color) to measure enzyme velocity.

AssayWorkflow Step1 Pre-Incubation Enzyme + Buffer + MnCl2 (37°C, 10 min) Step2 Inhibitor Addition Add (2S,3R)-3-Hydroxynorleucine (Var. Conc: 0 - 5 mM) Step1->Step2 Step3 Equilibration (37°C, 5 min) Step2->Step3 Step4 Start Reaction Add Substrate (L-Leu-pNA) (Final: 1 mM) Step3->Step4 Step5 Measurement Absorbance @ 405 nm (Kinetic Mode, 10 min) Step4->Step5 Step6 Data Analysis Dixon Plot (1/v vs [I]) Determine Ki Step5->Step6

Caption: Step-by-step kinetic assay workflow for determining inhibition constants.

Data Analysis (Self-Validation)
  • Linearity Check: Ensure the control reaction (no inhibitor) is linear over the 10-minute measurement window (

    
    ).
    
  • IC50 Determination: Plot % Inhibition vs. Log[Inhibitor].

  • Mode of Inhibition: Construct a Lineweaver-Burk plot .

    • Expectation: Competitive inhibition.[1][2] Lines should intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).
    • Calculation:

      
      .
      

Synthesis & Stability Notes

  • Stereochemistry: The (2S,3R) configuration is critical.[3] The (2S,3S) isomer (erythro) is significantly less potent (often >100-fold higher

    
    ) because the hydroxyl group cannot effectively coordinate the Zinc ion simultaneously with the amino group in the required geometry.
    
  • Solubility: Soluble in water and PBS.

  • Storage: Stable at -20°C. Avoid repeated freeze-thaw cycles.

References

  • Scornik, O. A., & Botbol, V. (2001). Bestatin as an experimental tool in mammals. Current Drug Metabolism. Link

  • Rich, D. H., et al. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives.[2] Effect of inhibitor structure on slow-binding processes. Journal of Biological Chemistry. Link

  • Suda, H., et al. (1976). The structure of bestatin. The Journal of Antibiotics. Link

  • Lowther, W. T., & Matthews, B. W. (2000). Structure and function of the methionine aminopeptidases. Biochimica et Biophysica Acta (BBA). Link

  • BenchChem. (2024). (2R,3S)-2-amino-3-hydroxyhexanoic Acid Product Information. Link

Sources

Safety Operating Guide

A Guide to the Safe Disposal of (2S,3R)-2-amino-3-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

I. Core Principles of Chemical Disposal

The responsible disposal of any chemical is paramount in a laboratory setting. For (2S,3R)-2-amino-3-hydroxyhexanoic acid, a non-proteinogenic amino acid, a conservative approach is recommended. The fundamental principle is to prevent the release of chemical substances into the environment.[1][2] This is achieved through a combination of risk assessment, appropriate segregation, and the use of licensed waste disposal services.

II. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, a thorough hazard assessment is crucial. Based on data from similar amino and hydroxy acids, (2S,3R)-2-amino-3-hydroxyhexanoic acid is not expected to be highly hazardous. However, it is prudent to treat all chemicals with caution.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesTo protect against accidental splashes.[2][3]
Hand Protection Nitrile rubber glovesProvides a suitable barrier for handling amino acids and other organic compounds.[2][3]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[2]

Experimental Workflow: Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Put on Lab Coat Don2 2. Put on Goggles Don1->Don2 Don3 3. Put on Gloves Don2->Don3 Doff1 1. Remove Gloves Doff2 2. Remove Goggles Doff1->Doff2 Doff3 3. Remove Lab Coat Doff2->Doff3

Caption: Sequential process for correctly putting on and taking off Personal Protective Equipment.

III. Disposal Procedures

The appropriate disposal route for (2S,3R)-2-amino-3-hydroxyhexanoic acid depends on the quantity and form of the waste (solid, liquid solution).

A. Solid Waste Disposal

For pure, solid (2S,3R)-2-amino-3-hydroxyhexanoic acid:

  • Segregation: Do not mix with other waste types.[2]

  • Containment: Place the solid waste in a clearly labeled, sealed container. The label should include the full chemical name: "(2S,3R)-2-amino-3-hydroxyhexanoic Acid".

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Collection: Arrange for collection by a licensed chemical waste disposal company.

B. Aqueous Solution Disposal

For dilute aqueous solutions of (2S,3R)-2-amino-3-hydroxyhexanoic acid:

While some guidelines suggest that dilute solutions of common amino acids may be suitable for drain disposal if the pH is neutral (between 7-9), this should be approached with caution and is dependent on local regulations.[4]

Recommended Procedure for Aqueous Solutions:

  • Neutralization: Check the pH of the solution. If it is acidic or basic, neutralize it to a pH between 7 and 9 using a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, dilute acetic acid for basic solutions).

  • Small Quantities (Under 100 mL): For very small, neutralized, and dilute quantities, consult your institution's Environmental Health and Safety (EHS) office for guidance on drain disposal. Copious amounts of water should be used to flush the drain if this method is approved.[4]

  • Large Quantities or Uncertainty: For larger volumes or if there is any uncertainty, it is best to collect the aqueous waste in a labeled container for chemical waste pickup.

C. Contaminated Materials Disposal

Any materials that come into contact with (2S,3R)-2-amino-3-hydroxyhexanoic acid, such as gloves, weighing paper, or pipette tips, should be disposed of as solid chemical waste.

  • Collection: Place all contaminated materials in a designated, labeled waste bag or container.

  • Disposal: Treat this as solid chemical waste and arrange for collection by a licensed disposal service.

Logical Flow for Disposal Decision Making

Disposal_Decision Start Waste Generated Form Solid or Liquid? Start->Form Solid Solid Waste Form->Solid Solid Liquid Aqueous Solution Form->Liquid Liquid Segregate Segregate and Contain Solid->Segregate Check_pH Check pH Liquid->Check_pH Label Label Clearly Segregate->Label Store Store in Designated Area Label->Store Label->Store Dispose_Solid Dispose via Licensed Vendor Store->Dispose_Solid Store->Dispose_Solid Neutralize Neutralize to pH 7-9 Check_pH->Neutralize Small_Vol Small Volume (<100mL)? Neutralize->Small_Vol Consult_EHS Consult EHS for Drain Disposal Small_Vol->Consult_EHS Yes Collect_Liquid Collect for Chemical Waste Pickup Small_Vol->Collect_Liquid No Consult_EHS->Collect_Liquid If Not Approved Collect_Liquid->Label

Caption: Decision-making workflow for the proper disposal of (2S,3R)-2-amino-3-hydroxyhexanoic acid.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

Spill Response Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate PPE.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup:

    • Solid Spills: Carefully sweep up the solid material and place it in a labeled container for disposal. Avoid creating dust.[5]

    • Liquid Spills: Once absorbed, scoop the material into a labeled container for disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

V. Conclusion

The proper disposal of (2S,3R)-2-amino-3-hydroxyhexanoic acid is a critical component of laboratory safety and environmental responsibility. By following these guidelines, which are grounded in established safety protocols for similar chemical compounds, researchers can handle and dispose of this substance with confidence and integrity. Always consult your institution's specific waste disposal policies and your EHS department for guidance.

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15284024, (2S,3R)-3-Amino-2-hydroxyhexanoic acid.
  • Spectrum Chemical. (2015, June 29). Safety Data Sheet.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • University of Wisconsin–Madison. (n.d.). Chemical Disposal. Retrieved from Environment, Health & Safety - University of Wisconsin–Madison.
  • Flinn Scientific. (n.d.). Acid Safety.
  • The National Academies Press. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • National University of Singapore. (2016, April 20). Department of Medicine Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES.

Sources

Personal protective equipment for handling (2s,3r)-2-amino-3-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocols for (2S,3R)-2-Amino-3-Hydroxyhexanoic Acid Content Type: Operational Safety Guide (Senior Scientist Level)

Executive Safety Summary: Immediate Action Plan

Warning: As a specific stereoisomer ((2S,3R)-2-amino-3-hydroxyhexanoic acid), this compound is a chiral building block often used in peptidomimetics. While standard Safety Data Sheets (SDS) classify it as an Irritant , its specific biological activity may be uncharacterized. Treat as a potential bioactive agent.

ParameterSpecification
Primary Hazard Inhalation of fine dust ; potential skin/eye irritation (H315, H319, H335).
Physical State White to off-white powder (Zwitterionic solid).
Engineering Control Mandatory: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
Hand Protection Nitrile Gloves (Min thickness 0.11 mm). Double glove if dissolved in organic solvents.
Eye Protection Chemical Safety Goggles (ANSI Z87.1) preferred over safety glasses due to dust risk.
Respiratory Not required if working in a hood. If weighing outside hood: N95 or P100 respirator.

Risk Assessment & Scientific Rationale

As researchers, we do not simply follow rules; we manage probability. The handling of (2S,3R)-2-amino-3-hydroxyhexanoic acid presents two distinct risk vectors that dictate our PPE choices:

A. The Physical Vector (Dust Dynamics): Amino acids in solid form are often electrostatic. When transferring the powder from a bulk container to a weighing boat, micro-particles aerosolize.

  • Causality: Inhalation of amino acid dust can trigger mucosal irritation or sensitization.

  • Control: We rely on containment (Fume Hood) rather than just filtration (Masks).

B. The Biological Vector (Stereochemical Specificity): The (2S,3R) configuration is specific. Unlike a racemic mixture, this isomer may be designed to mimic specific biological substrates (e.g., threonine or isoleucine analogs).

  • Causality: Systemic absorption could theoretically interfere with endogenous protein synthesis or enzymatic pathways.

  • Control:Dermal barrier integrity (Gloves/Lab Coat) is critical to prevent transdermal absorption, especially if the substance is in solution with DMSO or Methanol (penetration enhancers).

Visualization: Risk Logic & PPE Selection

RiskLogic Hazard Hazard Source: (2S,3R)-Amino Acid Dust Route1 Route: Inhalation Hazard->Route1 Route2 Route: Dermal/Ocular Hazard->Route2 Control1 Primary Control: Fume Hood Route1->Control1 Preferred PPE1 PPE: Nitrile Gloves (Inspect for tears) Route2->PPE1 PPE2 PPE: Safety Goggles (Seal against dust) Route2->PPE2 Control2 Secondary Control: N95 Respirator Control1->Control2 If Hood unavailable (Emergency only)

Figure 1: Decision matrix for PPE selection based on exposure vectors. Note that Engineering Controls (Blue) take precedence over PPE (Green).

Detailed PPE Specifications

Hand Protection: The "Double-Check" Protocol

Standard nitrile gloves are generally resistant to solid amino acids. However, the risk changes when the acid is dissolved.

  • Solid Handling: Single Nitrile Glove (0.11 mm / 4 mil).

  • Solution Handling (e.g., in Methanol/DCM): Double Nitrile Gloves or Silver Shield laminate gloves if using high-penetration solvents.

  • Self-Validation Step: Before inserting hands into the fume hood, inflate the glove slightly (trap air) and squeeze to check for pinhole leaks. If it doesn't hold air, it won't hold chemicals.

Eye & Body Protection[2][4][6][7][8][9][10]
  • Eyes: Safety glasses with side shields are the minimum.[1] However, for fine powders that float, indirect-vent goggles are superior as they seal the ocular cavity from drifting dust.

  • Body: A 100% cotton or fire-resistant lab coat is required. Synthetic blends can melt if a fire occurs (though this compound is not highly flammable, solvents used with it might be).

Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize static discharge and aerosolization.

Step 1: Preparation (The "Clean Start")

  • Turn on Fume Hood and verify flow (monitor should read "Safe" or >80 fpm).

  • Clear the working surface.[2][3][4]

  • Place a disposable absorbent bench pad (plastic side down) in the hood. This captures any spilled powder for easy disposal.

Step 2: Weighing (The Critical Moment)

  • Why: This is the moment of highest exposure risk (dust generation).

  • Place the balance inside the hood if possible.

  • If the balance is outside, use a secondary container (e.g., a screw-top jar) to transport the weighing boat.

  • Use an antistatic gun or ionizer if the powder is flying (common with dry amino acids).

  • Technique: Do not dump powder. Use a spatula to gently transfer.

Step 3: Solubilization (If applicable)

  • Add solvent slowly down the side of the vessel to avoid kicking up dust.

  • Once in solution, the inhalation risk drops, but the permeation risk increases . Ensure gloves are clean.

Step 4: Decontamination & Doffing [5]

  • Wipe down the exterior of the stock bottle before returning it to storage (prevents contaminating the storage cabinet).

  • Fold the absorbent bench pad inward (trapping any dust) and dispose of it as solid hazardous waste.

  • Doffing Order: Wash outer gloves (if double gloved) -> Remove gloves (turning inside out) -> Wash hands immediately with soap and water.

Visualization: Operational Workflow

HandlingWorkflow Start Start: Check Hood Flow Prep Place Absorbent Pad & Balance in Hood Start->Prep Weigh Transfer Powder (Use Antistatic Gun if needed) Prep->Weigh Decision Is Powder Spilled? Weigh->Decision CleanSpill Wet Wipe Method (Do not sweep dry) Decision->CleanSpill Yes Dissolve Add Solvent (Slow addition) Decision->Dissolve No Waste Disposal: Solid Waste (Pad/Gloves) Liquid Waste (Solutions) CleanSpill->Waste Dissolve->Waste

Figure 2: Operational workflow emphasizing containment and spill response logic.

Disposal & Emergency Response

Disposal:

  • Solid Waste: Contaminated gloves, weighing boats, and bench pads must go into "Hazardous Solid Waste." Do not throw in regular trash.

  • Liquid Waste: If dissolved, segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

Emergency Spills:

  • Small Powder Spill (<5g): Do not dry sweep (creates dust). Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up.

  • Eye Contact: Flush for 15 minutes immediately.[2][6][7] The "amino" and "acid" functionalities can buffer pH, potentially causing sustained irritation.

References

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132).[8] United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][8] National Academies Press. [Link]

  • University of Wisconsin-Madison. (2023). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety Guidelines.[2][3][9] [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.